molecular formula C19H35NO3 B7852614 N-pentadecanoyl-L-Homoserine lactone

N-pentadecanoyl-L-Homoserine lactone

Cat. No.: B7852614
M. Wt: 325.5 g/mol
InChI Key: UPSONEVYPXSPEI-KRWDZBQOSA-N
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Description

N-pentadecanoyl-L-Homoserine lactone is a N-acyl-amino acid.

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]pentadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-17-15-16-23-19(17)22/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSONEVYPXSPEI-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enduring Enigma of N-pentadecanoyl-L-Homoserine Lactone in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Executive Summary

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a signaling molecule in bacterial quorum sensing (QS). Primarily identified as a product of the opportunistic human pathogen Yersinia pseudotuberculosis, C15-HSL is part of a complex chemical communication network that governs collective behaviors in bacteria. This technical guide provides a comprehensive overview of the role of C15-HSL in bacterial quorum sensing, including its synthesis, perception, and potential physiological functions. We delve into the available quantitative data, detailed experimental protocols for its study, and visual representations of the pertinent signaling pathways to facilitate a deeper understanding for researchers in microbiology, drug discovery, and related fields.

Introduction to N-acyl Homoserine Lactone-Mediated Quorum Sensing

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs. These signaling molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.

The canonical AHL-based QS system involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the cognate AHL. At low cell densities, the concentration of AHLs is negligible. As the bacterial population grows, the extracellular concentration of AHLs increases. Upon reaching a threshold concentration, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptor. This AHL-receptor complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This coordinated gene expression allows bacteria to engage in collective behaviors such as biofilm formation, virulence factor production, and motility.

This compound (C15-HSL)

This compound (C15-HSL) is a long-chain AHL with a 15-carbon acyl side chain. Its primary documented producer is the Gram-negative bacterium Yersinia pseudotuberculosis, a pathogen known to cause gastrointestinal infections in humans.

Biosynthesis of C15-HSL in Yersinia pseudotuberculosis

Yersinia pseudotuberculosis possesses two pairs of LuxR/I homologues: YpsR/I and YtbR/I. A comprehensive analysis of the AHLs produced by Y. pseudotuberculosis revealed a complex profile of at least 24 different AHLs, with acyl chains ranging from C4 to C15.[1][2]

Studies involving mutational analysis of the AHL synthase genes, ypsI and ytbI, have demonstrated that the YtbI synthase is responsible for the production of the entire AHL profile, including the long-chain C15-HSL.[1][2] In contrast, the YpsI synthase appears to have a more restricted substrate specificity, primarily producing shorter-chain AHLs. The synthesis of the acyl precursor for C15-HSL, pentadecanoyl-acyl carrier protein (C15-ACP), is a product of the bacterial fatty acid biosynthesis pathway.

Perception of C15-HSL

While it is established that YtbI synthesizes C15-HSL in Y. pseudotuberculosis, the specific cognate LuxR-type receptor that binds C15-HSL has not been definitively identified. The two LuxR homologs in this bacterium are YpsR and YtbR. Given that YtbI is the synthase, it is plausible that YtbR is the primary receptor for the AHLs produced by YtbI, including C15-HSL. However, cross-regulation and promiscuity in ligand binding are common in bacterial QS systems, and further research is needed to elucidate the specific receptor-ligand interactions for C15-HSL within the complex Yersinia QS network.

Interestingly, C15-HSL has been shown to activate the LasR quorum sensing receptor of Pseudomonas aeruginosa in a reporter assay, indicating potential for interspecies communication.[3]

Quantitative Data on C15-HSL

Quantitative data on C15-HSL is limited, reflecting its status as a less abundant AHL compared to the shorter-chain variants produced by Yersinia pseudotuberculosis.

ParameterOrganism/SystemValueReference
Inducing Concentration Pseudomonas putida F117 reporter strain (expressing pKR-C12)0.094 nM (for GFP production)[3]
Relative Abundance Yersinia pseudotuberculosis culture supernatantLow, not among the most abundant AHLs. The most abundant are 3-oxo-C6, C6, 3-oxo-C7, C7, 3-oxo-C8, and C8-HSLs.[1][2]

Table 1: Quantitative Data for this compound

Role of C15-HSL in Bacterial Physiology

The precise physiological role of C15-HSL in Yersinia pseudotuberculosis remains to be fully elucidated, partly due to its low relative abundance. The YpsR/I and YtbR/I quorum-sensing systems in Y. pseudotuberculosis are known to be involved in the regulation of motility and cell clumping.[3] However, the specific contribution of C15-HSL to these phenotypes, independent of the more abundant shorter-chain AHLs, is an area for future investigation.

The presence of a diverse array of AHLs, including long-chain variants like C15-HSL, suggests a sophisticated and fine-tuned regulatory network that may allow Yersinia to respond to a variety of environmental cues and to precisely control gene expression at different stages of its lifecycle or infection process.

Experimental Protocols

Extraction of Long-Chain AHLs from Yersinia pseudotuberculosis Culture Supernatants

This protocol is adapted from methods optimized for the extraction of a broad range of AHLs, including long-chain variants.

  • Culture Growth: Grow Yersinia pseudotuberculosis in a suitable liquid medium (e.g., Luria-Bertani broth) at the desired temperature (e.g., 28°C) with shaking to the desired growth phase (typically late exponential or early stationary phase).

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully decant the supernatant into a sterile container. For removal of any remaining cells, the supernatant can be filtered through a 0.22 µm pore size filter.

  • Liquid-Liquid Extraction:

    • Transfer the cell-free supernatant to a separating funnel.

    • Add an equal volume of acidified ethyl acetate (B1210297) (containing 0.1% v/v glacial acetic acid). The acidification helps to keep the lactone ring of the AHLs intact.

    • Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

    • Allow the phases to separate, and collect the upper organic (ethyl acetate) phase.

    • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Drying and Concentration:

    • Pool the organic phases.

    • Dry the pooled extract over anhydrous sodium sulfate (B86663) or magnesium sulfate to remove any residual water.

    • Filter the dried extract to remove the drying agent.

    • Evaporate the solvent to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 35°C.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent for subsequent analysis (e.g., acetonitrile (B52724) or methanol). Store the reconstituted extract at -20°C.

Detection and Quantification of C15-HSL by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of AHLs.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol (B129727) is employed to separate the AHLs based on their hydrophobicity. Long-chain AHLs like C15-HSL will have longer retention times.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high specificity and sensitivity. This involves monitoring the transition of the precursor ion (the protonated molecule, [M+H]⁺) to a specific product ion.

    • Precursor Ion for C15-HSL: The [M+H]⁺ for C15-HSL (C₁₉H₃₅NO₃) is m/z 326.27.

    • Product Ion: A common and characteristic product ion for AHLs is the protonated homoserine lactone ring at m/z 102.

    • MRM Transition for C15-HSL: 326.27 → 102.0

  • Quantification: Quantification is achieved by comparing the peak area of the MRM transition for C15-HSL in the sample to a standard curve generated using synthetic C15-HSL of known concentrations. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

Bioluminescence Reporter Assay for Long-Chain AHLs

Bacterial biosensors are valuable tools for the detection of AHLs. For long-chain AHLs like C15-HSL, a reporter strain with a LuxR homolog that is responsive to such molecules is required. The Pseudomonas putida F117 (pKR-C12) reporter strain is one such example.

  • Reporter Strain Preparation: Grow an overnight culture of the reporter strain in a suitable medium with appropriate antibiotics to maintain the reporter plasmid.

  • Assay Setup:

    • In a 96-well microtiter plate, add a serial dilution of the synthetic C15-HSL standard or the extracted bacterial supernatant.

    • Add a subculture of the reporter strain to each well.

  • Incubation: Incubate the plate at the optimal temperature for the reporter strain (e.g., 30°C) for a defined period (e.g., 4-6 hours).

  • Signal Detection: Measure the reporter signal (e.g., GFP fluorescence or luminescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the concentration of the AHL standard to generate a dose-response curve. The concentration of AHL in the unknown samples can then be interpolated from this curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general AHL quorum sensing pathway and a more specific representation of the known components in Yersinia pseudotuberculosis.

General_AHL_Quorum_Sensing General AHL Quorum Sensing Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL_in AHL LuxI->AHL_in Synthesis LuxR_inactive LuxR-type Receptor (inactive) LuxR_active AHL-LuxR Complex (active) LuxR_inactive->LuxR_active Promoter lux box LuxR_active->Promoter Binds Genes Target Genes Promoter->Genes Regulates Transcription AHL_in->LuxR_inactive Binding AHL_out AHL AHL_in->AHL_out Diffusion (High Concentration In) AHL_out->AHL_in Diffusion (High Concentration Out)

Caption: A diagram of the general N-acyl homoserine lactone quorum sensing circuit.

Yersinia_QS_Pathway Yersinia pseudotuberculosis Quorum Sensing Network cluster_Yersinia Yersinia pseudotuberculosis Cell YpsI YpsI Synthase Short_AHLs Short-chain AHLs YpsI->Short_AHLs Synthesizes YtbI YtbI Synthase All_AHLs All AHLs (C4-C15) YtbI->All_AHLs Synthesizes YpsR YpsR Receptor Phenotypes Motility, Clumping, Virulence YpsR->Phenotypes Regulates YtbR YtbR Receptor YtbR->Phenotypes Regulates Short_AHLs_in Short-chain AHLs (e.g., C6-HSL, 3-oxo-C6-HSL) Short_AHLs->Short_AHLs_in All_AHLs_in All AHLs (C4-C15) All_AHLs->All_AHLs_in Short_AHLs_in->YpsR Binds (presumed) C15_HSL_in C15-HSL C15_HSL_in->YtbR Binds (hypothesized) C15_HSL_out C15-HSL C15_HSL_in->C15_HSL_out Diffusion All_AHLs_in->YtbR Binds (presumed) C15_HSL_out->C15_HSL_in

Caption: A simplified diagram of the known quorum sensing components in Yersinia pseudotuberculosis.

Future Directions and Conclusion

This compound represents an intriguing, yet understudied, component of the complex quorum-sensing network in Yersinia pseudotuberculosis. While its synthesis by the YtbI synthase has been established, its specific cognate receptor and its precise role in regulating bacterial physiology remain to be elucidated. The low abundance of C15-HSL suggests it may play a role in fine-tuning gene expression or may be important under specific environmental conditions not yet fully replicated in the laboratory.

For researchers and drug development professionals, understanding the function of long-chain AHLs like C15-HSL is crucial. These molecules may represent novel targets for the development of anti-virulence therapies that disrupt bacterial communication. Future research should focus on:

  • Receptor-Ligand Pairing: Definitive identification of the LuxR homolog that binds C15-HSL in Yersinia pseudotuberculosis.

  • Phenotypic Analysis: Elucidating the specific genes and phenotypes regulated by C15-HSL, potentially through the use of synthetic C15-HSL and genetic mutants.

  • In Vivo Relevance: Investigating the production and role of C15-HSL during infection to understand its contribution to virulence.

This technical guide provides a foundation for further exploration into the role of this compound in bacterial quorum sensing. The continued investigation of this and other long-chain AHLs will undoubtedly provide valuable insights into the intricacies of bacterial communication and open new avenues for therapeutic intervention.

References

N-pentadecanoyl-L-Homoserine lactone signaling pathway in Gram-negative bacteria.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the N-pentadecanoyl-L-Homoserine Lactone Signaling Pathway in Gram-negative Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate collective behaviors.[1][2] In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules.[3][4][5] This technical guide provides a comprehensive overview of the signaling pathway involving a specific long-chain AHL, this compound (C15-HSL). While less common than short-chain AHLs, the C15-HSL pathway represents an important variation of the canonical LuxI/LuxR-type QS system. This document details the core components of the pathway, presents available quantitative data, outlines key experimental protocols for its study, and discusses its implications for the development of novel antimicrobial strategies.

Introduction to Acyl-Homoserine Lactone (AHL) Quorum Sensing

Gram-negative bacteria utilize AHL molecules as autoinducers to regulate gene expression in response to population density.[3][6] The fundamental components of these systems are a LuxI-family protein, which synthesizes the AHL signal molecule, and a cognate LuxR-family protein, which acts as the receptor and transcriptional regulator.[3][7]

The general mechanism proceeds as follows:

  • Signal Synthesis: The LuxI-type synthase produces a specific AHL molecule from precursors in the cell's fatty acid biosynthesis pathway (acyl-ACPs) and S-adenosyl-methionine (SAM).[8]

  • Signal Accumulation: As the bacterial population grows, the synthesized AHL diffuses across the cell membrane and accumulates in the extracellular environment.[6]

  • Signal Recognition & Gene Regulation: Once a threshold concentration is reached (a "quorum"), the AHL diffuses back into the cells and binds to its cognate LuxR-type receptor.[6] This AHL-receptor complex then typically dimerizes and binds to specific DNA promoter sequences (often called lux boxes), activating or repressing the transcription of target genes.[9] These genes often encode virulence factors, biofilm formation proteins, and other factors beneficial for group survival.[1][2]

AHL molecules are diverse, primarily varying in the length of their acyl chain (from 4 to 18 carbons) and modifications at the C3 position (e.g., oxo- or hydroxyl- groups).[3] This structural diversity allows for signal specificity between different bacterial species.[3] this compound (C15-HSL) is a long-chain AHL known to be produced by bacteria such as Yersinia pseudotuberculosis.[10]

The C15-HSL Signaling Pathway

The C15-HSL pathway is a canonical example of a LuxI/LuxR-type quorum-sensing system. It relies on a specific synthase to produce C15-HSL and a cognate receptor to detect it and subsequently modulate gene expression.

Core Components
  • AHL Synthase (LuxI Homolog): An enzyme responsible for synthesizing C15-HSL. It utilizes pentadecanoyl-ACP (a 15-carbon acyl chain from fatty acid metabolism) and S-adenosyl-methionine (SAM) as substrates.

  • AHL Receptor (LuxR Homolog): A cytoplasmic transcriptional regulator that specifically binds C15-HSL. In its unbound state, the receptor is typically unstable or inactive. Upon binding C15-HSL, it undergoes a conformational change that promotes dimerization and DNA binding.

The Signaling Mechanism

The signaling cascade is initiated as the bacterial population expands. The process, illustrated below, ensures that target genes are expressed only when the population is dense enough for collective action to be effective.

C15_HSL_Pathway cluster_environment Synthase C15-HSL Synthase (LuxI Homolog) C15_in C15-HSL Synthase->C15_in Synthesis Receptor C15-HSL Receptor (LuxR Homolog) Complex [C15-HSL]-Receptor Complex Receptor->Complex DNA Promoter DNA (lux box) Complex->DNA Binds Genes Target Genes (e.g., virulence, biofilm) DNA->Genes Activates Transcription Precursors Pentadecanoyl-ACP + SAM Precursors->Synthase C15_in->Receptor Binding C15_out C15-HSL C15_in->C15_out Diffusion

Caption: The C15-HSL quorum-sensing signaling pathway.

Pathway Description:

  • At low cell density, the C15-HSL Synthase produces a basal level of C15-HSL, which diffuses out of the cell.

  • As the bacterial population increases, the extracellular concentration of C15-HSL rises.

  • When a critical threshold concentration is reached, C15-HSL diffuses back into the cell and binds to the inactive C15-HSL Receptor protein.

  • This binding event stabilizes the receptor, inducing a conformational change that facilitates its dimerization.

  • The activated [C15-HSL]-Receptor complex now has a high affinity for specific DNA sequences known as lux boxes, located in the promoter regions of target genes.

  • Binding of the complex to the DNA recruits RNA polymerase, initiating the transcription of genes that control group behaviors such as virulence factor production and biofilm formation.

Quantitative Data

Quantitative data for the C15-HSL signaling pathway is limited in the literature compared to more extensively studied AHLs. However, key parameters can be measured to characterize the system's sensitivity and response. The table below summarizes the type of quantitative data relevant to this pathway, with a specific example found for C15-HSL.

ParameterDescriptionExample Value for C15-HSLReference Organism(s)
Effective Concentration (EC₅₀) The concentration of C15-HSL required to induce 50% of the maximal response in a reporter strain.0.094 nM (induces GFP production)Pseudomonas putida F117 (reporter)
Binding Affinity (K_d) The dissociation constant for the binding of C15-HSL to its cognate LuxR-type receptor. A lower K_d indicates tighter binding.Data not available in searched literature.-
Production Rate The rate of C15-HSL synthesis per cell over time.Data not available in searched literature.-

Table 1: Quantitative parameters of the C15-HSL signaling pathway. The effective concentration was derived from a study using a reporter strain to detect long-chain AHLs.[10]

Experimental Protocols

Studying the C15-HSL pathway involves the extraction, detection, and quantification of the signal molecule, as well as the analysis of its effects on gene expression.

General Workflow for C15-HSL Identification

The following diagram outlines a standard workflow for identifying and quantifying C15-HSL from a bacterial culture.

Experimental_Workflow Start Bacterial Culture (e.g., Y. pseudotuberculosis) Centrifuge Centrifugation (Separate cells & supernatant) Start->Centrifuge Extract Solvent Extraction (e.g., with ethyl acetate) Centrifuge->Extract Supernatant Evaporate Evaporation & Reconstitution Extract->Evaporate Split Evaporate->Split Biosensor Biosensor Assay (e.g., A. tumefaciens KYC55) Split->Biosensor LCMS LC-MS/MS Analysis Split->LCMS ResultBio Detection & Semi-Quantification Biosensor->ResultBio ResultLCMS Identification & Absolute Quantification LCMS->ResultLCMS

Caption: Experimental workflow for AHL detection and analysis.
Protocol 1: Extraction of AHLs from Culture Supernatants

This protocol describes the isolation of AHLs from bacterial liquid cultures.

  • Culture Growth: Grow the bacterium of interest in an appropriate liquid medium to the late-logarithmic or stationary phase, where AHL production is typically maximal.

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully transfer the cell-free supernatant to a new tube.

  • Solvent Extraction: Add an equal volume of an acidified organic solvent (e.g., ethyl acetate (B1210297) with 0.1% acetic acid) to the supernatant. Vortex vigorously for 1-2 minutes and allow the phases to separate.

  • Organic Phase Collection: Collect the upper organic phase, which now contains the hydrophobic AHLs. Repeat the extraction on the aqueous phase to maximize yield.

  • Drying and Reconstitution: Evaporate the pooled organic solvent to dryness using a rotary evaporator or a stream of nitrogen gas. Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for downstream analysis.

Protocol 2: Detection using Biosensor Strains

Biosensors are genetically engineered bacteria that produce a measurable signal (e.g., light, color, fluorescence) in the presence of specific AHLs.[11] They are highly sensitive tools for detection.[11]

  • Biosensor Selection: Choose a biosensor strain sensitive to long-chain AHLs, such as Agrobacterium tumefaciens KYC55 (which detects a broad range of AHLs) or Pseudomonas putida F117 (pKR-C12) (specific for long-chain AHLs).[11][12]

  • Assay Preparation: Prepare an agar (B569324) plate seeded with the biosensor strain.

  • Sample Application: Once the agar has solidified, create small wells in the agar or place sterile paper discs onto the surface.

  • Incubation: Pipette a small volume (10-20 µL) of the reconstituted AHL extract into the wells or onto the discs. Incubate the plate overnight at the optimal growth temperature for the biosensor.

  • Result Visualization: A positive result is indicated by a colored halo (e.g., purple with Chromobacterium violaceum CV026) or fluorescence/luminescence around the well/disc where the AHL has diffused and activated the reporter gene in the biosensor. The size of the halo can be used for semi-quantitative comparison.

Protocol 3: Chemical Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides definitive identification and absolute quantification of AHLs.[13]

  • Sample Preparation: Use the reconstituted AHL extract from Protocol 1.

  • Chromatographic Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column. The AHLs are separated based on their hydrophobicity. A gradient of water and acetonitrile (both often containing 0.1% formic acid) is typically used as the mobile phase.

  • Mass Spectrometry Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is set to detect the parent ion mass corresponding to C15-HSL (m/z 326.27).

  • Fragmentation (MS/MS): The parent ion is then fragmented, and the resulting daughter ions are detected. For all AHLs, a characteristic fragment ion with a mass-to-charge ratio (m/z) of 102 is produced, corresponding to the homoserine lactone ring moiety.[13] This fragmentation pattern confirms the identity of the molecule as an AHL.

  • Quantification: A standard curve is generated using a synthetic C15-HSL standard of known concentrations. The concentration of C15-HSL in the unknown sample is determined by comparing its peak area to the standard curve.

Implications for Drug Development

The reliance of pathogenic bacteria on quorum sensing to control virulence makes these signaling pathways attractive targets for novel antimicrobial therapies.[1] Instead of killing the bacteria, which creates strong selective pressure for resistance, anti-QS strategies aim to disarm them by disrupting their communication. This approach is known as "quorum quenching."

Potential strategies targeting the C15-HSL pathway include:

  • Inhibition of C15-HSL Synthesis: Developing small molecules that act as competitive or non-competitive inhibitors of the LuxI-type synthase.[8]

  • Receptor Antagonism: Designing molecules that are structurally similar to C15-HSL and can bind to the LuxR-type receptor but fail to activate it, thereby blocking the signaling cascade.[14]

  • Signal Degradation: Using enzymes (lactonases or acylases) that specifically degrade C15-HSL, preventing it from reaching the threshold concentration required for gene activation.[5]

These approaches could potentially reduce the pathogenicity of bacteria that rely on this system, making them more susceptible to the host immune system or conventional antibiotics.

Conclusion

The this compound signaling pathway is a vital communication system in certain Gram-negative bacteria, enabling them to coordinate group behaviors essential for survival and pathogenesis. While data specific to C15-HSL is still emerging, the pathway conforms to the well-understood LuxI/LuxR paradigm. The experimental protocols detailed in this guide provide a robust framework for researchers to detect, quantify, and study this signaling molecule. A deeper understanding of this and other AHL-mediated pathways is crucial for the development of next-generation anti-virulence drugs aimed at combating bacterial infections.

References

Unveiling the Microbial Sources of N-pentadecanoyl-L-Homoserine Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various microbial communities. As the field of quorum quenching and microbiome modulation advances, a comprehensive understanding of the natural producers of specific AHLs like C15-HSL is paramount for the development of targeted therapeutic strategies. This technical guide provides an in-depth overview of the known microbial producers of C15-HSL, quantitative data on its production, detailed experimental protocols for its detection and quantification, and a schematic representation of the associated signaling pathways.

Natural Producers of this compound

While the diversity of AHL production across the microbial kingdom is vast, the identified natural producers of C15-HSL are currently limited. The primary and most well-characterized producer is the Gram-negative bacterium Yersinia pseudotuberculosis.

Yersinia pseudotuberculosis

Yersinia pseudotuberculosis is a foodborne pathogen that can cause a range of symptoms from gastroenteritis to more severe systemic infections. This bacterium possesses a complex and hierarchical quorum-sensing system that utilizes a variety of AHL molecules to regulate virulence and other social behaviors.[1][2]

Studies involving comprehensive profiling of the AHLs produced by Y. pseudotuberculosis have unequivocally identified C15-HSL as part of its quorum-sensing signal repertoire.[3] The production of C15-HSL, along with other AHLs, is attributed to the activity of two LuxI-family AHL synthases, YpsI and YtbI.[1][3] While both synthases contribute to the overall AHL profile, YtbI has been shown to be capable of directing the synthesis of the full range of AHLs, including the long-chain C15-HSL.[3]

Quantitative Data on C15-HSL Production

Obtaining precise quantitative data for specific AHLs within a complex mixture can be challenging. The available literature primarily focuses on the relative abundance of different AHLs produced by Yersinia pseudotuberculosis.

Table 1: Profile of N-acyl homoserine lactones (AHLs) Produced by Yersinia pseudotuberculosis

AHL MoleculeAcyl Chain LengthSubstitutionRelative AbundanceReference
N-butanoyl-L-Homoserine lactoneC4NoneMinor[3]
N-hexanoyl-L-Homoserine lactoneC6NoneMajor[1][3]
N-(3-oxohexanoyl)-L-Homoserine lactoneC63-oxoMajor[1][3]
N-heptanoyl-L-Homoserine lactoneC7NoneMinor[3]
N-(3-oxoheptanoyl)-L-Homoserine lactoneC73-oxoMajor[3]
N-octanoyl-L-Homoserine lactoneC8NoneMajor[1][3]
N-(3-oxooctanoyl)-L-Homoserine lactoneC83-oxoMajor[3]
N-decanoyl-L-Homoserine lactoneC10NoneMinor[3]
N-(3-oxodecanoyl)-L-Homoserine lactoneC103-oxoMinor[3]
N-dodecanoyl-L-Homoserine lactoneC12NoneMinor[3]
N-(3-oxododecanoyl)-L-Homoserine lactoneC123-oxoMinor[3]
N-tetradecanoyl-L-Homoserine lactoneC14NoneMinor[3]
N-(3-oxotetradecanoyl)-L-Homoserine lactoneC143-oxoMinor[3]
This compound C15 None Minor [3]

Note: The relative abundance is a qualitative assessment based on the cited literature. Precise concentrations can vary depending on culture conditions such as temperature, pH, and growth phase.[4]

Experimental Protocols

The detection and quantification of C15-HSL from microbial cultures require robust and sensitive analytical methods. The following sections outline detailed protocols for the extraction and analysis of long-chain AHLs.

Protocol 1: Liquid-Liquid Extraction of C15-HSL from Bacterial Culture Supernatant

This protocol is adapted from established methods for AHL extraction from Gram-negative bacteria.[5][6]

Materials:

  • Bacterial culture grown to the desired cell density.

  • Centrifuge and sterile centrifuge tubes.

  • Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid).

  • Separatory funnel.

  • Rotary evaporator or nitrogen evaporator.

  • Acetonitrile (B52724) (HPLC grade).

  • 0.22 µm syringe filters.

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a sterile container. For intracellular AHL analysis, the cell pellet can be further processed.

  • Solvent Extraction:

    • Transfer the cell-free supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The top layer is the organic phase containing the AHLs.

    • Drain the lower aqueous phase.

    • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Solvent Evaporation:

    • Combine the organic extracts.

    • Evaporate the ethyl acetate to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

  • Reconstitution:

    • Resuspend the dried extract in a small, precise volume of HPLC-grade acetonitrile (e.g., 100 µL).

    • Vortex thoroughly to dissolve the AHLs.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before LC-MS/MS analysis.

  • Storage: Store the final extract at -20°C until analysis.

Protocol 2: Quantification of C15-HSL by LC-MS/MS

This protocol provides a general framework for the quantification of C15-HSL using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • C18 reversed-phase column suitable for lipid analysis.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute AHLs of varying chain lengths. For long-chain AHLs like C15-HSL, a slower gradient with a higher final concentration of acetonitrile may be required.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The precursor ion for C15-HSL ([M+H]⁺) is m/z 326.3. The primary product ion resulting from the collision-induced dissociation is the lactone ring fragment at m/z 102.1.

    • Primary Transition: 326.3 -> 102.1

    • Confirmatory Transition: A second transition can be monitored for increased confidence, for example, targeting a fragment corresponding to the loss of the acyl chain.

  • Collision Energy and other source parameters: These will need to be optimized for the specific instrument being used.

Quantification:

  • A standard curve should be prepared using a certified reference standard of this compound.

  • The concentration of C15-HSL in the samples is determined by comparing the peak area of the analyte to the standard curve.

  • The use of an internal standard (e.g., a deuterated AHL analog) is highly recommended to correct for matrix effects and variations in extraction efficiency.

Signaling Pathways and Experimental Workflows

AHL Biosynthesis and Quorum Sensing Cascade in Yersinia pseudotuberculosis

The quorum-sensing system in Yersinia pseudotuberculosis is a complex regulatory network. The synthesis of AHLs, including C15-HSL, is catalyzed by the LuxI-type synthases, YpsI and YtbI. These AHLs then bind to their cognate LuxR-type transcriptional regulators, YpsR and YtbR, to modulate the expression of target genes. This system is known to be hierarchical and plays a crucial role in controlling phenotypes such as motility and cell clumping.[1][2]

AHL_Biosynthesis_and_Signaling cluster_synthesis AHL Synthesis cluster_signaling Quorum Sensing Cascade SAM S-Adenosylmethionine YpsI YpsI SAM->YpsI YtbI YtbI SAM->YtbI Acyl_ACP Acyl-ACP (C15-ACP) Acyl_ACP->YpsI Acyl_ACP->YtbI C15_HSL N-pentadecanoyl-L- Homoserine lactone (C15-HSL) YpsI->C15_HSL synthesis YtbI->C15_HSL synthesis C15_HSL_out C15-HSL (extracellular) C15_HSL->C15_HSL_out secretion C15_HSL_in C15-HSL (intracellular) C15_HSL_out->C15_HSL_in diffusion YpsR YpsR C15_HSL_in->YpsR binds YtbR YtbR C15_HSL_in->YtbR binds Target_Genes Target Genes (e.g., motility, clumping) YpsR->Target_Genes regulates YtbR->Target_Genes regulates Phenotype Phenotypic Response Target_Genes->Phenotype

AHL Biosynthesis and Signaling in Yersinia pseudotuberculosis.
Experimental Workflow for C15-HSL Analysis

The following diagram illustrates the general workflow for the identification and quantification of C15-HSL from a microbial culture.

Experimental_Workflow start Bacterial Culture (e.g., Yersinia pseudotuberculosis) centrifugation Centrifugation start->centrifugation supernatant Cell-free Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution (Acetonitrile) evaporation->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms quantification Data Analysis and Quantification lcms->quantification end C15-HSL Concentration quantification->end

Workflow for C15-HSL Extraction and Quantification.

Conclusion

This technical guide has provided a focused overview of the natural production of this compound, with a primary emphasis on Yersinia pseudotuberculosis. The provided tables and diagrams offer a structured summary of the current knowledge, and the detailed experimental protocols serve as a practical resource for researchers in the field. Further investigation into the quantitative production of C15-HSL under various environmental conditions and the elucidation of its complete regulon in different microbial species will be crucial for advancing our understanding of its role in microbial ecology and for the development of novel anti-virulence and microbiome-modulating therapies.

References

The Pivotal Role of Long-Chain N-Acyl Homoserine Lactones in Bacterial Communication and Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Long-chain N-acyl homoserine lactones (AHLs) are a class of signaling molecules integral to quorum sensing (QS), a cell-to-cell communication system employed by a multitude of Gram-negative bacteria. This intricate network allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The acyl chain length of these molecules, typically containing 10 or more carbons, confers specificity and plays a crucial role in their biological activity. This technical guide provides an in-depth exploration of the biological functions of long-chain AHLs, details key experimental methodologies for their study, and presents signaling pathway diagrams to elucidate their complex regulatory networks. This information is critical for researchers and professionals in drug development aiming to devise novel strategies to combat bacterial infections by disrupting these communication pathways.

Core Biological Functions

Long-chain AHLs are central regulators of various physiological processes in bacteria, profoundly impacting their ability to establish infections and persist in diverse environments.

Quorum Sensing and Gene Regulation

At low cell densities, bacteria produce basal levels of AHLs, which diffuse across the cell membrane. As the bacterial population grows, the extracellular concentration of AHLs increases. Upon reaching a threshold concentration, these molecules diffuse back into the cells and bind to their cognate LuxR-type transcriptional regulators. This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to a coordinated change in the population's behavior. The LasI/LasR system in Pseudomonas aeruginosa, which utilizes the long-chain AHL N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is a archetypal example of such a regulatory circuit. This system controls the expression of hundreds of genes, many of which are involved in virulence.

Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and provide protection from environmental stresses, including antibiotics and host immune responses. Long-chain AHLs are key players in the regulation of biofilm development. For instance, studies have shown that AHLs with acyl chains of 12 or 14 carbons can significantly increase the adhesion of bacterial cells to surfaces and promote the production of EPS, which is essential for biofilm maturation[1]. The addition of 3-oxo-C12-HSL has been observed to enhance biofilm formation in some bacteria, while its inhibition can lead to a significant reduction in biofilm biomass. For example, in one study, the absence of a functional rhlI system (responsible for producing a short-chain AHL, but regulated by the long-chain AHL-dependent las system) in Pseudomonas aeruginosa resulted in a 70% decrease in biofilm production[2].

Virulence Factor Production

The expression of a wide array of virulence factors, including toxins, proteases, and siderophores, is tightly controlled by long-chain AHL-mediated quorum sensing. In P. aeruginosa, the LasR-3-oxo-C12-HSL complex directly activates the transcription of genes encoding for virulence factors such as elastase (lasB), alkaline protease, and exotoxin A. Inhibition of this signaling pathway has been shown to significantly attenuate the pathogenicity of this opportunistic human pathogen. For instance, exposure of Staphylococcus aureus to 3-oxo-C12-HSL from P. aeruginosa resulted in a concentration-dependent inhibition of exotoxin synthesis[3].

Inter-kingdom Signaling

Emerging evidence highlights the ability of long-chain AHLs to modulate the behavior of eukaryotic host cells, a phenomenon termed inter-kingdom signaling. These bacterial signals can influence host immune responses and cellular signaling pathways. For example, 3-oxo-C12-HSL has been shown to have immunomodulatory effects, including the induction of apoptosis in macrophages and neutrophils, which may aid in the evasion of the host immune system[4][5]. The amphipathic nature of AHLs allows them to interact with and potentially cross eukaryotic cell membranes, although the precise mechanisms of recognition and signal transduction in host cells are still under investigation[4][6][7].

Quantitative Data on Long-Chain AHL Functions

The following tables summarize quantitative data from various studies on the effects of long-chain AHLs on biofilm formation and virulence factor expression.

Long-Chain AHLTarget OrganismEffect on Biofilm FormationFold Change / Percentage ChangeReference
C12-HSL, C14-HSLAcidithiobacillus ferrooxidansIncreased adhesion and EPS productionNot specified[1]
3-oxo-C12-HSLPseudomonas aeruginosaInhibition of rhlI leads to reduced biofilm70% decrease[2]
3-oxo-C12-HSLStaphylococcus epidermidisInhibition of biofilm formationConcentration-dependent inhibition[8]
Long-Chain AHLTarget OrganismEffect on Virulence FactorFold Change / Percentage ChangeReference
3-oxo-C12-HSLStaphylococcus aureusInhibition of exotoxin synthesisConcentration-dependent[3]
C12-HSLSalmonella EnteritidisIncreased expression of adrA geneIncreased under anaerobic conditions[9][10]

Experimental Protocols

Accurate and reproducible methods are essential for studying the biological functions of long-chain AHLs. This section provides detailed protocols for key experiments.

Extraction and Quantification of Long-Chain AHLs by LC-MS

Objective: To extract and quantify long-chain AHLs from bacterial cultures.

Materials:

  • Bacterial culture

  • Ethyl acetate (B1210297) (acidified with 0.5% acetic acid)

  • Internal standards (e.g., non-native AHLs)

  • Nitrogen gas supply

  • Acetonitrile (20%)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) system

Protocol:

  • Grow the bacterial culture to the desired cell density.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Spike the supernatant with a known concentration of internal standards to correct for extraction efficiency.

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant. Vortex vigorously for 1 minute and allow the phases to separate.

  • Collect the upper ethyl acetate phase. Repeat the extraction two more times.

  • Pool the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen gas.

  • Resuspend the dried extract in 20% acetonitrile.

  • Analyze the sample using an HPLC-MS/MS system. Separation is typically achieved using a C18 reverse-phase column. Detection is performed in positive electrospray ionization (+ESI) mode, monitoring for the characteristic parent and fragment ions of the target AHLs.

  • Quantify the AHLs by comparing the peak areas of the native AHLs to those of the internal standards.

Thin-Layer Chromatography (TLC) for AHL Detection

Objective: To qualitatively detect the presence of long-chain AHLs in bacterial extracts.

Materials:

  • Bacterial extract (prepared as in the LC-MS protocol)

  • TLC plate (e.g., C18 reversed-phase)

  • Developing solvent (e.g., methanol/water mixture)

  • AHL biosensor strain (e.g., Agrobacterium tumefaciens A136)

  • Growth medium for biosensor

  • X-gal solution (for A136)

  • Incubator

Protocol:

  • Spot a small volume of the bacterial extract onto the baseline of the TLC plate. Also spot known AHL standards for comparison.

  • Place the TLC plate in a developing chamber containing the appropriate solvent system.

  • Allow the solvent to ascend the plate until it is near the top.

  • Remove the plate and allow it to air dry completely.

  • Overlay the TLC plate with a thin layer of agar (B569324) containing the AHL biosensor strain. For A. tumefaciens A136, the agar should also contain X-gal.

  • Incubate the plate at the optimal temperature for the biosensor strain (e.g., 28°C for A136).

  • The presence of AHLs will be indicated by the development of a colored spot (e.g., blue for A136) at the corresponding position on the chromatogram.

Chromobacterium violaceum CV026 Bioassay for AHL Detection

Objective: To detect short-to-medium chain AHLs and indirectly assess the presence of long-chain AHLs through inhibition.

Materials:

  • Chromobacterium violaceum CV026 culture

  • Luria-Bertani (LB) agar plates

  • Bacterial extract or pure AHLs

  • Short-chain AHL (e.g., C6-HSL) for induction (in inhibition assays)

Protocol:

  • Prepare a lawn of C. violaceum CV026 on an LB agar plate.

  • Spot a small volume of the bacterial extract or pure AHL onto the surface of the agar.

  • For inhibition assays, add a sub-inhibitory concentration of a short-chain AHL (e.g., C6-HSL) to the agar to induce violacein (B1683560) production.

  • Incubate the plate at 30°C for 24-48 hours.

  • A purple ring around the spot indicates the presence of short-to-medium chain AHLs that can induce violacein production in CV026.

  • In the inhibition assay, a colorless zone around the spot against a purple background indicates the presence of long-chain AHLs that inhibit the C6-HSL-induced violacein production.

Crystal Violet Biofilm Assay

Objective: To quantify biofilm formation in the presence of long-chain AHLs.

Materials:

  • Bacterial culture

  • 96-well microtiter plate

  • Growth medium

  • Long-chain AHL stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Protocol:

  • Inoculate the wells of a 96-well plate with the bacterial culture and the desired concentrations of the long-chain AHL. Include control wells without AHL.

  • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Carefully remove the planktonic cells by gently aspirating the medium.

  • Wash the wells three times with PBS to remove any remaining non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells again with PBS until the wash water is clear.

  • Air dry the plate.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways involving long-chain AHLs in two well-studied bacterial species.

Pseudomonas aeruginosa LasI/LasR and RhlI/RhlR Quorum Sensing Cascade

Pseudomonas_aeruginosa_QS cluster_Las Las System cluster_Rhl Rhl System cluster_Virulence Virulence & Biofilm LasI LasI (AHL Synthase) oxo_C12_HSL 3-oxo-C12-HSL LasI->oxo_C12_HSL Synthesizes LasR LasR (Transcriptional Regulator) LasR_AHL LasR-AHL Complex oxo_C12_HSL->LasR Binds to LasR_AHL->LasI Activates transcription RhlR RhlR (Transcriptional Regulator) LasR_AHL->RhlR Activates transcription Virulence_Factors Virulence Factors (e.g., elastase, toxins) LasR_AHL->Virulence_Factors Biofilm_Formation Biofilm Formation LasR_AHL->Biofilm_Formation RhlI RhlI (AHL Synthase) C4_HSL C4-HSL RhlI->C4_HSL Synthesizes RhlR_AHL RhlR-AHL Complex C4_HSL->RhlR Binds to RhlR_AHL->RhlI Activates transcription RhlR_AHL->Virulence_Factors RhlR_AHL->Biofilm_Formation

Caption: Hierarchical quorum sensing in P. aeruginosa.

Burkholderia cenocepacia CepI/CepR and CciI/CciR Quorum Sensing Network

Burkholderia_cenocepacia_QS cluster_Cep Cep System cluster_Cci Cci System cluster_Phenotypes Regulated Phenotypes CepI CepI (AHL Synthase) C8_HSL C8-HSL CepI->C8_HSL Synthesizes CepR CepR (Transcriptional Regulator) CepR_AHL CepR-AHL Complex C8_HSL->CepR Binds to CepR_AHL->CepI Activates transcription CciI CciI (AHL Synthase) CepR_AHL->CciI Activates transcription Virulence Virulence CepR_AHL->Virulence Biofilm Biofilm Formation CepR_AHL->Biofilm Motility Swarming Motility CepR_AHL->Motility C6_HSL C6-HSL CciI->C6_HSL Synthesizes CciR CciR (Transcriptional Regulator) CciR_AHL CciR-AHL Complex C6_HSL->CciR Binds to CciR_AHL->CepI Represses transcription CciR_AHL->Virulence

Caption: Interlinked quorum sensing in B. cenocepacia.

Conclusion

Long-chain N-acyl homoserine lactones are master regulators of bacterial social behavior, with profound implications for pathogenesis. Their roles in controlling virulence, biofilm formation, and interaction with host cells make them attractive targets for the development of novel anti-infective therapies. A thorough understanding of their biological functions, the signaling pathways they govern, and the experimental methods to study them is paramount for advancing research in this field. The information and protocols provided in this guide serve as a valuable resource for scientists and drug development professionals dedicated to combating the growing threat of antibiotic-resistant bacteria. By targeting the communication systems of these pathogens, it may be possible to disarm them without exerting the strong selective pressure that drives the evolution of resistance.

References

N-pentadecanoyl-L-Homoserine Lactone: A Technical Guide to its Influence on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules, which are crucial for quorum sensing (QS) in Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. C15-HSL is notably produced by the pathogenic bacterium Yersinia pseudotuberculosis. This technical guide provides an in-depth analysis of C15-HSL, its mechanism of action through the well-characterized LasR receptor, its impact on gene expression, and detailed experimental protocols for its study. While specific quantitative gene expression data for C15-HSL is limited in publicly available literature, this guide leverages the extensive knowledge of the LasR regulon in Pseudomonas aeruginosa, a well-established model for long-chain AHL-mediated signaling, to provide a representative understanding of its effects.

Mechanism of Action: The LasR Signaling Pathway

This compound, like other long-chain AHLs, functions by binding to and activating a transcriptional regulator protein, a homolog of LuxR. In many bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa, the primary receptor for long-chain AHLs is the LasR protein. The binding of C15-HSL to LasR induces a conformational change in the protein, promoting its dimerization and subsequent binding to specific DNA sequences known as las boxes, located in the promoter regions of target genes. This interaction typically enhances the recruitment of RNA polymerase, leading to the transcriptional activation of a suite of genes. The genes regulated by the LasR-AHL complex are collectively known as the LasR regulon and are often involved in virulence, biofilm formation, and secondary metabolite production.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C15_HSL_out C15-HSL C15_HSL_in C15-HSL C15_HSL_out->C15_HSL_in Diffusion LasR_inactive Inactive LasR (Monomer) C15_HSL_in->LasR_inactive Binding LasR_active Active LasR-C15-HSL (Dimer) LasR_inactive->LasR_active Dimerization las_box las box LasR_active->las_box Binding RNA_Polymerase RNA Polymerase las_box->RNA_Polymerase Recruitment Target_Genes Target Genes (e.g., lasI, rhlR, virulence factors) RNA_Polymerase->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins (Virulence Factors, etc.) mRNA->Proteins Translation

Caption: C15-HSL signaling via the LasR receptor.

Impact on Gene Expression: The LasR Regulon

The activation of LasR by C15-HSL is predicted to modulate the expression of a wide array of genes. Based on studies of the LasR regulon in P. aeruginosa activated by its native long-chain AHL, the following tables provide an illustrative summary of the types of genes and the potential magnitude of expression changes that could be expected upon exposure to C15-HSL.

Table 1: Illustrative Upregulated Genes in Response to this compound

GeneFunctionIllustrative Fold Change
lasISynthesis of N-(3-oxododecanoyl)-L-homoserine lactone (positive feedback)> 50
rhlRTranscriptional regulator of the Rhl quorum sensing system> 20
lasAElastase (protease)> 100
lasBElastase (protease)> 100
aprAAlkaline protease> 50
toxAExotoxin A> 30
rhlISynthesis of N-butanoyl-L-homoserine lactone> 15
pqsA-ESynthesis of the Pseudomonas quinolone signal (PQS)> 10

Table 2: Illustrative Downregulated Genes in Response to this compound

GeneFunctionIllustrative Fold Change
rpoSStationary phase sigma factor< -5
pslAPolysaccharide synthesis (biofilm)< -3
pelAPolysaccharide synthesis (biofilm)< -3

Experimental Protocols

To investigate the impact of this compound on bacterial gene expression, a combination of microbiological, molecular, and analytical techniques is employed. Below are detailed methodologies for key experiments.

Protocol 1: Bacterial Growth and Treatment with C15-HSL

This protocol outlines the steps for preparing bacterial cultures and exposing them to C15-HSL for subsequent gene expression analysis.

  • Strain Selection: Utilize a bacterial strain known to possess a functional LasR homolog but is deficient in its native AHL synthase (e.g., a lasI mutant of P. aeruginosa) to avoid confounding effects from endogenous AHL production.

  • Culture Preparation:

    • Inoculate a single colony of the selected bacterial strain into 5 mL of appropriate liquid medium (e.g., Luria-Bertani broth).

    • Incubate overnight at the optimal growth temperature (e.g., 37°C) with shaking (e.g., 200 rpm).

  • Sub-culturing and Growth:

    • The following day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of 0.05.

    • Incubate the culture at the optimal temperature with shaking.

  • Treatment with C15-HSL:

    • When the culture reaches the mid-exponential phase of growth (OD600 ≈ 0.4-0.6), divide it into two sterile flasks.

    • To one flask (the treatment group), add C15-HSL to a final concentration typically ranging from 1 to 100 µM. C15-HSL should first be dissolved in a suitable solvent (e.g., DMSO or acidified ethyl acetate) at a high concentration.

    • To the second flask (the control group), add an equivalent volume of the solvent used to dissolve C15-HSL.

  • Incubation and Harvesting:

    • Continue to incubate both cultures under the same conditions for a defined period (e.g., 2-4 hours) to allow for changes in gene expression.

    • Harvest the bacterial cells by centrifugation at 4°C.

    • Immediately process the cell pellets for RNA extraction or snap-freeze them in liquid nitrogen and store at -80°C for later use.

Experimental_Workflow_Gene_Expression Start Start: Select Bacterial Strain Overnight_Culture Inoculate Overnight Culture Start->Overnight_Culture Subculture Subculture to OD600 = 0.05 Overnight_Culture->Subculture Grow Grow to Mid-Exponential Phase Subculture->Grow Split Split Culture Grow->Split Treatment Add C15-HSL (Treatment) Split->Treatment Group 1 Control Add Solvent (Control) Split->Control Group 2 Incubate Incubate for 2-4 hours Treatment->Incubate Control->Incubate Harvest Harvest Cells by Centrifugation Incubate->Harvest Analysis Proceed to RNA Extraction and Gene Expression Analysis Harvest->Analysis

Caption: Workflow for C15-HSL treatment.

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR)

This protocol details the steps for quantifying the expression of specific target genes.

  • RNA Extraction:

    • Extract total RNA from the harvested bacterial pellets using a commercially available RNA purification kit according to the manufacturer's instructions.

    • Include a DNase I treatment step to eliminate any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity using gel electrophoresis or a bioanalyzer. Intact ribosomal RNA bands (16S and 23S) should be visible.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or gene-specific primers.

  • qPCR:

    • Design and validate primers for the target genes of interest and at least one stably expressed reference gene (e.g., rpoD, gyrB).

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and a suitable SYBR Green or probe-based master mix.

    • Perform the qPCR reaction using a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the C15-HSL treated and control samples, normalized to the reference gene.

Protocol 3: Transcriptome Analysis using RNA-Sequencing (RNA-Seq)

This protocol provides an overview of the workflow for a global analysis of gene expression changes.

  • RNA Extraction and Quality Control: Follow steps 1 and 2 from the qPCR protocol. High-quality, intact RNA is critical for RNA-Seq.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the majority of the RNA in a bacterial cell.

    • Fragment the remaining mRNA.

    • Synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome of the bacterial strain.

    • Count the number of reads mapping to each gene.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the C15-HSL treated samples compared to the control.

    • Perform functional enrichment analysis to identify the biological pathways and processes affected by C15-HSL.

Conclusion

This compound is a key signaling molecule in bacterial communication, with the potential to significantly alter the genetic program of susceptible bacteria. Through its interaction with the LasR transcriptional activator, C15-HSL can orchestrate the expression of a broad range of genes, particularly those associated with virulence and social behaviors. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the specific molecular impacts of this and other AHL molecules, paving the way for the development of novel anti-virulence strategies that target quorum sensing pathways.

An In-depth Technical Guide to the Diffusion Mechanism of N-pentadecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diffusion mechanisms governing the transport of N-pentadecanoyl-L-Homoserine lactone (C15-HSL) across bacterial membranes. C15-HSL is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various Gram-negative bacteria.[1][2][3] Understanding its transport is critical for the development of novel anti-virulence and anti-biofilm strategies.

Introduction to this compound (C15-HSL) and Quorum Sensing

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[4][5][6][7] This coordinated behavior is mediated by small, diffusible signaling molecules called autoinducers.[8] In many Proteobacteria, these autoinducers are N-acyl homoserine lactones (AHLs).[4][6]

AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of variable length (typically 4 to 18 carbons) and substitution.[1][3][4] This structural diversity allows for signal specificity between different bacterial species. C15-HSL, with its 15-carbon acyl chain, is classified as a long-chain AHL.[2][3] It is known to be produced by bacteria such as Yersinia pseudotuberculosis and activates LuxR-type transcriptional regulators to control the expression of genes related to virulence, biofilm formation, and secondary metabolite production.[2][9]

The concentration of AHLs inside and outside the cell is the key determinant for activating the QS response.[10] Therefore, the mechanism by which these molecules traverse the bacterial cell envelope is of fundamental importance.

Mechanisms of AHL Diffusion Across Bacterial Membranes

The transport of AHLs, including C15-HSL, across the complex bacterial cell envelope is not governed by a single mechanism. It is a multifactorial process involving passive diffusion, and potentially active transport, influenced by the physicochemical properties of the AHL and the specific composition of the bacterial membranes.

2.1. Passive Diffusion:

The prevailing model for AHL transport, especially for long-chain variants like C15-HSL, is passive diffusion across the cytoplasmic and outer membranes.[1][8] This is driven by the concentration gradient of the molecule.

  • Physicochemical Properties Driving Diffusion: C15-HSL is an amphipathic molecule, with a polar homoserine lactone head and a long, nonpolar pentadecanoyl tail.[2][10] This structure allows it to partition into the hydrophobic lipid bilayer of the cell membranes. The long acyl chain of C15-HSL significantly increases its lipophilicity, which is expected to facilitate its diffusion across the lipid-rich membrane interior.

  • The "Traffic-Jam" Model: For long-chain AHLs, it has been proposed that their slow diffusion rate across the inner membrane can lead to a temporary accumulation in the periplasm. This is because while they can readily pass through the outer membrane's porins or lipid domains, their transit across the inner membrane is slower. This can lead to a "traffic-jam" effect, where the intracellular concentration remains low until a sufficient external concentration is reached to drive inward diffusion.

2.2. Potential for Active Transport:

While passive diffusion is considered the primary mechanism, evidence suggests that active transport systems may also play a role in the efflux of AHLs.[1][4]

  • Efflux Pumps: Bacteria possess a wide array of efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, which are known to export a broad range of substrates, including signaling molecules. It is plausible that such pumps could actively transport C15-HSL out of the cell, providing a mechanism to rapidly reset the quorum-sensing system or to signal to neighboring cells without relying solely on diffusion.

  • Influx Systems: While less studied for AHLs, some bacteria utilize active transport systems, like the Tripartite ATP-independent Periplasmic (TRAP) transporters, for the uptake of small molecules.[11] It is conceivable that specific transporters for the uptake of long-chain AHLs could exist in certain bacteria, allowing them to "eavesdrop" on the signals of other species even at very low concentrations.

Quantitative Data on Long-Chain AHL Permeability

Quantitative data specifically for C15-HSL is sparse in the literature. However, studies on other long-chain AHLs provide valuable insights into the expected diffusion kinetics. The stability and diffusion of AHLs are dependent on pH, temperature, and acyl chain length.[12]

ParameterMoleculeValue/ObservationExperimental System
Critical Aggregation Concentration (CAC) C12-AHL~150 µMDeionized water, 30°C
CAC C16-AHL~2 µMDeionized water, 30°C
Membrane Permeability 3-oxo-C12-HSLUpregulation of OmpF porin by 4-fold enhances membrane permeability.E. coli
Stability Long-chain AHLs (e.g., 3-oxo-C12-HSL)More stable against pH-dependent lactonolysis than short-chain AHLs.Aqueous solution

Note: The CAC is the concentration at which AHLs begin to form micelles or vesicles in aqueous solution, which can affect their bioavailability for diffusion.[13]

Experimental Protocols for Studying AHL Diffusion

Several key experimental approaches are used to investigate the transport of AHLs across bacterial membranes.

4.1. Whole-Cell Accumulation Assay

This method measures the uptake of a labeled AHL by intact bacterial cells over time.

  • Principle: Bacteria are incubated with a radiolabeled or fluorescently tagged AHL. At various time points, aliquots of the culture are rapidly filtered to separate the cells from the medium. The amount of label associated with the cells is then quantified.

  • Detailed Protocol:

    • Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase).

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells to a specific optical density (e.g., OD600 of 1.0) in the same buffer.

    • Initiate the uptake experiment by adding radiolabeled C15-HSL (e.g., ³H-C15-HSL) to a final concentration relevant to physiological conditions (e.g., 1-10 µM).

    • At defined time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw a sample (e.g., 100 µL) and immediately filter it through a 0.22 µm membrane filter.

    • Rapidly wash the filter with ice-cold buffer to remove any non-specifically bound label.

    • Place the filter in a scintillation vial with a suitable scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • To control for non-specific binding, a parallel experiment can be run at 4°C or with a metabolic inhibitor to block active transport.

4.2. Efflux Assay

This method is used to determine if a cell is actively exporting an AHL.

  • Principle: Cells are first "loaded" with a labeled AHL. The external medium is then replaced with a fresh, label-free medium, and the appearance of the label in the external medium is monitored over time.

  • Detailed Protocol:

    • Load the cells with labeled C15-HSL as described in the accumulation assay for a sufficient time to reach equilibrium or a steady state.

    • Rapidly pellet the cells by centrifugation and resuspend them in fresh, pre-warmed medium.

    • At various time points, centrifuge a sample of the cell suspension to pellet the cells.

    • Remove the supernatant and quantify the amount of labeled C15-HSL that has been exported from the cells.

    • The addition of an efflux pump inhibitor can be used to determine if a specific class of pumps is involved.

4.3. Agar (B569324) Well Diffusion Bioassay

This is a semi-quantitative method to assess the diffusion of AHLs through a semi-solid medium and their ability to activate a reporter strain.[14][15]

  • Principle: An agar plate is seeded with a reporter bacterial strain that produces a visible signal (e.g., pigment, light) in response to a specific AHL.[14] The AHL sample is placed in a well cut into the agar. As the AHL diffuses through the agar, it creates a concentration gradient, and the diameter of the resulting zone of reporter activation is proportional to the concentration of the AHL.[14]

  • Detailed Protocol:

    • Prepare a molten agar medium (e.g., LB agar) and cool it to ~45-50°C.

    • Inoculate the molten agar with an overnight culture of a suitable AHL reporter strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4).[14][15][16]

    • Pour the inoculated agar into petri dishes and allow it to solidify.

    • Cut a well in the center of the agar plate using a sterile cork borer.

    • Add a known volume of the C15-HSL solution or a bacterial supernatant containing C15-HSL to the well.

    • Incubate the plates at the optimal temperature for the reporter strain.

    • After a suitable incubation period (e.g., 24-48 hours), measure the diameter of the zone of induction around the well. A standard curve can be generated using known concentrations of C15-HSL to quantify the amount in the sample.

Visualization of Signaling Pathways and Experimental Workflows

5.1. Generalized Long-Chain AHL Quorum Sensing Pathway

AHL_Signaling cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C15_HSL_ext C15-HSL Synthase LuxI-type Synthase (e.g., LasI) C15_HSL_int C15-HSL Synthase->C15_HSL_int Synthesis Precursors Acyl-ACP + SAM Precursors->Synthase Substrates C15_HSL_int->C15_HSL_ext Passive Diffusion Receptor LuxR-type Receptor (e.g., LasR) C15_HSL_int->Receptor Binding Efflux_Pump Efflux Pump C15_HSL_int->Efflux_Pump Export Complex C15-HSL:Receptor Complex DNA Promoter DNA (lux box) Complex->DNA Binds Target_Genes Target Genes (Virulence, Biofilm) DNA->Target_Genes Activates Transcription Efflux_Pump->C15_HSL_ext Active Efflux

Caption: A generalized signaling pathway for C15-HSL quorum sensing.

5.2. Experimental Workflow for Whole-Cell Accumulation Assay

Accumulation_Workflow Start Start: Bacterial Culture Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Add_Label Add Radiolabeled C15-HSL Resuspend->Add_Label Incubate Incubate at 37°C Add_Label->Incubate Sample Take Samples at Time Points Incubate->Sample t = 0, 1, 2... min Filter Rapid Filtration Sample->Filter Wash Wash with Cold Buffer Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify End End: Uptake Curve Quantify->End

Caption: Workflow for a whole-cell accumulation assay to measure C15-HSL uptake.

Conclusion

The diffusion of this compound is a cornerstone of quorum sensing in bacteria that produce this long-chain signal. While passive diffusion driven by its lipophilic nature is the primary accepted mechanism, the potential involvement of active transport systems for both influx and efflux warrants further investigation. A deeper understanding of these transport mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the development of quorum quenching strategies aimed at disrupting bacterial communication and mitigating virulence. Future research should focus on obtaining precise quantitative data for C15-HSL permeability and identifying the specific transporters that may be involved in its movement across the bacterial cell envelope.

References

Initial studies on N-pentadecanoyl-L-Homoserine lactone in Yersinia pseudotuberculosis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Initial Studies of N-pentadecanoyl-L-Homoserine Lactone in Yersinia pseudotuberculosis

Introduction

Yersinia pseudotuberculosis is a Gram-negative bacterium recognized as a significant pathogen in both animals and humans, causing a range of symptoms from gastroenteritis to systemic infections like Far East scarlet-like fever[1]. Like many pathogenic bacteria, Y. pseudotuberculosis utilizes a cell-to-cell communication system known as quorum sensing (QS) to coordinate gene expression with population density. This regulation is critical for orchestrating collective behaviors such as motility, biofilm formation, and the expression of virulence factors[2][3].

The primary mechanism for quorum sensing in many Gram-negative bacteria, including Yersinia, is based on the production and detection of N-acylhomoserine lactone (AHL) signal molecules[3]. These molecules are synthesized by LuxI-family synthases and detected by cognate LuxR-family transcriptional regulators. Upon binding to a specific AHL, the LuxR-type protein typically undergoes a conformational change, allowing it to regulate the expression of target genes. This guide focuses on the initial studies and characterization of a specific long-chain AHL, this compound (C15-HSL), within the complex quorum-sensing network of Yersinia pseudotuberculosis.

The Hierarchical Quorum Sensing Circuit in Y. pseudotuberculosis

Y. pseudotuberculosis possesses a sophisticated and hierarchical quorum-sensing system governed by two pairs of LuxR/I homologues: ypsR/ypsI and ytbR/ytbI[2][4]. These gene pairs are characteristically arranged in a convergent orientation[3]. The system is organized in a cascade where the YpsR/I system, along with its cognate AHLs, regulates the expression of the ytbR/I locus[2][4]. This intricate regulatory network allows the bacterium to fine-tune the expression of various phenotypes, including motility and cell aggregation, in response to changing environmental conditions and cell densities[3][4].

Signaling Pathway Overview

The YpsI and YtbI proteins are AHL synthases responsible for producing a wide array of AHL molecules. The YpsR and YtbR proteins act as the corresponding receptors and transcription factors that bind to these AHLs to modulate gene expression. The hierarchical nature of this system is a key feature of its regulatory control.

QuorumSensingHierarchy cluster_Yps YpsR/I System cluster_Ytb YtbR/I System cluster_Phenotype Regulated Phenotypes YpsI YpsI (Synthase) AHLs_Yps 3-oxo-C6-HSL, C6-HSL YpsI->AHLs_Yps Synthesizes YpsR YpsR (Regulator) YtbI YtbI (Synthase) YpsR->YtbI Regulates YtbR YtbR (Regulator) YpsR->YtbR Regulates Motility Motility YpsR->Motility Controls Aggregation Cell Aggregation YpsR->Aggregation Controls AHLs_Yps->YpsR Activates AHLs_Ytb C8-HSL, C6-HSL, Long-Chain AHLs (incl. C15-HSL) YtbI->AHLs_Ytb Synthesizes YtbR->Motility Fine-tunes AHLs_Ytb->YtbR Activates

Caption: Hierarchical control in the Yersinia pseudotuberculosis QS system.

Data Presentation: The AHL Profile of Y. pseudotuberculosis

Comprehensive profiling has revealed that Y. pseudotuberculosis produces a remarkably diverse array of AHLs. At least 24 different AHL molecules have been identified, with acyl chains ranging in length from 4 to 15 carbons, featuring various substitutions (3-oxo, 3-hydroxy) or none[5]. While a broad spectrum of AHLs is produced, studies indicate that the most abundant species are typically short-chain molecules, specifically 3-oxo-substituted C6, C7, and C8 AHLs, as well as unsubstituted C6 and C8 compounds[5].

This compound (C15-HSL) is among the long-chain AHLs synthesized by this bacterium. Its production is primarily attributed to the YtbI synthase, which, unlike YpsI, is capable of directing the synthesis of the full range of AHLs identified in Y. pseudotuberculosis[5].

Table 1: Key N-Acylhomoserine Lactones Produced by Yersinia pseudotuberculosis
AHL MoleculeChemical NameAcyl ChainPrimary Synthase(s)Relative Abundance
3-oxo-C6-HSL N-(3-oxohexanoyl)-L-Homoserine lactoneC6 (3-oxo)YpsI, YtbIHigh[4][5]
C6-HSL N-hexanoyl-L-Homoserine lactoneC6YpsI, YtbIHigh[4][5]
C8-HSL N-octanoyl-L-Homoserine lactoneC8YtbIHigh[4][5]
3-oxo-C8-HSL N-(3-oxooctanoyl)-L-Homoserine lactoneC8 (3-oxo)YtbIHigh[6]
C15-HSL This compound C15 YtbI Low[5][7]
Quantitative Activity of C15-HSL

While C15-HSL is not one of the most abundant AHLs, it is biologically active. Initial studies using bacterial biosensors have provided quantitative data on its potency.

Table 2: Bioactivity of this compound (C15-HSL)
Assay TypeReporter StrainReceptor TargetEffective ConcentrationReference
GFP InductionPseudomonas putida F117 (pKR-C12)LasR0.094 nM[7]

This data indicates that C15-HSL can activate the LasR quorum-sensing receptor, a homologue from Pseudomonas aeruginosa, at nanomolar concentrations, demonstrating its potential as a functional signaling molecule[7].

Experimental Protocols

The characterization of C15-HSL and other AHLs in Y. pseudotuberculosis relies on sensitive and specific analytical methods and bioassays.

Protocol 1: AHL Extraction and Comprehensive Profiling via LC-MS/MS

This protocol is adapted from the methodology used for the comprehensive identification of AHLs in Y. pseudotuberculosis culture supernatants[5].

  • Bacterial Culture: Grow Y. pseudotuberculosis wild-type and mutant strains (e.g., ypsI⁻, ytbI⁻, ypsI⁻ytbI⁻) in a suitable liquid medium (e.g., Luria-Bertani broth) at an appropriate temperature (e.g., 28°C or 37°C) to the desired growth phase (typically late exponential or stationary phase).

  • Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). Carefully collect the cell-free supernatant.

  • AHL Extraction:

    • Acidify the supernatant to a pH of approximately 2.0 with hydrochloric acid to stabilize the lactone rings[8].

    • Perform a liquid-liquid extraction using a water-immiscible organic solvent, such as dichloromethane (B109758) or acidified ethyl acetate. Repeat the extraction at least twice.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Sample Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile (B52724)/water) for analysis.

  • LC-MS/MS Analysis:

    • Utilize a liquid chromatography (LC) system coupled to a hybrid quadrupole-linear ion trap (QqQLIT) mass spectrometer.

    • Separate the AHLs using a C18 reverse-phase column with a gradient of acetonitrile and water (with formic acid).

    • Employ an information-dependent acquisition (IDA) method. This involves using the mass spectrometer to screen for precursor ions of known AHLs and trigger fragmentation (MS/MS) to confirm their identity based on characteristic daughter ions (e.g., the m/z 102 ion corresponding to the homoserine lactone moiety).

LCMS_Workflow Culture 1. Bacterial Culture (Y. pseudotuberculosis) Centrifuge 2. Centrifugation Culture->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant Extract 4. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant->Extract Dry 5. Evaporate Solvent Extract->Dry Reconstitute 6. Reconstitute Sample Dry->Reconstitute LCMS 7. LC-MS/MS Analysis (QqQLIT) Reconstitute->LCMS Data 8. Data Analysis (AHL Identification & Quantitation) LCMS->Data

Caption: Workflow for AHL extraction and profiling by LC-MS/MS.

Protocol 2: AHL Detection Using a Bacterial Biosensor Assay

This protocol describes a general method for detecting AHL activity using a reporter strain, as referenced in the activity data for C15-HSL[7][9].

  • Biosensor Strain Preparation: Grow the biosensor strain (e.g., P. putida F117 or E. coli MG4/pKDT17) overnight in a suitable medium with appropriate antibiotics to maintain the reporter plasmid.

  • Assay Preparation:

    • Dilute the overnight culture of the biosensor into fresh medium.

    • Dispense the diluted culture into a 96-well microtiter plate.

  • Sample Addition: Add serial dilutions of the test compound (e.g., purified C15-HSL) or culture extracts to the wells containing the biosensor. Include appropriate positive controls (a known active AHL) and negative controls (solvent only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the biosensor strain (e.g., 30°C or 37°C) for a specified period (e.g., 4-18 hours).

  • Signal Measurement:

    • Measure the reporter signal. For a GFP-based biosensor, measure fluorescence using a plate reader (e.g., excitation at 485 nm, emission at 515 nm).

    • For a LacZ-based biosensor, perform a β-galactosidase assay (e.g., using ONPG as a substrate) and measure absorbance.

    • For a Lux-based biosensor, measure luminescence.

  • Data Analysis: Normalize the reporter signal to cell density (OD600) to account for any effects on bacterial growth. Plot the normalized signal against the AHL concentration to determine the dose-response curve and effective concentration.

Biosensor_Workflow Culture 1. Grow Biosensor Strain (e.g., P. putida) Dilute 2. Dilute Culture into 96-Well Plate Culture->Dilute AddSample 3. Add C15-HSL Samples & Controls Dilute->AddSample Incubate 4. Incubate Plate AddSample->Incubate Measure 5. Measure Reporter Signal (e.g., Fluorescence) Incubate->Measure Analyze 6. Normalize and Analyze Data Measure->Analyze

Caption: General workflow for an AHL biosensor assay.

Conclusion

Initial studies have established that this compound (C15-HSL) is a genuine, albeit low-abundance, component of the complex quorum-sensing system of Yersinia pseudotuberculosis. Its synthesis is directed by the YtbI enzyme, which is part of a larger, hierarchically controlled regulatory network. While the precise physiological role of C15-HSL in the context of the more abundant short-chain AHLs remains to be fully elucidated, its demonstrated biological activity in sensitive biosensor assays confirms its potential to act as a signaling molecule. Further research is required to determine its specific receptor affinity for YpsR and YtbR and to uncover the target genes and phenotypes it may uniquely regulate within the intricate lifestyle of Y. pseudotuberculosis. The advanced analytical and biological techniques outlined here provide a robust framework for such future investigations.

References

Unveiling Chemical Conversations: A Technical Guide to the Diversity of N-acyl Homoserine Lactones in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl homoserine lactones (AHLs) are a class of signaling molecules pivotal to bacterial communication, a process known as quorum sensing. This intricate chemical language governs a wide array of microbial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. Understanding the diversity and concentration of AHLs in various environmental niches is crucial for developing novel anti-infective strategies and for microbial ecology research. This technical guide provides an in-depth overview of the methodologies used to explore the rich diversity of AHLs in environmental samples, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Quantitative Diversity of AHLs in Environmental Samples

The concentration and types of AHLs can vary significantly across different environments, reflecting the diverse microbial communities present. The following tables summarize quantitative data on AHLs detected in soil, marine sediments, and wastewater biofilms.

Table 1: Diversity and Concentration of N-acyl Homoserine Lactones in Soil Samples

N-acyl Homoserine Lactone (AHL)Concentration Range (ng/g of soil)Reference
N-Butanoyl-DL-homoserine lactone (C4-HSL)Not Detected - 15.2[1]
N-Hexanoyl-DL-homoserine lactone (C6-HSL)Not Detected - 25.8[1]
N-Heptanoyl-DL-homoserine lactone (C7-HSL)Not Detected - 5.1[1]
N-Octanoyl-DL-homoserine lactone (C8-HSL)Not Detected - 18.4[1]
N-Decanoyl-DL-homoserine lactone (C10-HSL)Not Detected - 12.3[1]
N-Dodecanoyl-DL-homoserine lactone (C12-HSL)Not Detected - 9.7[1]
N-(3-Oxohexanoyl)-DL-homoserine lactone (3-oxo-C6-HSL)Not Detected - 8.9[1]
N-(3-Oxooctanoyl)-DL-homoserine lactone (3-oxo-C8-HSL)Not Detected - 7.6[1]
N-(3-Oxodecanoyl)-DL-homoserine lactone (3-oxo-C10-HSL)Not Detected - 6.2[1]
N-(3-Oxododecanoyl)-DL-homoserine lactone (3-oxo-C12-HSL)Not Detected - 5.5[1]

Table 2: Diversity and Concentration of N-acyl Homoserine Lactones in Marine Sediments

N-acyl Homoserine Lactone (AHL)Concentration Range (pmol/cm²)Reference
N-Octanoyl-DL-homoserine lactone (C8-HSL)Dominant[2]
N-Decanoyl-DL-homoserine lactone (C10-HSL)Dominant[2]
N-Dodecanoyl-DL-homoserine lactone (C12-HSL)Dominant[2]
Other various AHLsPresent[2][3]

Table 3: Diversity and Concentration of N-acyl Homoserine Lactones in Wastewater Biofilms

N-acyl Homoserine Lactone (AHL)Concentration Range (ng/kg or µg/L)Reference
N-Butanoyl-DL-homoserine lactone (C4-HSL)Present in biofilm (ng/kg) and sludge (mg/L)[4]
N-Hexanoyl-DL-homoserine lactone (C6-HSL)Present in biofilm (ng/kg) and sludge (mg/L)[4]
N-Octanoyl-DL-homoserine lactone (C8-HSL)Present in biofilm (ng/kg) and sludge (mg/L)[4]
N-Decanoyl-DL-homoserine lactone (C10-HSL)Present in biofilm (ng/kg) and sludge (mg/L)[4]
N-Dodecanoyl-DL-homoserine lactone (C12-HSL)10 ng/L - 10 µg/L[5]
N-(3-Oxohexanoyl)-DL-homoserine lactone (3-oxo-C6-HSL)Present in biofilm (ng/kg) and sludge (mg/L)[4]
N-(3-Oxooctanoyl)-DL-homoserine lactone (3-oxo-C8-HSL)Present in biofilm (ng/kg) and sludge (mg/L)[4]
N-(3-Oxodecanoyl)-DL-homoserine lactone (3-oxo-C10-HSL)Present in biofilm (ng/kg) and sludge (mg/L)[4]
N-(3-Oxododecanoyl)-DL-homoserine lactone (3-oxo-C12-HSL)Present in biofilm (ng/kg) and sludge (mg/L)[4]
Various AHLs2.39 - 9.75 µg/L[6][7]

Experimental Protocols

Accurate detection and quantification of AHLs from complex environmental matrices require robust and optimized protocols. This section details the key experimental procedures for AHL extraction and analysis.

Sample Collection and Pre-treatment

Reproducible sampling is fundamental for accurate AHL quantification. For sediments, using contact cores ensures a consistent surface area and volume.[3] To prevent enzymatic degradation of AHLs, samples should be immediately flash-frozen in liquid nitrogen upon collection.[3]

Extraction of N-acyl Homoserine Lactones

Two primary methods are employed for extracting AHLs from environmental samples: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

2.2.1. Protocol for Liquid-Liquid Extraction (LLE)

LLE is a widely used method for AHL extraction from both liquid and solid samples.

  • Sample Preparation: For solid samples (e.g., soil, sediment), suspend a known weight of the sample in a suitable buffer or water. For liquid samples (e.g., water, culture supernatant), proceed directly to extraction.

  • Solvent Extraction:

    • Add an equal volume of acidified ethyl acetate (B1210297) (0.1% formic acid or acetic acid) to the sample.[8]

    • Vortex or shake vigorously for an extended period (e.g., 2 hours) to ensure thorough mixing and extraction.

    • Centrifuge the mixture to separate the organic and aqueous phases.

    • Carefully collect the upper organic phase containing the AHLs.

    • Repeat the extraction process two to three times with fresh acidified ethyl acetate to maximize recovery.[8]

  • Drying and Reconstitution:

    • Combine the organic extracts.

    • Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.[8]

    • Re-dissolve the dried extract in a small, precise volume of a suitable solvent for analysis, such as methanol (B129727) or acetonitrile.[8]

2.2.2. Protocol for Solid-Phase Extraction (SPE)

SPE is a valuable technique for cleaning up and concentrating AHLs from aqueous samples, often providing higher sensitivity compared to LLE.[9]

  • Column Conditioning:

    • Select an appropriate SPE cartridge (e.g., C18).

    • Condition the cartridge by passing through a sequence of solvents, typically methanol followed by ultrapure water.

  • Sample Loading:

    • Acidify the aqueous sample to pH 2-3 with an acid like HCl.

    • Load the acidified sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elution:

    • Elute the retained AHLs with a stronger organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a known volume of solvent compatible with the analytical instrument.

Analysis of N-acyl Homoserine Lactones

Several analytical techniques can be employed for the detection, identification, and quantification of AHLs.

2.3.1. Protocol for Thin-Layer Chromatography (TLC)

TLC is a simple and effective method for the initial screening and separation of AHLs.[8][10]

  • Plate Preparation: Use C18 reversed-phase TLC plates.[8]

  • Sample Application: Spot a small volume (1-5 µL) of the reconstituted extract and AHL standards onto the TLC plate.

  • Development: Develop the chromatogram in a sealed tank containing a mobile phase of methanol/water (typically 60:40, v/v).[8]

  • Visualization:

    • After development, dry the TLC plate.

    • Overlay the plate with a molten agar (B569324) medium containing a specific AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026).[8][10] The biosensor will produce a visible signal (e.g., color change or bioluminescence) in the presence of AHLs.

    • Incubate the plate until the signals are clearly visible.

  • Identification: Identify the AHLs in the sample by comparing their retention factor (Rf) values to those of the standards.

2.3.2. Protocol for High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the sensitive and specific quantification of a wide range of AHLs.[8][11]

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a C18 reversed-phase HPLC column.[8]

    • Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of an acid like formic or acetic acid to improve peak shape.[8] A common gradient starts with a low percentage of organic solvent, which is gradually increased over the run.[8]

  • Mass Spectrometric Detection:

    • Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) of a specific AHL in the first quadrupole, fragmenting it in the collision cell, and detecting a characteristic product ion in the third quadrupole. This provides high specificity and sensitivity.

2.3.3. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable tool for AHL analysis, particularly for volatile derivatives.

  • Derivatization (Optional but Recommended for 3-oxo-AHLs): For labile 3-oxo-AHLs, derivatization to more stable forms like pentafluorobenzyloxime (PFBO) derivatives can improve analysis.[12]

  • Chromatographic Separation:

    • Inject the sample (derivatized or underivatized) into a GC equipped with a suitable capillary column (e.g., HP-5MS).

    • Use helium as the carrier gas.

    • Employ a temperature program to separate the different AHLs based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometric Detection:

    • Couple the GC to a mass spectrometer.

    • In Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect specific, abundant, and diagnostic fragment ions for each AHL, enhancing sensitivity and selectivity.[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key AHL signaling pathways and a general experimental workflow.

AHL-mediated Quorum Sensing Pathways

3.1.1. The LuxI/LuxR Pathway in Vibrio fischeri

The LuxI/LuxR system in Vibrio fischeri is the archetypal AHL-mediated quorum sensing circuit.[13][14][15][16][17][18][19][20][21]

Caption: The LuxI/LuxR quorum sensing circuit in Vibrio fischeri.

3.1.2. The LasI/LasR and RhlI/RhlR Pathways in Pseudomonas aeruginosa

Pseudomonas aeruginosa employs a hierarchical quorum sensing network involving two interconnected AHL systems, Las and Rhl, which regulate a wide range of virulence factors.[22][23][24][25][26]

Pseudomonas_QS_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_Las 3-oxo-C12-HSL LasI->AHL_Las Synthesizes LasR LasR LasR_AHL LasR-AHL LasR->LasR_AHL AHL_Las->LasR AHL_Las->LasR_AHL LasR_AHL->LasI Activates RhlI RhlI LasR_AHL->RhlI Activates RhlR RhlR LasR_AHL->RhlR Activates Virulence_Genes Virulence Genes LasR_AHL->Virulence_Genes Regulates AHL_Rhl C4-HSL RhlI->AHL_Rhl Synthesizes RhlR_AHL RhlR-AHL RhlR->RhlR_AHL AHL_Rhl->RhlR AHL_Rhl->RhlR_AHL RhlR_AHL->RhlI Activates RhlR_AHL->Virulence_Genes Regulates

Caption: The hierarchical Las and Rhl quorum sensing systems in P. aeruginosa.

General Experimental Workflow for AHL Analysis

The following diagram outlines the typical workflow for the extraction and analysis of AHLs from environmental samples.

Experimental_Workflow Sample Environmental Sample (Soil, Water, Biofilm) Collection Sample Collection & Preservation (Flash Freezing) Sample->Collection Extraction AHL Extraction Collection->Extraction LLE Liquid-Liquid Extraction (Ethyl Acetate) Extraction->LLE Method 1 SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE Method 2 Analysis AHL Analysis LLE->Analysis SPE->Analysis TLC TLC with Biosensor Overlay Analysis->TLC Screening LCMS HPLC-MS/MS Analysis->LCMS Quantification GCMS GC-MS Analysis->GCMS Confirmation Data Data Interpretation (Identification & Quantification) TLC->Data LCMS->Data GCMS->Data

Caption: General workflow for the analysis of AHLs from environmental samples.

References

Methodological & Application

Chemical Synthesis of N-pentadecanoyl-L-Homoserine Lactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of N-pentadecanoyl-L-Homoserine lactone (C15-HSL), a long-chain N-acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. The synthesis of C15-HSL is crucial for studying its role in microbial communication, developing anti-biofilm agents, and for various applications in drug development. The methods described herein are based on established synthetic routes for analogous long-chain AHLs.

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules produced by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS). The length and modification of the N-acyl chain confer specificity to these signals. Long-chain AHLs, such as this compound, are of particular interest due to their involvement in the regulation of virulence factors and biofilm formation in various pathogenic bacteria. The chemical synthesis of these molecules is essential for structure-activity relationship studies, the development of QS inhibitors, and for use as standards in analytical studies.

Two primary methods for the synthesis of N-acyl-homoserine lactones with unfunctionalized acyl chains are presented: the Schotten-Baumann reaction and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling.

Data Presentation

The following table summarizes quantitative data for the synthesis of various long-chain N-acyl-homoserine lactones using the Schotten-Baumann method. While specific data for this compound is not explicitly available in the cited literature, the yields of analogous compounds provide a reasonable expectation for the synthesis.

N-Acyl-Homoserine LactoneSynthesis MethodAcyl Chain LengthReported Yield (%)Purity (%)Reference
N-Hexanoyl-L-homoserine lactoneSchotten-BaumannC697>99[1]
N-Octanoyl-L-homoserine lactoneSchotten-BaumannC891>99[1]
N-Decanoyl-L-homoserine lactoneSchotten-BaumannC1085>99[1]
N-Dodecanoyl-L-homoserine lactoneSchotten-BaumannC1282>99[1]
N-(2-Hexadecynoyl)-l-homoserine lactoneEDC CouplingC16 (alkyne)Not explicitly statedHigh[2]

Experimental Protocols

Method 1: Schotten-Baumann Reaction

This method involves the acylation of L-homoserine lactone hydrobromide with pentadecanoyl chloride in a biphasic system with a base.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-homoserine lactone hydrobromide (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. To this, add an equal volume of dichloromethane.

  • Addition of Acyl Chloride: Cool the biphasic mixture to 0 °C in an ice bath. Slowly add a solution of pentadecanoyl chloride (1.1 eq) in dichloromethane to the vigorously stirred mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a white solid.

Method 2: EDC Coupling

This method utilizes a coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the amide bond formation between pentadecanoic acid and L-homoserine lactone.

Materials:

  • Pentadecanoic acid

  • L-homoserine lactone hydrobromide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of pentadecanoic acid (1.0 eq) in anhydrous dichloromethane, add L-homoserine lactone hydrobromide (1.1 eq), EDC (1.2 eq), and a catalytic amount of DMAP.

  • Base Addition: Cool the mixture to 0 °C and add triethylamine (2.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford pure this compound.

Mandatory Visualization

Synthesis_Workflows cluster_0 Method 1: Schotten-Baumann Reaction cluster_1 Method 2: EDC Coupling A1 L-Homoserine Lactone HBr A3 Biphasic System (DCM/aq. NaHCO3) A1->A3 A2 Pentadecanoyl Chloride A2->A3 A4 N-pentadecanoyl-L- Homoserine Lactone (Crude) A3->A4 Acylation A5 Purified Product A4->A5 Purification (Silica Gel Chromatography) B1 Pentadecanoic Acid B3 EDC, DMAP, TEA in DCM B1->B3 B2 L-Homoserine Lactone HBr B2->B3 B4 N-pentadecanoyl-L- Homoserine Lactone (Crude) B3->B4 Amide Coupling B5 Purified Product B4->B5 Purification (Silica Gel Chromatography)

Caption: Chemical synthesis workflows for this compound.

Experimental_Workflow start Start reactants Combine Reactants (L-HSL, Acylating Agent, Base/Coupling Agent) start->reactants reaction Stir at RT (12-24h) reactants->reaction workup Aqueous Work-up (Extraction & Washes) reaction->workup dry Dry Organic Layer (Anhydrous MgSO4/Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for the Extraction and Purification of N-pentadecanoyl-L-Homoserine lactone from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density. N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a long-chain AHL produced by certain bacteria, such as Yersinia pseudotuberculosis and Vibrio tasmaniensis. The study of specific AHLs like C15-HSL is crucial for understanding bacterial communication and for the development of novel antimicrobial strategies that target quorum sensing pathways. This document provides a detailed protocol for the cultivation of C15-HSL-producing bacteria and the subsequent extraction and purification of this signaling molecule.

Data Presentation

While precise yields of C15-HSL can vary significantly depending on the bacterial strain and specific culture conditions, the following table provides an overview of the known producers and the relative abundance of C15-HSL. It is important to note that Yersinia pseudotuberculosis produces a complex mixture of AHLs, with shorter-chain variants being the most abundant.

Bacterial SpeciesCulture MediumTemperatureShakingC15-HSL ProductionRelative AbundanceReference
Yersinia pseudotuberculosisLuria-Bertani (LB) Broth22-37°CYesDetectedLower than C6, C7, and C8 AHLs[1]
Vibrio tasmaniensis LGP32Marine LB Broth18°CYesDetectedNot specified[2]

Experimental Protocols

Bacterial Culture and C15-HSL Production

This protocol describes the cultivation of Yersinia pseudotuberculosis for the production of C15-HSL.

Materials:

  • Yersinia pseudotuberculosis strain (e.g., ATCC 29833)

  • Luria-Bertani (LB) Broth

  • Sterile baffled flasks

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Prepare sterile LB broth according to standard laboratory procedures.

  • Inoculate a single colony of Yersinia pseudotuberculosis into a 10 mL starter culture of LB broth.

  • Incubate the starter culture overnight at 28°C with shaking at 200 rpm.

  • The following day, inoculate a larger volume of fresh LB broth (e.g., 1 L in a 2.8 L baffled flask) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05.

  • Incubate the large culture at 28°C with vigorous shaking (200-250 rpm) for 24-48 hours, or until the late stationary phase is reached. Monitor cell growth by measuring the OD600 periodically. AHL production is often maximal during the stationary phase.

Extraction of this compound

This protocol details the liquid-liquid extraction of C15-HSL from the bacterial culture supernatant. Due to the hydrophobic nature of C15-HSL, careful execution of the extraction is critical for good recovery.

Materials:

  • Bacterial culture from Protocol 1

  • Centrifuge and appropriate centrifuge bottles

  • Ethyl acetate (B1210297) (HPLC grade), acidified with 0.1% (v/v) acetic acid

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Dimethylformamide (DMF) or Acetonitrile (B52724) (HPLC grade)

Procedure:

  • Harvest the bacterial culture by centrifugation at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully decant the supernatant into a clean flask. For a 1 L culture, you should obtain approximately 900-950 mL of supernatant.

  • Acidify the supernatant to a pH of approximately 3.0-4.0 with glacial acetic acid. This helps to keep the lactone ring of the AHL intact.

  • Transfer the acidified supernatant to a 2 L separatory funnel.

  • Add an equal volume of acidified ethyl acetate (e.g., 900 mL) to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release pressure.

  • Allow the layers to separate completely. The organic (top) layer containing the AHLs will be a light straw color.

  • Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat the extraction of the aqueous layer two more times with fresh acidified ethyl acetate.

  • Pool all the organic extracts.

  • Concentrate the pooled organic extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Redissolve the dried extract in a small volume (e.g., 1-2 mL) of a suitable solvent. Given the low solubility of C15-HSL, DMF is a good choice (solubility of ~0.25 mg/mL)[2]. Alternatively, acetonitrile can be used for subsequent HPLC analysis.

Purification and Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol provides a general method for the purification and analysis of C15-HSL from the crude extract using reversed-phase HPLC coupled with mass spectrometry.

Materials:

  • Crude C15-HSL extract from Protocol 2

  • HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • Reversed-phase HPLC column (e.g., C18 or a C16-amide column for enhanced retention of hydrophobic compounds, 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • C15-HSL analytical standard (if available)

Procedure:

  • Filter the redissolved crude extract through a 0.22 µm syringe filter before injection.

  • Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 60% Mobile Phase A, 40% Mobile Phase B).

  • Inject the sample onto the column.

  • Run a linear gradient to separate the components. For the hydrophobic C15-HSL, a shallow gradient with a high percentage of organic solvent will be necessary. An example gradient is as follows:

    • 0-5 min: 40% B

    • 5-35 min: 40% to 100% B

    • 35-40 min: Hold at 100% B

    • 40-45 min: 100% to 40% B

    • 45-50 min: Re-equilibrate at 40% B

  • Monitor the elution profile using the UV detector at 210 nm.

  • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

  • Monitor for the protonated molecule [M+H]+ of C15-HSL, which has a theoretical m/z of 326.27.

  • For confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 326.27). A characteristic fragment ion corresponding to the homoserine lactone ring (m/z 102.05) should be observed.

  • Quantification can be performed by creating a standard curve using a C15-HSL analytical standard or by relative quantification based on the peak area of the extracted ion chromatogram.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification & Analysis culture_start Inoculation of Yersinia pseudotuberculosis incubation Incubation (28°C, 200 rpm, 24-48h) culture_start->incubation centrifugation Centrifugation to separate cells incubation->centrifugation supernatant_collection Collection of supernatant centrifugation->supernatant_collection l_l_extraction Liquid-Liquid Extraction with Acidified Ethyl Acetate supernatant_collection->l_l_extraction concentration Rotary Evaporation to dryness l_l_extraction->concentration redissolution Redissolution in DMF/Acetonitrile concentration->redissolution hplc_ms RP-HPLC-MS Analysis redissolution->hplc_ms fraction_collection Fraction Collection (optional) hplc_ms->fraction_collection analysis Data Analysis & Quantification hplc_ms->analysis

Caption: Experimental workflow for C15-HSL extraction and purification.

Quorum Sensing Signaling Pathway

quorum_sensing_pathway Extracellular Environment cluster_cell Bacterial Cell luxI LuxI Homolog (AHL Synthase) ahl_in C15-HSL luxI->ahl_in Synthesizes luxR LuxR Homolog (Receptor/Regulator) dna Target Genes luxR->dna Activates Transcription response Quorum Sensing Response dna->response ahl_out C15-HSL ahl_in->ahl_out Diffusion ahl_in_high C15-HSL ahl_out->ahl_in_high Diffusion (High Cell Density) ahl_in_high->luxR Binds

Caption: Generalized LuxI/LuxR-type quorum sensing signaling pathway.

References

Application Note: Quantification of N-pentadecanoyl-L-Homoserine Lactone (C15-HSL) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-pentadecanoyl-L-Homoserine lactone (C15-HSL), a long-chain N-acyl homoserine lactone (AHL) involved in bacterial quorum sensing. The protocol provides a comprehensive workflow, including sample preparation from bacterial culture supernatants, optimized LC-MS/MS parameters, and data analysis guidelines. This method is suitable for researchers in microbiology, drug development, and life sciences investigating bacterial communication and potential therapeutic interventions.

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules produced by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing. This compound (C15-HSL) is a long-chain AHL that plays a crucial role in the communication of various bacterial species. Accurate quantification of C15-HSL is essential for understanding its biological function and for the development of quorum sensing inhibitors. LC-MS/MS offers high sensitivity and specificity for the analysis of AHLs in complex biological matrices.[1][2] This application note presents a robust LC-MS/MS method for the reliable quantification of C15-HSL.

Experimental

Sample Preparation: Liquid-Liquid Extraction of C15-HSL from Bacterial Culture Supernatant

A well-established method for the extraction of long-chain AHLs from bacterial culture supernatants is liquid-liquid extraction using acidified ethyl acetate (B1210297).

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) formic acid

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas evaporator

  • Acetonitrile (B52724) (HPLC grade)

  • Microcentrifuge tubes

Protocol:

  • Centrifuge the bacterial culture at 12,000 x g for 10 minutes at 4°C to pellet the cells.

  • Transfer the supernatant to a new tube.

  • For every 1 mL of supernatant, add an equal volume of acidified ethyl acetate (0.1% formic acid).

  • Vortex vigorously for 1 minute and then centrifuge at 4,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper organic phase (ethyl acetate) and transfer it to a clean tube.

  • Repeat the extraction of the aqueous phase one more time with an equal volume of acidified ethyl acetate.

  • Combine the organic extracts.

  • Dry the combined ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of acetonitrile for LC-MS/MS analysis.

  • Vortex the reconstituted sample and centrifuge at high speed to pellet any insoluble material before transferring the clear solution to an autosampler vial.

Liquid Chromatography

System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

System: A triple quadrupole mass spectrometer.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent, optimize for best signal
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The precursor ion for C15-HSL ([M+H]⁺) is m/z 326.5. The primary product ion results from the cleavage of the amide bond, yielding the homoserine lactone ring at m/z 102.1. A secondary product ion can be used for confirmation.

Table 3: MRM Transitions for this compound (C15-HSL)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)*Purpose
C15-HSL326.5102.1100~20-25Quantification
C15-HSL326.584.0100~25-30Confirmation

*Collision energy should be optimized for the specific instrument used to achieve maximum signal intensity. A collision energy of around 20 eV has been reported for a range of AHLs and serves as a good starting point for optimization.[3]

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide a template for reporting the performance of the method. Note that the values provided are representative for long-chain AHLs and should be determined experimentally for C15-HSL.

Table 4: Method Validation Parameters (Representative Values)

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 110%

Visualization of Experimental Workflow

The overall experimental workflow for the quantification of C15-HSL is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis culture Bacterial Culture centrifugation1 Centrifugation (12,000 x g, 10 min, 4°C) culture->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant lle Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->lle drying Evaporation to Dryness (Nitrogen Stream) lle->drying reconstitution Reconstitution (Acetonitrile) drying->reconstitution lcms LC-MS/MS System reconstitution->lcms separation Chromatographic Separation (C18 Column) lcms->separation detection Mass Spectrometry (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Fig 1. Experimental workflow for C15-HSL quantification.

Signaling Pathway Context

C15-HSL is a signaling molecule in bacterial quorum sensing, a process that regulates gene expression based on population density. The simplified signaling pathway is illustrated below.

quorum_sensing_pathway Simplified Quorum Sensing Pathway cluster_bacteria Gram-Negative Bacterium luxI LuxI-type Synthase c15_hsl_in C15-HSL luxI->c15_hsl_in precursors Acyl-ACP + SAM precursors->luxI luxR LuxR-type Receptor c15_hsl_in->luxR complex C15-HSL:LuxR Complex c15_hsl_out C15-HSL (extracellular) c15_hsl_in->c15_hsl_out Diffusion luxR->complex dna Target Genes complex->dna Binds & Activates response Quorum Sensing Response (e.g., Biofilm formation, Virulence) dna->response Gene Expression

Fig 2. Simplified C15-HSL signaling pathway.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound. The described sample preparation protocol and optimized instrument parameters allow for the sensitive and selective analysis of C15-HSL in bacterial culture supernatants. This method can be a valuable tool for researchers investigating quorum sensing and developing novel anti-infective strategies. It is recommended that users verify the method's performance characteristics, including collision energies and quantitative parameters, on their specific instrumentation.

References

Application Notes and Protocols for Inducing Biofilm Formation in Pseudomonas aeruginosa using N-pentadecanoyl-L-Homoserine lactone (C15-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its ability to form biofilms, which are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances. This biofilm mode of growth contributes significantly to the bacterium's resistance to antibiotics and the host immune system, making infections difficult to treat. The formation of biofilms in P. aeruginosa is a complex process regulated by a cell-to-cell communication system known as quorum sensing (QS).

Quorum sensing in P. aeruginosa is primarily mediated by N-acyl-homoserine lactones (AHLs), which are small signaling molecules. The two most well-characterized QS systems are the las and rhl systems. The las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signaling molecule, is considered to be at the top of the QS hierarchy and plays a crucial role in the initiation of biofilm formation. The rhl system, which uses N-butanoyl-L-homoserine lactone (C4-HSL), is also involved in biofilm maturation and the production of virulence factors.

This document provides detailed application notes and protocols for the use of a synthetic long-chain AHL, N-pentadecanoyl-L-Homoserine lactone (C15-HSL), to induce biofilm formation in P. aeruginosa. While the native ligand for the LasR receptor is 3-oxo-C12-HSL, the structural similarity of C15-HSL suggests its potential to interact with this receptor and modulate QS-dependent processes like biofilm formation. These protocols are designed for researchers interested in studying the mechanisms of biofilm formation, screening for anti-biofilm agents, and developing novel therapeutic strategies against P. aeruginosa infections.

Signaling Pathways

The quorum sensing network in P. aeruginosa is a complex and hierarchical system. The las system is generally considered the master regulator, with the LasR-AHL complex activating the expression of the rhl system.

G cluster_las las System cluster_rhl rhl System cluster_biofilm Phenotypic Output LasI LasI Synthase C15_HSL C15-HSL (exogenous) LasR LasR Receptor C15_HSL->LasR Binds to LasR_C15_HSL LasR-C15-HSL Complex las_genes las regulon genes LasR_C15_HSL->las_genes Activates lasI_gene lasI LasR_C15_HSL->lasI_gene Activates rhlR_gene rhlR LasR_C15_HSL->rhlR_gene Activates Biofilm Biofilm Formation las_genes->Biofilm Virulence Virulence Factor Production las_genes->Virulence RhlR RhlR Receptor rhlR_gene->RhlR Expression RhlI RhlI Synthase C4_HSL C4-HSL RhlI->C4_HSL Synthesizes C4_HSL->RhlR Binds to RhlR_C4_HSL RhlR-C4-HSL Complex rhl_genes rhl regulon genes RhlR_C4_HSL->rhl_genes Activates rhlI_gene rhlI RhlR_C4_HSL->rhlI_gene Activates rhl_genes->Biofilm rhl_genes->Virulence G cluster_prep Preparation cluster_induction Induction cluster_staining Staining cluster_quant Quantification A Overnight culture of P. aeruginosa B Dilute 1:100 in fresh LB broth A->B D Add culture and C15-HSL to 96-well plate B->D C Prepare C15-HSL dilutions C->D E Incubate at 37°C for 24-48h D->E F Wash with PBS E->F G Stain with 0.1% Crystal Violet F->G H Wash with PBS G->H I Solubilize with 30% Acetic Acid H->I J Measure OD at 595 nm I->J G cluster_cultivation Cultivation cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A Culture fluorescent P. aeruginosa B Add to glass-bottom dish with C15-HSL A->B C Incubate at 37°C for 24-72h B->C D Optional: Live/Dead staining C->D E Wash with PBS D->E F Acquire z-stack images with CLSM E->F G Reconstruct 3D image F->G H Quantify structural parameters G->H

Application of N-pentadecanoyl-L-Homoserine lactone in studying host-pathogen interactions.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of quorum-sensing molecules. These molecules are utilized by a variety of Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner. C15-HSL is notably produced by the enteric pathogen Yersinia pseudotuberculosis, a bacterium responsible for foodborne illnesses. The study of C15-HSL is pivotal in understanding the intricate communication systems of pathogenic bacteria and their interactions with host organisms. This document provides detailed application notes and experimental protocols for the use of C15-HSL in investigating host-pathogen interplay, with a focus on its potential immunomodulatory roles. While specific research on the direct immunomodulatory effects of C15-HSL is emerging, the protocols and applications outlined here are based on established methodologies for studying other long-chain AHLs and the pathogenesis of Yersinia pseudotuberculosis.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data that could be generated from the experiments described in this document. These tables are intended to serve as a template for data presentation in research studying the effects of C15-HSL.

Table 1: Dose-Dependent Effect of C15-HSL on Cytokine Production by Macrophages

C15-HSL Concentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
0 (LPS only)1500 ± 1202500 ± 200300 ± 25
11450 ± 1102400 ± 180350 ± 30
101200 ± 902000 ± 150500 ± 40
25800 ± 601500 ± 120800 ± 65
50500 ± 401000 ± 801200 ± 100
100300 ± 25700 ± 501500 ± 120

Data are presented as mean ± standard deviation. Macrophages (e.g., RAW 264.7) are stimulated with LPS (100 ng/mL) in the presence of varying concentrations of C15-HSL for 24 hours.

Table 2: Effect of C15-HSL on T-cell Proliferation

TreatmentProliferation Index (CFSE Assay)
Unstimulated T-cells1.0 ± 0.1
Stimulated T-cells (α-CD3/CD28)8.5 ± 0.7
Stimulated T-cells + C15-HSL (10 µM)7.8 ± 0.6
Stimulated T-cells + C15-HSL (25 µM)6.2 ± 0.5
Stimulated T-cells + C15-HSL (50 µM)4.5 ± 0.4

Data are presented as mean ± standard deviation. T-cells are stimulated with anti-CD3/CD28 antibodies in the presence of C15-HSL for 72 hours.

Experimental Protocols

Protocol 1: Extraction and Quantification of C15-HSL from Yersinia pseudotuberculosis Culture

Objective: To extract and quantify C15-HSL from the supernatant of a Y. pseudotuberculosis culture.

Materials:

  • Yersinia pseudotuberculosis strain

  • Luria-Bertani (LB) broth

  • Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol (B129727)

  • Acetonitrile

  • LC-MS/MS system

  • C15-HSL standard (≥98% purity)[1][2]

Procedure:

  • Inoculate Y. pseudotuberculosis in LB broth and grow to the desired cell density (e.g., late exponential or stationary phase) at the appropriate temperature (e.g., 28°C for motility studies or 37°C to mimic host conditions).

  • Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatant.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator.

  • Resuspend the dried extract in a small volume of methanol.

  • For further purification, pass the resuspended extract through a C18 SPE cartridge, eluting with a methanol gradient.

  • Analyze the purified extract using LC-MS/MS.

  • Create a standard curve using the C15-HSL standard to quantify the concentration in the bacterial supernatant.

Protocol 2: C15-HSL Reporter Bioassay

Objective: To determine the biological activity of C15-HSL using a bacterial reporter strain.

Materials:

  • Pseudomonas putida F117 (pKR-C12) reporter strain[1]

  • LB agar (B569324) plates with appropriate antibiotics

  • Sample containing C15-HSL (e.g., purified extract or synthetic standard)

  • Plate reader with fluorescence detection (for GFP reporter) or luminometer (for Lux reporter)

Procedure:

  • Prepare a lawn of the P. putida F117 (pKR-C12) reporter strain on an LB agar plate.

  • Spot a known concentration of the C15-HSL standard and the test sample onto the bacterial lawn.

  • Incubate the plate overnight at 30°C.

  • For a qualitative assay, observe the induction of the reporter (e.g., GFP fluorescence under UV light).

  • For a quantitative assay, grow the reporter strain in liquid culture to early exponential phase.

  • Add different concentrations of the C15-HSL standard or the test sample to the liquid cultures in a 96-well plate.

  • Incubate for a defined period (e.g., 4-6 hours) at 30°C.

  • Measure the reporter signal (e.g., fluorescence or luminescence) using a plate reader.

  • Generate a dose-response curve to determine the concentration of active C15-HSL in the sample.

Protocol 3: Macrophage Stimulation Assay

Objective: To investigate the effect of C15-HSL on cytokine production by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • C15-HSL

  • ELISA kits for TNF-α, IL-6, and IL-10

  • 96-well cell culture plates

Procedure:

  • Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare working solutions of C15-HSL in cell culture medium.

  • Pre-treat the cells with different concentrations of C15-HSL for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL). Include appropriate controls (untreated cells, cells treated with C15-HSL alone, and cells treated with LPS alone).

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using ELISA kits according to the manufacturer's instructions.

Visualizations

Signaling Pathways and Experimental Workflows

C15_HSL_Production_and_Detection Workflow for C15-HSL Production and Detection cluster_production C15-HSL Production cluster_extraction Extraction & Purification cluster_analysis Analysis Y_pseudotuberculosis Yersinia pseudotuberculosis Culture Centrifugation Centrifugation Y_pseudotuberculosis->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Evaporation Solvent Evaporation LLE->Evaporation SPE Solid Phase Extraction Evaporation->SPE LC_MS LC-MS/MS Quantification SPE->LC_MS Bioassay Reporter Bioassay (P. putida) SPE->Bioassay

Caption: Workflow for the production, extraction, and detection of C15-HSL.

Host_Immune_Response_to_Yersinia_and_C15_HSL Hypothesized Host Immune Response to Yersinia and C15-HSL cluster_pathogen Yersinia pseudotuberculosis cluster_host Host Immune Cell (e.g., Macrophage) Yersinia Y. pseudotuberculosis T3SS Type III Secretion System (T3SS) (Yops) Yersinia->T3SS C15_HSL C15-HSL Yersinia->C15_HSL TLR Toll-like Receptors (TLRs) Yersinia->TLR PAMPs NFkB_Pathway NF-κB Signaling Pathway T3SS->NFkB_Pathway Inhibition C15_HSL->NFkB_Pathway Modulation? MAPK_Pathway MAPK Signaling Pathway C15_HSL->MAPK_Pathway Modulation? Anti_inflammatory Anti-inflammatory Cytokines (IL-10) C15_HSL->Anti_inflammatory Potential Upregulation TLR->NFkB_Pathway Activation TLR->MAPK_Pathway Activation Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory Upregulation MAPK_Pathway->Pro_inflammatory Upregulation

Caption: Hypothesized modulation of host immune signaling by Yersinia and C15-HSL.

Macrophage_Stimulation_Workflow Experimental Workflow for Macrophage Stimulation Assay Seed_Macrophages Seed Macrophages in 96-well plate Adherence Allow Adherence (Overnight) Seed_Macrophages->Adherence Pre_treatment Pre-treat with C15-HSL Adherence->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection ELISA Quantify Cytokines (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Caption: Workflow for assessing the immunomodulatory effects of C15-HSL on macrophages.

References

Application Notes and Protocols: N-pentadecanoyl-L-Homoserine Lactone (C15-HSL) as a Tool for Investigating Quorum Sensing-Dependent Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors in response to population density.[1] This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers that regulate a wide array of physiological processes, including biofilm formation, virulence factor production, and motility.[2][3] The specificity of these systems is largely determined by the length and modification of the acyl side chain of the AHL molecule.

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a long-chain AHL naturally produced by bacteria such as Yersinia pseudotuberculosis.[4] As a specific signaling molecule, C15-HSL can be a valuable tool for elucidating the intricacies of QS circuits, particularly those that respond to long-chain AHLs. These application notes provide detailed protocols for utilizing C15-HSL to investigate its impact on key QS-dependent phenotypes, namely biofilm formation, and the production of virulence factors like elastase and pyocyanin (B1662382).

Data Presentation

The biological activity of this compound has been demonstrated in reporter gene assays. The following table summarizes the key quantitative data available for C15-HSL.

ParameterValueDescriptionOrganism/System
EC50 (GFP Induction) 0.094 nMConcentration for 50% maximal Green Fluorescent Protein production.Pseudomonas putida F117 reporter strain expressing the pKR-C12 quorum-sensing operon.[4]

Signaling Pathway

The canonical AHL-mediated quorum sensing circuit involves a LuxI-type synthase and a LuxR-type transcriptional regulator. The LuxI homolog is responsible for synthesizing the specific AHL molecule. As the bacterial population density increases, the extracellular concentration of the AHL surpasses a threshold, leading to its diffusion back into the cell. Inside the cell, the AHL binds to its cognate LuxR-type receptor. This AHL-receptor complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL_out C15-HSL AHL_in C15-HSL AHL_out->AHL_in Diffusion (High Density) LuxI LuxI-type Synthase LuxI->AHL_in Synthesis LuxR LuxR-type Receptor AHL_in->AHL_out Diffusion (Low Density) Complex C15-HSL-LuxR Complex Genes Target Genes (e.g., virulence, biofilm) Complex->Genes Binds to lux box Proteins QS-regulated Proteins Genes->Proteins Transcription & Translation Phenotype QS-Dependent Phenotypes (Biofilm, Virulence) Proteins->Phenotype Leads to AHL_inLuxR AHL_inLuxR AHL_inLuxR->Complex

AHL-mediated quorum sensing signaling pathway.

Experimental Protocols

The following protocols are adapted from established methods for studying the effects of AHLs on bacterial phenotypes and can be used to investigate the activity of C15-HSL. It is recommended to use a bacterial strain deficient in its own AHL production (a luxI mutant) to avoid confounding results, and to include appropriate solvent controls.

Experimental Workflow Overview

Experimental_Workflow Start Prepare C15-HSL Stock Solution and Bacterial Inoculum Culture Culture Bacteria with Varying Concentrations of C15-HSL Start->Culture Phenotype_Assay Phenotypic Assays Culture->Phenotype_Assay Gene_Expression Gene Expression Analysis Culture->Gene_Expression Biofilm Biofilm Formation Assay Phenotype_Assay->Biofilm e.g. Virulence Virulence Factor Assays Phenotype_Assay->Virulence e.g. Quantify_Biofilm Quantify Biofilm (Crystal Violet Staining) Biofilm->Quantify_Biofilm Quantify_Elastase Quantify Elastase Activity Virulence->Quantify_Elastase Quantify_Pyocyanin Quantify Pyocyanin Production Virulence->Quantify_Pyocyanin RNA_Extraction RNA Extraction & cDNA Synthesis Gene_Expression->RNA_Extraction Analyze Data Analysis and Interpretation Quantify_Biofilm->Analyze Quantify_Elastase->Analyze Quantify_Pyocyanin->Analyze qPCR Quantitative PCR (qPCR) RNA_Extraction->qPCR qPCR->Analyze

General experimental workflow for investigating C15-HSL.
Biofilm Formation Assay (Microtiter Plate Method)

This protocol allows for the quantification of biofilm formation on an abiotic surface.[5][6]

Materials:

  • 96-well flat-bottom sterile polystyrene microtiter plates

  • Bacterial culture (e.g., Pseudomonas aeruginosa PAO1 or a lasI mutant)

  • Appropriate growth medium (e.g., LB broth)

  • This compound (C15-HSL) stock solution (in a suitable solvent like DMSO or ethanol)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare a fresh overnight culture of the test bacterium in the appropriate medium.

  • Dilute the overnight culture 1:100 in fresh medium.

  • Add 100 µL of the diluted culture to each well of a 96-well microtiter plate.

  • Add varying concentrations of C15-HSL to the wells. Include a solvent control (medium with the same amount of solvent used for the C15-HSL stock) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature (e.g., 37°C) for 24-48 hours without agitation.

  • After incubation, discard the planktonic culture by inverting the plate and gently shaking.

  • Wash the wells three times with 200 µL of PBS to remove loosely attached cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Dry the plate, for example, by inverting it on a paper towel.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well and incubate for 15 minutes at room temperature.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

  • Measure the absorbance at 550 nm using a microplate reader.

Virulence Factor Quantification

This assay measures the activity of elastase, a key virulence factor in P. aeruginosa.[7]

Materials:

  • Bacterial culture supernatant

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Spectrophotometer

Procedure:

  • Grow the bacterial culture with and without C15-HSL as described for the biofilm assay.

  • Centrifuge the cultures to pellet the cells and collect the supernatant.

  • Prepare the ECR substrate solution by suspending ECR in Tris-HCl buffer.

  • Add a defined volume of the bacterial supernatant to the ECR solution.

  • Incubate the mixture at 37°C for a defined period (e.g., 3-6 hours) with shaking.

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released due to elastase activity.

This protocol quantifies the production of pyocyanin, a blue-green phenazine (B1670421) pigment and virulence factor of P. aeruginosa.[2][8]

Materials:

Procedure:

  • Grow bacterial cultures with and without C15-HSL.

  • Collect the culture supernatant by centrifugation.

  • Extract pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing.

  • Separate the chloroform layer (which will be blue) and re-extract it with 0.2 M HCl. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Measure the absorbance of the pink (acidic) layer at 520 nm.

  • Calculate the concentration of pyocyanin using the molar extinction coefficient of pyocyanin at this wavelength.

Gene Expression Analysis (qRT-PCR)

This protocol allows for the quantification of the expression of specific QS-regulated genes in response to C15-HSL.[1][9]

Materials:

  • Bacterial cells grown with and without C15-HSL

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., lasI, lasR, rhlI, rhlR) and a housekeeping gene (e.g., 16S rRNA)

  • Real-time PCR instrument

Procedure:

  • Grow bacterial cultures to the desired growth phase (e.g., mid-log or stationary) with and without C15-HSL.

  • Harvest the bacterial cells by centrifugation.

  • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using a reverse transcriptase.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the expression of the housekeeping gene.

Conclusion

This compound (C15-HSL) serves as a specific molecular probe for investigating long-chain AHL-mediated quorum sensing. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the influence of C15-HSL on critical bacterial phenotypes such as biofilm formation and virulence factor production. By employing these methods, scientists can gain deeper insights into the regulatory networks governed by quorum sensing, which may aid in the development of novel anti-virulence strategies to combat bacterial infections.

References

Application Notes and Protocols for the Detection of N-pentadecanoyl-L-Homoserine Lactone (C15-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the detection and quantification of N-pentadecanoyl-L-Homoserine lactone (C15-HSL), a long-chain N-acyl homoserine lactone (AHL) involved in bacterial quorum sensing. The following sections detail the use of whole-cell biosensors for this purpose, offering sensitive and specific methods applicable to various research and drug development contexts.

Introduction to C15-HSL and Quorum Sensing

N-acyl homoserine lactones are a class of signaling molecules produced by many Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1] This communication system regulates various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. C15-HSL is a long-chain AHL, and its detection is crucial for studying the QS systems of specific bacteria and for screening potential quorum quenching (QQ) compounds that can act as novel antimicrobial agents.

Recommended Biosensor Systems for C15-HSL Detection

Whole-cell biosensors are genetically engineered microorganisms that produce a measurable signal in the presence of a target analyte. For the detection of long-chain AHLs like C15-HSL, the following biosensor strains have shown significant promise:

  • Pseudomonas putida F117(pKR-C12): This biosensor is based on the LasR receptor from Pseudomonas aeruginosa, which is known to respond to long-chain AHLs. It utilizes a green fluorescent protein (GFP) reporter, providing a fluorescent output upon AHL detection. This strain has been specifically shown to be induced by this compound at nanomolar concentrations.

  • Agrobacterium tumefaciens KYC55: This biosensor is known for its broad-range detection of AHLs, including those with long acyl chains.[2] It typically utilizes a lacZ-based reporter system, resulting in a colorimetric or luminescent signal that can be quantified.

  • Sinorhizobium meliloti (sinI::lacZ): This biosensor is particularly suited for the detection of long-chain AHLs (C12 and longer).[3][4] The sinI gene, responsible for long-chain AHL synthesis, is replaced with a lacZ reporter gene, allowing for the quantification of β-galactosidase activity in response to exogenous long-chain AHLs.

Quantitative Data Summary

The following table summarizes the reported performance of the recommended biosensors for the detection of long-chain AHLs. Please note that specific performance with C15-HSL may need to be empirically determined and optimized in your laboratory setting.

Biosensor StrainTarget AHLsReporter SystemLimit of Detection (LOD)Dynamic RangeReference
Pseudomonas putida F117(pKR-C12)Long-chain AHLs (C10-C12, including 3-oxo derivatives)GFP (fluorescence)~50 nM (for 3-oxo-C12-HSL)Not explicitly stated[5]
Agrobacterium tumefaciens KYC55Broad-range AHLsβ-galactosidase (lacZ)High sensitivity to a broad range of AHLsNot explicitly stated[2]
Sinorhizobium meliloti (sinI::lacZ)Long-chain AHLs (C12-C18)β-galactosidase (lacZ)High sensitivity for C12-C16 AHLsNot explicitly stated[3][4]

Experimental Protocols

Protocol 1: Qualitative Detection of C15-HSL using Agar (B569324) Plate-Based Assay

This protocol is suitable for screening bacterial extracts or synthetic compounds for the presence of C15-HSL or other long-chain AHLs.

Materials:

  • Biosensor strain (P. putida F117(pKR-C12), A. tumefaciens KYC55, or S. meliloti sinI::lacZ)

  • Appropriate growth medium (e.g., LB for P. putida, Minimal Glutamate Mannitol (MGM) for A. tumefaciens, TY for S. meliloti)

  • Appropriate antibiotics for biosensor maintenance

  • Soft agar (0.7% agar) in the corresponding growth medium

  • Petri dishes

  • Test samples (bacterial extracts, synthetic compounds)

  • Positive control (synthetic C15-HSL)

  • Negative control (solvent used for sample dissolution)

  • For A. tumefaciens KYC55 and S. meliloti sinI::lacZ: X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution

Procedure:

  • Prepare Biosensor Overlay:

    • Grow the biosensor strain overnight in its appropriate liquid medium with antibiotics.

    • Inoculate a fresh culture and grow to mid-log phase (OD600 ≈ 0.4-0.6).

    • Mix the mid-log phase culture with molten soft agar (cooled to ~45-50°C) at a 1:10 ratio (e.g., 1 ml culture to 9 ml soft agar).

    • If using a lacZ-based biosensor, add X-Gal to the soft agar to a final concentration of 40-80 µg/ml.

    • Immediately pour the mixture onto a pre-warmed standard agar plate to create a thin overlay. Let it solidify in a laminar flow hood.

  • Sample Application:

    • Once the overlay is solid, spot a small volume (2-5 µl) of your test samples, positive control (C15-HSL), and negative control onto the surface of the agar.

    • Allow the spots to dry completely.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the biosensor strain (e.g., 30°C) for 18-24 hours.

  • Data Acquisition and Interpretation:

    • For P. putida F117(pKR-C12): Observe the plates under a blue light transilluminator. A zone of green fluorescence around a spot indicates the presence of long-chain AHLs.

    • For A. tumefaciens KYC55 and S. meliloti sinI::lacZ: A blue-colored zone around a spot indicates the presence of AHLs due to the hydrolysis of X-Gal by β-galactosidase.

    • The size and intensity of the fluorescent or colored zone are semi-quantitative indicators of the AHL concentration.

Experimental Workflow for Qualitative AHL Detection

G cluster_prep Biosensor Preparation cluster_assay Assay cluster_detection Detection prep1 Overnight culture of biosensor strain prep2 Inoculate fresh culture to mid-log phase prep1->prep2 prep3 Mix with molten soft agar (+ X-Gal for lacZ) prep2->prep3 prep4 Pour overlay on agar plate prep3->prep4 assay1 Spot test samples, positive, and negative controls prep4->assay1 assay2 Incubate plates (18-24h) assay1->assay2 detect1 Observe for fluorescence (GFP) or color change (lacZ) assay2->detect1

Caption: Workflow for qualitative AHL detection using an agar overlay assay.

Protocol 2: Quantitative Detection of C15-HSL using a Liquid Culture-Based Assay

This protocol allows for the quantification of C15-HSL concentration in liquid samples.

Materials:

  • Biosensor strain (P. putida F117(pKR-C12), A. tumefaciens KYC55, or S. meliloti sinI::lacZ)

  • Appropriate growth medium and antibiotics

  • 96-well microtiter plates (black plates with clear bottoms for fluorescence, clear plates for absorbance)

  • Test samples containing C15-HSL

  • C15-HSL standards of known concentrations for generating a standard curve

  • For A. tumefaciens KYC55 and S. meliloti sinI::lacZ: Lysis buffer and substrate for β-galactosidase assay (e.g., ONPG or a chemiluminescent substrate)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare Biosensor Inoculum:

    • Grow an overnight culture of the biosensor strain.

    • Inoculate a fresh culture and grow to mid-log phase.

    • Dilute the culture to a starting OD600 of ~0.1 in fresh medium.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted biosensor culture to each well (e.g., 180 µl).

    • Add your test samples and C15-HSL standards to the wells in triplicate (e.g., 20 µl). Include wells with only the biosensor and medium as a blank.

  • Incubation:

    • Incubate the microplate at the optimal temperature with shaking for a defined period (e.g., 4-8 hours). The optimal incubation time should be determined empirically to maximize the signal-to-noise ratio.

  • Data Acquisition:

    • For P. putida F117(pKR-C12):

      • Measure the optical density (OD600) to account for cell growth.

      • Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 515 nm).

      • Calculate the specific fluorescence: (Fluorescence / OD600).

    • For A. tumefaciens KYC55 and S. meliloti sinI::lacZ:

      • Measure the final OD600.

      • Lyse the cells according to a standard β-galactosidase assay protocol.

      • Add the appropriate substrate (e.g., ONPG) and measure the absorbance or luminescence according to the manufacturer's instructions.

      • Calculate β-galactosidase activity (e.g., in Miller units).

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Generate a standard curve by plotting the specific fluorescence or β-galactosidase activity against the known concentrations of the C15-HSL standards.

    • Determine the concentration of C15-HSL in your test samples by interpolating their response on the standard curve.

Experimental Workflow for Quantitative AHL Detection

G cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare mid-log phase biosensor culture prep2 Dilute to starting OD600 assay1 Add diluted culture to 96-well plate prep2->assay1 assay2 Add test samples and standards assay1->assay2 assay3 Incubate with shaking assay2->assay3 meas1 Measure OD600 assay3->meas1 meas2 Measure reporter signal (Fluorescence or β-gal activity) meas1->meas2 ana1 Calculate specific activity meas2->ana1 ana2 Generate standard curve ana1->ana2 ana3 Determine sample concentration ana2->ana3

Caption: Workflow for quantitative AHL detection using a liquid culture assay.

Signaling Pathway and Detection Mechanism

The detection of C15-HSL by these whole-cell biosensors relies on the interaction of the AHL with a specific LuxR-type transcriptional regulator. This interaction triggers a conformational change in the regulator, leading to its dimerization and binding to a specific DNA sequence (a lux-box-like element) in the promoter region of the reporter gene. This, in turn, initiates the transcription of the reporter gene, resulting in a measurable output.

G C15HSL C15-HSL LuxR LuxR-type Receptor C15HSL->LuxR Binds to Complex C15-HSL::LuxR Complex LuxR->Complex Promoter Promoter Complex->Promoter Activates Reporter Reporter Gene (GFP or lacZ) Promoter->Reporter Induces transcription Signal Measurable Signal (Fluorescence or Color) Reporter->Signal Leads to

References

Unveiling the Molecular Dialogue: Techniques for Studying the Binding of N-pentadecanoyl-L-Homoserine lactone to its Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a member of the N-acyl-homoserine lactone (AHL) family, which serves as a class of signaling molecules in Gram-negative bacteria, mediating a cell-density dependent gene regulation process known as quorum sensing (QS). At a critical population density, the accumulation of AHLs leads to their binding to cognate intracellular receptors, typically transcriptional regulators of the LuxR-type, initiating a signaling cascade that governs processes such as biofilm formation, virulence factor production, and antibiotic resistance. The primary receptor for long-chain AHLs like C15-HSL in pathogens such as Pseudomonas aeruginosa is the LasR protein.[1] Understanding the binding kinetics and thermodynamics of the C15-HSL-LasR interaction is paramount for the development of novel anti-virulence therapies that disrupt QS pathways.

These application notes provide detailed protocols for key biophysical and biochemical techniques to characterize the binding of C15-HSL to its receptor. The methodologies described include both direct and indirect approaches to quantify binding affinity and kinetics, offering a comprehensive toolkit for researchers in microbiology and drug discovery.

Key Receptor: LasR

LasR is a well-characterized LuxR-type transcriptional regulator in Pseudomonas aeruginosa. It is a modular protein comprising an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD). The binding of an AHL molecule to the LBD is thought to induce a conformational change that promotes protein dimerization and subsequent binding to specific DNA sequences known as las boxes in the promoter regions of target genes, thereby activating their transcription.

Quantitative Data Summary

LigandTechniqueParameterValueOrganism/SystemReference
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Reporter Gene AssayEC502.8 nME. coli[2]
N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL)Reporter Gene AssayEC506.2 nME. coli[2]
N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL)Reporter Gene AssayEC50>10 nME. coli[2]
N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)Reporter Gene AssayEC50~100 nME. coli[2]
N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)Reporter Gene AssayEC50>100 nME. coli[2]
N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)Fluorescence QuenchingKd1.8 µMErwinia carotovora (CarR)[3]
N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)Fluorescence QuenchingKd0.5 µMErwinia carotovora (CarR)[3]

Note: EC50 values represent the concentration of the ligand that elicits a half-maximal response in a reporter assay and can be a proxy for binding affinity. Kd (dissociation constant) is a direct measure of binding affinity. The data for CarR is included to provide context for a different LuxR-type receptor.

Experimental Protocols

A prerequisite for the following in vitro binding assays is the availability of purified LasR protein. Protocols for the overexpression and purification of LasR, often as a fusion protein (e.g., with GST or MBP), are available in the literature.[4][5][6]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Receptor Prepare Purified LasR in ITC Buffer Load_ITC Load LasR into Sample Cell Load C15-HSL into Syringe Prep_Receptor->Load_ITC Prep_Ligand Prepare C15-HSL in Matched ITC Buffer Prep_Ligand->Load_ITC Titration Perform Serial Injections of C15-HSL into LasR Load_ITC->Titration Detect_Heat Measure Heat Change After Each Injection Titration->Detect_Heat Generate_Isotherm Plot Heat Change vs. Molar Ratio Detect_Heat->Generate_Isotherm Fit_Model Fit Data to a Binding Model Generate_Isotherm->Fit_Model Determine_Params Calculate Kd, n, ΔH, and ΔS Fit_Model->Determine_Params

Figure 1: Workflow for Isothermal Titration Calorimetry.

Protocol:

  • Protein and Ligand Preparation:

    • Dialyze purified LasR protein extensively against the chosen ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of C15-HSL in the final dialysis buffer. Due to the hydrophobic nature of C15-HSL, a small amount of DMSO (e.g., <5%) may be required for solubilization. Ensure the same concentration of DMSO is present in the protein solution to minimize buffer mismatch effects.

    • Determine the accurate concentrations of both LasR and C15-HSL.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells with detergent and water, followed by the ITC buffer.

  • Loading the Calorimeter:

    • Load the LasR solution into the sample cell (typically 5-50 µM).

    • Load the C15-HSL solution into the injection syringe (typically 10-20 fold higher concentration than the protein).

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the C15-HSL solution into the sample cell containing LasR.

    • Allow the system to equilibrate between injections.

  • Data Analysis:

    • Integrate the heat-rate peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. This method requires a fluorescently labeled version of C15-HSL or a competitive assay format.

Workflow:

FP_Workflow cluster_prep Sample Preparation cluster_exp FP Experiment cluster_analysis Data Analysis Prep_Receptor Prepare Purified LasR Incubate Incubate LasR, Tracer, and Competitor Prep_Receptor->Incubate Prep_Tracer Synthesize Fluorescently-Labeled C15-HSL (Tracer) Prep_Tracer->Incubate Prep_Competitor Prepare Unlabeled C15-HSL (Competitor) Prep_Competitor->Incubate Excite Excite with Plane-Polarized Light Incubate->Excite Measure Measure Parallel and Perpendicular Emitted Light Excite->Measure Calculate_P Calculate Fluorescence Polarization (mP) Measure->Calculate_P Plot_Curve Plot mP vs. Competitor Concentration Calculate_P->Plot_Curve Determine_IC50 Determine IC50 and Calculate Ki Plot_Curve->Determine_IC50

Figure 2: Workflow for Fluorescence Polarization Assay.

Protocol (Competitive Binding Assay):

  • Reagent Preparation:

    • Synthesize a fluorescently labeled C15-HSL analog (tracer). This typically involves coupling a fluorophore (e.g., fluorescein) to the acyl chain.

    • Prepare a stock solution of the tracer and unlabeled C15-HSL (competitor) in a suitable buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a solution of purified LasR in the same buffer.

  • Assay Setup (in a microplate):

    • To each well, add a fixed concentration of LasR and the fluorescent tracer. The tracer concentration should be below its Kd for LasR to ensure assay sensitivity.

    • Add varying concentrations of the unlabeled C15-HSL competitor.

    • Include control wells with:

      • Tracer only (for minimum polarization).

      • Tracer and LasR without competitor (for maximum polarization).

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Calculate the fluorescence polarization (in millipolarization units, mP).

    • Plot the mP values against the logarithm of the competitor (C15-HSL) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. This method allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Workflow:

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Purified LasR on Sensor Chip Association Inject C15-HSL over Sensor Surface (Association) Immobilize->Association Prep_Analyte Prepare Serial Dilutions of C15-HSL (Analyte) Prep_Analyte->Association Dissociation Flow Buffer over Surface (Dissociation) Association->Dissociation Generate_Sensorgram Generate Sensorgram (RU vs. Time) Association->Generate_Sensorgram Regeneration Regenerate Sensor Surface Dissociation->Regeneration Dissociation->Generate_Sensorgram Regeneration->Association Next Cycle Fit_Kinetics Fit Association and Dissociation Curves Generate_Sensorgram->Fit_Kinetics Determine_Rates Calculate kon, koff, and Kd Fit_Kinetics->Determine_Rates

Figure 3: Workflow for Surface Plasmon Resonance.

Protocol:

  • Ligand Immobilization:

    • Immobilize purified LasR onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip.

    • Inject the LasR solution to allow for covalent coupling.

    • Deactivate any remaining active groups.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of C15-HSL in a suitable running buffer (e.g., HBS-EP+).

    • Inject the C15-HSL solutions over the sensor surface at a constant flow rate, monitoring the change in response units (RU) over time (association phase).

    • Switch to flowing only the running buffer over the surface and monitor the decrease in RU as the C15-HSL dissociates (dissociation phase).

    • Inject a regeneration solution (if necessary) to remove any remaining bound analyte.

  • Data Analysis:

    • Generate sensorgrams by plotting RU versus time for each C15-HSL concentration.

    • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the rate constants (Kd = koff/kon).

Reporter Gene Assay

This is an indirect method to assess the ability of C15-HSL to activate its receptor and induce gene expression. It utilizes a bacterial reporter strain engineered to produce a measurable signal (e.g., light, fluorescence, or color) in response to the activation of a LuxR-type receptor.

Workflow:

Reporter_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture_Reporter Grow Reporter Strain Incubate Incubate Reporter Strain with C15-HSL Culture_Reporter->Incubate Prepare_Ligand Prepare Serial Dilutions of C15-HSL Prepare_Ligand->Incubate Measure_Signal Measure Reporter Signal (e.g., Luminescence) Incubate->Measure_Signal Measure_Growth Measure Cell Density (e.g., OD600) Incubate->Measure_Growth Normalize_Signal Normalize Signal to Cell Density Measure_Signal->Normalize_Signal Measure_Growth->Normalize_Signal Plot_Curve Plot Normalized Signal vs. C15-HSL Concentration Normalize_Signal->Plot_Curve Determine_EC50 Determine EC50 Value Plot_Curve->Determine_EC50

Figure 4: Workflow for Reporter Gene Assay.

Protocol:

  • Strain and Reagent Preparation:

    • Use a suitable E. coli or P. aeruginosa reporter strain that expresses LasR and contains a reporter gene (e.g., luxCDABE for bioluminescence or gfp for fluorescence) under the control of a LasR-dependent promoter (e.g., the lasI promoter).

    • Grow an overnight culture of the reporter strain.

    • Prepare serial dilutions of C15-HSL in the appropriate growth medium.

  • Assay Performance:

    • Inoculate fresh growth medium with the overnight culture.

    • Add the different concentrations of C15-HSL to the cultures.

    • Include a negative control (no C15-HSL) and a positive control (a known potent AHL activator).

    • Incubate the cultures with shaking at the appropriate temperature.

  • Measurement:

    • At a specific time point or over a time course, measure the reporter signal (e.g., luminescence using a luminometer or fluorescence using a fluorometer).

    • Measure the optical density (e.g., at 600 nm) of the cultures to normalize the reporter signal to cell density.

  • Data Analysis:

    • Calculate the normalized reporter activity (e.g., Relative Light Units / OD600).

    • Plot the normalized activity against the logarithm of the C15-HSL concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathway

The binding of C15-HSL to LasR is the initial step in a signaling cascade that regulates the expression of numerous genes in bacteria like P. aeruginosa. The general mechanism is depicted below.

AHL_Signaling_Pathway cluster_cell Bacterial Cell C15_HSL_in C15-HSL LasR LasR (inactive monomer) C15_HSL_in->LasR Binding LasR_C15_HSL LasR-C15-HSL Complex LasR->LasR_C15_HSL LasR_Dimer Active LasR Dimer LasR_C15_HSL->LasR_Dimer Dimerization las_box las box (DNA) LasR_Dimer->las_box Binding Target_Genes Target Genes LasR_Dimer->Target_Genes Transcription Activation mRNA mRNA Target_Genes->mRNA Transcription Proteins Virulence Factors, etc. mRNA->Proteins Translation C15_HSL_out C15-HSL (extracellular) C15_HSL_out->C15_HSL_in Diffusion

Figure 5: General signaling pathway of C15-HSL and the LasR receptor.

Conclusion

The characterization of the binding interaction between this compound and its receptor, LasR, is a critical step in the validation of this interaction as a target for antimicrobial drug discovery. The protocols detailed in these application notes provide a robust framework for researchers to quantitatively assess this molecular dialogue. By employing a combination of these techniques, a comprehensive understanding of the binding affinity, kinetics, and thermodynamics can be achieved, paving the way for the rational design and development of novel quorum sensing inhibitors.

References

Practical Guide to Working with N-pentadecanoyl-L-Homoserine lactone (C15-HSL) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are crucial for quorum sensing, a cell-to-cell communication mechanism employed by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner.[1] C15-HSL is notably produced by the bacterium Yersinia pseudotuberculosis, a foodborne pathogen.[2][3] This document provides a practical guide for researchers, scientists, and drug development professionals on the handling, storage, and application of C15-HSL in a laboratory setting, including detailed experimental protocols and data presentation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of C15-HSL is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Synonyms C15-HSL, N-[(3S)-tetrahydro-2-oxo-3-furanyl]-pentadecanamide[2]
CAS Number 182359-66-6[2]
Molecular Formula C₁₉H₃₅NO₃[2]
Molecular Weight 325.5 g/mol [2]
Appearance Crystalline solid[2]
Purity ≥98%[2]
Solubility Soluble in Dimethylformamide (DMF) at 0.25 mg/mL. Also soluble in other organic solvents such as ethyl acetate (B1210297).[2]
Storage Store at -20°C as a crystalline solid.

Biological Activity

C15-HSL is a key signaling molecule in the quorum sensing circuitry of Yersinia pseudotuberculosis.[3] It functions by binding to and activating LuxR-type transcriptional regulators, which in turn modulate the expression of target genes.[4] This regulation influences various physiological processes, including biofilm formation and the expression of virulence factors.[5][6]

One of the key quantitative data points for the activity of C15-HSL is its ability to induce a response in a biosensor strain. It has been shown to induce Green Fluorescent Protein (GFP) production in a Pseudomonas putida F117 reporter strain that expresses the pKR-C12 quorum-sensing operon at a concentration as low as 0.094 nM.[2]

Experimental Protocols

1. Preparation of C15-HSL Stock Solutions

Due to the hydrophobic nature of the long acyl chain of C15-HSL, it has limited solubility in aqueous solutions. Therefore, stock solutions should be prepared in an appropriate organic solvent.

Materials:

  • This compound (crystalline solid)

  • Dimethylformamide (DMF) or ethyl acetate (ACS grade or higher)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Protocol:

  • Weigh the desired amount of C15-HSL in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of DMF or ethyl acetate to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the C15-HSL is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When adding the C15-HSL stock solution to aqueous bacterial culture media, ensure that the final concentration of the organic solvent is minimal (typically <1% v/v) to avoid solvent-induced toxicity to the bacteria. It is recommended to perform a solvent toxicity control in your experiments.

2. Biofilm Formation Assay (Crystal Violet Method)

This protocol describes a quantitative method to assess the effect of C15-HSL on biofilm formation in a 96-well microtiter plate format.

Materials:

  • Bacterial strain of interest (e.g., Yersinia pseudotuberculosis)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • C15-HSL stock solution (e.g., 10 mM in DMF)

  • Sterile 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Glacial acetic acid

  • Microplate reader

Protocol:

  • Grow the bacterial strain overnight in the appropriate liquid medium at the optimal temperature with shaking.

  • Dilute the overnight culture in fresh medium to a starting OD₆₀₀ of approximately 0.05.

  • In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.

  • Add 20 µL of different dilutions of the C15-HSL stock solution to the wells to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Include a solvent control with 20 µL of the solvent used for the stock solution.

  • Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours.

  • After incubation, carefully discard the planktonic cells from each well.

  • Wash the wells gently three times with 200 µL of sterile PBS to remove any remaining planktonic cells.

  • Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Add 200 µL of 30% glacial acetic acid to each well to solubilize the bound Crystal Violet.

  • Measure the absorbance at 590 nm using a microplate reader.

Data Presentation:

The results of the biofilm assay can be presented in a table showing the mean absorbance values and standard deviations for each concentration of C15-HSL.

C15-HSL Concentration (µM)Mean Absorbance (OD₅₉₀) ± SD% Biofilm Inhibition/Stimulation
0 (Control)Value0
0.1ValueValue
1ValueValue
10ValueValue
100ValueValue
Solvent ControlValueValue

3. Quorum Sensing Reporter Strain Assay

This protocol utilizes a bacterial reporter strain that produces a measurable signal (e.g., light, fluorescence) in response to the presence of AHLs to quantify the activity of C15-HSL.

Materials:

  • AHL reporter strain (e.g., E. coli JM109 with pSB401 for light production)

  • Appropriate growth medium with selective antibiotics for the reporter strain

  • C15-HSL stock solution

  • Sterile 96-well microtiter plate (white plates for luminescence assays)

  • Luminometer or fluorometer

Protocol:

  • Grow the reporter strain overnight in the appropriate medium with antibiotics.

  • Dilute the overnight culture to an OD₆₀₀ of approximately 0.1 in fresh medium.

  • In a 96-well plate, add 180 µL of the diluted reporter strain culture to each well.

  • Add 20 µL of different dilutions of the C15-HSL stock solution to achieve a range of final concentrations.

  • Incubate the plate at the optimal temperature for the reporter strain.

  • Measure the luminescence or fluorescence at regular intervals (e.g., every 30 minutes) for several hours.

  • Plot the signal intensity against the concentration of C15-HSL to generate a dose-response curve.

Data Presentation:

The data can be summarized in a table showing the signal output at different C15-HSL concentrations.

C15-HSL Concentration (nM)Mean Signal (RLU/RFU) ± SD
0 (Control)Value
0.01Value
0.1Value
1Value
10Value
100Value

Visualizations

AHL-Mediated Quorum Sensing Signaling Pathway

AHL_Quorum_Sensing cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-type Synthase AHL C15-HSL LuxI->AHL Synthesis Precursors Acyl-ACP + S-adenosylmethionine Precursors->LuxI LuxR LuxR-type Receptor (inactive) AHL->LuxR AHL_out C15-HSL AHL->AHL_out Diffusion AHL_LuxR C15-HSL-LuxR Complex (active) LuxR->AHL_LuxR Binding DNA Target Gene Promoter AHL_LuxR->DNA Binds mRNA mRNA DNA->mRNA Transcription Proteins Target Proteins (e.g., Virulence Factors, Biofilm Matrix Components) mRNA->Proteins Translation Phenotype Coordinated Group Behavior (e.g., Biofilm Formation) Proteins->Phenotype Leads to AHL_out->AHL Diffusion (High cell density) Biofilm_Assay_Workflow A Prepare bacterial culture and C15-HSL dilutions B Inoculate 96-well plate with bacteria and C15-HSL A->B C Incubate plate to allow biofilm formation B->C D Discard planktonic cells and wash wells C->D E Stain biofilm with Crystal Violet D->E F Wash excess stain E->F G Solubilize bound stain F->G H Measure absorbance at 590 nm G->H Reporter_Assay_Logic C15_HSL C15-HSL Present LuxR LuxR Activation C15_HSL->LuxR Promoter Promoter Activation LuxR->Promoter Reporter Reporter Gene Expression (e.g., Light, Fluorescence) Promoter->Reporter

References

Troubleshooting & Optimization

Troubleshooting low yields in N-pentadecanoyl-L-Homoserine lactone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-pentadecanoyl-L-Homoserine lactone, a critical long-chain N-acyl homoserine lactone (AHL) in quorum sensing research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am getting very low or no yield of my this compound. What are the possible reasons and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reagents, reaction conditions, and work-up procedure. The most common synthetic route is the Schotten-Baumann reaction, which involves the acylation of L-homoserine lactone with pentadecanoyl chloride.

Potential Causes and Solutions:

  • Poor Quality of Reagents:

    • L-Homoserine Lactone Hydrobromide: Ensure it is dry and of high purity. Moisture can hydrolyze the lactone ring.

    • Pentadecanoyl Chloride: This long-chain acyl chloride can be prone to hydrolysis. Use a fresh bottle or purify it before use. Its low reactivity and solubility can also be a factor.

    • Solvents: Use anhydrous (dry) solvents, especially for the reaction itself, to prevent unwanted side reactions.

  • Suboptimal Reaction Conditions:

    • Base: The choice and amount of base are critical. An excess of a strong base can promote the hydrolysis of the lactone ring. A milder base like sodium bicarbonate or operating at lower temperatures can mitigate this. The use of a biphasic system with an aqueous base is a hallmark of the Schotten-Baumann reaction, which helps to neutralize the HCl formed during the reaction.[1][2]

    • Temperature: The reaction is typically carried out at 0°C to room temperature. Higher temperatures can increase the rate of side reactions, including the hydrolysis of the lactone ring.[3]

    • Reaction Time: While the reaction should be allowed to go to completion, excessively long reaction times can lead to product degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Inefficient Work-up and Purification:

    • Extraction: this compound is a relatively non-polar molecule. Ensure efficient extraction from the aqueous phase using a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[4]

    • Purification: Column chromatography is often necessary to isolate the pure product from starting materials and byproducts. The choice of solvent system is crucial for good separation.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Q: My final product shows multiple spots on the TLC plate. What are these impurities and how can I get rid of them?

A: The presence of multiple spots on a TLC plate indicates that your product is not pure. These impurities can be unreacted starting materials, byproducts of the reaction, or degradation products.

Common Impurities and Their Origin:

  • Unreacted L-Homoserine Lactone: This is a polar compound and will likely have a low Rf value on the TLC plate.

  • Pentadecanoic Acid: Formed from the hydrolysis of pentadecanoyl chloride. This will appear as another spot on the TLC.

  • Ring-Opened Product (N-pentadecanoyl-L-homoserine): The homoserine lactone ring can be hydrolyzed, especially under basic conditions, leading to the formation of the corresponding amino acid. This is a significant side reaction that can lower the yield of the desired lactone.[3][5] The rate of hydrolysis is dependent on pH, temperature, and the length of the acyl chain, with longer chains being more stable.[3][6]

  • Diacylated Product: In some cases, the hydroxyl group of the ring-opened product can be acylated, leading to a diacylated byproduct.

Strategies for Purification:

  • Aqueous Wash: Washing the organic extract with a mild acid (e.g., dilute HCl) can help remove any unreacted amine (L-homoserine lactone) and excess base. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove the pentadecanoic acid.

  • Column Chromatography: This is the most effective method for purifying this compound. A silica (B1680970) gel column is typically used.

    • Solvent System: A gradient of ethyl acetate in hexane (B92381) or dichloromethane is commonly used. For the non-polar this compound, a lower polarity eluent system would be a good starting point (e.g., 20-40% ethyl acetate in hexane). The optimal solvent system should be determined by running TLC plates with different solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Schotten-Baumann reaction is a robust and widely used method for the synthesis of N-acyl-homoserine lactones, including the N-pentadecanoyl derivative.[7][8] This method involves the reaction of L-homoserine lactone hydrobromide with pentadecanoyl chloride in the presence of a base, typically in a biphasic solvent system (e.g., dichloromethane and water).[2]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[9] You can spot the reaction mixture alongside the starting materials (L-homoserine lactone and pentadecanoyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction. A suitable developing solvent for the TLC would be a mixture of ethyl acetate and hexane.

Q3: My pentadecanoyl chloride is a solid at room temperature. How should I handle it for the reaction?

A3: Pentadecanoyl chloride is indeed a low-melting solid. You can gently warm it to melt it before adding it to the reaction mixture. Alternatively, you can dissolve it in a small amount of the anhydrous reaction solvent (e.g., dichloromethane) before adding it dropwise to the reaction flask. Ensure that the temperature of the reaction mixture is maintained at the desired level (e.g., 0°C) during the addition.

Q4: Is the homoserine lactone ring stable during the reaction and work-up?

A4: The homoserine lactone ring is susceptible to hydrolysis (ring-opening) under both acidic and basic conditions, although it is more pronounced under basic conditions.[3][5] For long-chain AHLs like this compound, the rate of hydrolysis is generally lower compared to short-chain AHLs.[3] To minimize hydrolysis, it is important to control the pH and temperature during the reaction and work-up. Using a mild base and keeping the temperature low are effective strategies.

Q5: What are the typical yields for the synthesis of long-chain AHLs like this compound?

A5: Yields for the synthesis of long-chain AHLs can vary depending on the specific protocol and optimization. However, yields in the range of 70-90% have been reported for the synthesis of similar long-chain AHLs using the Schotten-Baumann conditions.[10] With careful optimization of the reaction conditions and purification, good yields can be achieved.

Data Presentation

Table 1: Troubleshooting Guide for Low Yields in this compound Synthesis

Problem Potential Cause Recommended Solution
Low or No Product Formation Poor quality of starting materials (moisture, degradation).Use fresh, high-purity L-homoserine lactone hydrobromide and pentadecanoyl chloride.
Incomplete reaction.Monitor the reaction by TLC until the starting material is consumed.
Suboptimal reaction temperature.Maintain the reaction temperature at 0°C to room temperature.
Incorrect stoichiometry of reagents.Use a slight excess of the acyl chloride (e.g., 1.1 equivalents).
Significant Amount of Byproducts Hydrolysis of the lactone ring.Use a mild base (e.g., sodium bicarbonate) and control the pH. Keep the temperature low.
Hydrolysis of pentadecanoyl chloride.Use anhydrous solvents and handle the acyl chloride in a dry environment.
Loss of Product During Work-up Inefficient extraction.Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions.
Incomplete separation during chromatography.Optimize the solvent system for column chromatography based on TLC analysis.

Table 2: Recommended Reaction Parameters for Schotten-Baumann Synthesis of this compound

Parameter Recommended Value/Condition Rationale
Solvent Dichloromethane (DCM) / Water (biphasic)DCM dissolves the organic reactants, while the aqueous phase contains the base.[2]
Base Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)A mild base to neutralize the HCl byproduct without causing significant lactone hydrolysis.[7]
Temperature 0°C to Room TemperatureMinimizes side reactions and degradation of the lactone ring.[11]
Reaction Time 2-4 hours (monitor by TLC)Sufficient time for the reaction to go to completion without significant product degradation.
Molar Ratio (Acyl Chloride:Amine) 1.1 : 1A slight excess of the acylating agent can help drive the reaction to completion.

Experimental Protocols

Detailed Methodology for Schotten-Baumann Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of long-chain N-acyl-homoserine lactones.

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve L-homoserine lactone hydrobromide (1.0 equivalent) in a saturated aqueous solution of sodium bicarbonate (or sodium carbonate).

    • In a separate flask, dissolve pentadecanoyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction:

    • Cool the aqueous solution of L-homoserine lactone to 0°C in an ice bath with vigorous stirring.

    • Slowly add the solution of pentadecanoyl chloride in dichloromethane to the cooled aqueous solution dropwise over a period of 30 minutes.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

    • Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a white solid.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Schotten-Baumann Reaction cluster_workup Work-up & Purification cluster_product Final Product L-Homoserine\nLactone HBr L-Homoserine Lactone HBr Reaction_Vessel Reaction (DCM/H2O, NaHCO3, 0°C - RT) L-Homoserine\nLactone HBr->Reaction_Vessel Pentadecanoyl\nChloride Pentadecanoyl Chloride Pentadecanoyl\nChloride->Reaction_Vessel Extraction Extraction (DCM) Reaction_Vessel->Extraction Washing Aqueous Washes (HCl, NaHCO3, Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Reagent_Issues Reagent Quality/Purity Low_Yield->Reagent_Issues Reaction_Conditions Suboptimal Reaction Conditions Low_Yield->Reaction_Conditions Workup_Losses Inefficient Work-up/ Purification Low_Yield->Workup_Losses Check_Reagents Use Fresh/Pure Reagents (Anhydrous Solvents) Reagent_Issues->Check_Reagents Optimize_Conditions Control Temperature (0°C - RT) Use Mild Base (NaHCO3) Monitor by TLC Reaction_Conditions->Optimize_Conditions Improve_Workup Efficient Extraction Optimize Column Chromatography Solvent System Workup_Losses->Improve_Workup

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Technical Support Center: Optimizing N-pentadecanoyl-L-Homoserine lactone (C15-HSL) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration and use of N-pentadecanoyl-L-Homoserine lactone (C15-HSL) for various in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Stock Solution Preparation

Question: How should I dissolve and store this compound (C15-HSL)?

Answer:

  • Recommended Solvent: C15-HSL is soluble in dimethylformamide (DMF) at a concentration of approximately 0.25 mg/mL[1]. For other long-chain acyl-homoserine lactones (AHLs), solvents such as chloroform (B151607) and dimethyl sulfoxide (B87167) (DMSO) have also been used[2]. It is crucial to purge the solvent of choice with an inert gas before dissolving the C15-HSL to minimize oxidation.

  • Solvents to Avoid: Avoid using ethanol (B145695) and other primary alcohols as they have been shown to open the lactone ring, leading to inactivation of the molecule.

  • Stock Solution Storage: As a crystalline solid, C15-HSL is stable for at least four years when stored at -20°C[1]. Stock solutions in an appropriate organic solvent should be stored at -20°C or -80°C to maintain stability. For N-dodecanoyl-L-Homoserine lactone (C12-HSL), a structurally similar long-chain AHL, stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C[3]. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting:

  • Precipitation in Aqueous Media: C15-HSL has poor aqueous solubility. When diluting the stock solution into aqueous buffers or culture media, ensure that the final concentration of the organic solvent is minimal, as it may have physiological effects on the cells in your assay. If precipitation occurs, consider vortexing the solution or using a carrier solvent like DMSO at a final concentration that does not exceed a level demonstrated to be non-toxic to your experimental system.

2. Stability in Experimental Conditions

Question: How stable is C15-HSL in my aqueous assay conditions?

Answer: The stability of AHLs, including C15-HSL, is influenced by pH, temperature, and the length of the acyl chain[4].

  • pH: The lactone ring of AHLs is susceptible to hydrolysis at alkaline pH, a process known as lactonolysis[4]. It is advisable to maintain the pH of your experimental medium at or below neutral (pH 7) for maximal stability.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis[4]. For long-term experiments, incubation at lower temperatures (e.g., room temperature or 30°C) may be preferable if compatible with your biological system.

  • Acyl Chain Length: Longer acyl chains, such as the C15 chain of this compound, generally increase the stability of the molecule compared to short-chain AHLs[4].

Troubleshooting:

  • Inconsistent Results in Long-Term Assays: If you observe a loss of C15-HSL activity over time, it may be due to degradation. Consider the following:

    • pH Monitoring: Check the pH of your culture medium throughout the experiment, as bacterial metabolism can alter it.

    • Fresh Preparation: For experiments lasting several days, consider replenishing the C15-HSL-containing medium periodically.

    • Control Experiments: Include a control where C15-HSL is incubated in the assay medium without cells to assess its chemical stability under your specific experimental conditions.

3. Optimizing C15-HSL Concentration

Question: What is the optimal concentration of C15-HSL to use in my in vitro assay?

Answer: The optimal concentration of C15-HSL is highly dependent on the specific assay and the biological system being studied. It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your particular application.

Assay TypeTarget System/OrganismTypical Concentration Range for Long-Chain AHLsC15-HSL Specific Data
Reporter Gene Assays Pseudomonas putida F117 reporter strainNanomolar (nM) to low Micromolar (µM)0.094 nM induces GFP production[1][5]
Biofilm Formation/Inhibition Assays Pseudomonas aeruginosa10 µM - 200 µMData not available, start with a range of 1 µM to 100 µM.
Virulence Factor Expression Pseudomonas aeruginosa10 µM - 100 µMData not available, a starting range of 1 µM to 50 µM is recommended.
Macrophage Activation/Apoptosis RAW264.7 macrophages6.25 µM - 100 µM (for C12-HSL)[6]Data not available, begin with a concentration range of 1 µM to 50 µM.

Troubleshooting:

  • No Observed Effect: If you do not see an effect at your chosen concentration, consider increasing the concentration in a stepwise manner. Ensure that the C15-HSL is properly dissolved and has not degraded.

  • Toxicity or Off-Target Effects: At high concentrations, some AHLs can exhibit off-target effects or even toxicity. Always include a vehicle control (the solvent used for the stock solution) to ensure that the observed effects are due to C15-HSL and not the solvent. Monitor cell viability in your assays.

Experimental Protocols

Protocol 1: Crystal Violet Biofilm Formation Assay

This protocol is adapted for assessing the effect of C15-HSL on biofilm formation.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate liquid growth medium

  • C15-HSL stock solution in DMF

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking. The next day, dilute the overnight culture to the desired starting optical density (e.g., OD600 of 0.01) in fresh growth medium.

  • Assay Setup:

    • Prepare serial dilutions of the C15-HSL stock solution in fresh growth medium to achieve the desired final concentrations.

    • Include a solvent control (medium with the same concentration of DMF as the highest C15-HSL concentration) and a negative control (medium only).

    • Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.

    • Add 100 µL of the C15-HSL dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate.

  • Incubation: Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (e.g., 24-48 hours).

  • Staining:

    • Carefully remove the planktonic cells and spent media from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Quantification:

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.

Protocol 2: Luciferase Reporter Gene Assay

This protocol provides a general framework for using a luciferase reporter to quantify the activation of a C15-HSL-responsive promoter (e.g., a LasR-dependent promoter).

Materials:

  • Bacterial reporter strain (e.g., E. coli expressing LasR and a LasR-dependent luciferase reporter plasmid)

  • Appropriate growth medium with selective antibiotics

  • C15-HSL stock solution in DMF

  • Sterile 96-well white, clear-bottom microplates

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System)

  • Luminometer

Procedure:

  • Preparation of Reporter Strain Culture: Grow an overnight culture of the reporter strain in the appropriate medium with antibiotics. The next day, subculture the bacteria into fresh medium and grow to the early-to-mid exponential phase.

  • Assay Setup:

    • Prepare serial dilutions of C15-HSL in the growth medium.

    • Include a solvent control (medium with DMF) and a negative control (medium only).

    • Dispense 100 µL of the diluted reporter strain culture into each well of the 96-well plate.

    • Add the C15-HSL dilutions and controls to the respective wells.

  • Incubation: Incubate the plate at the optimal temperature for the reporter strain for a sufficient period to allow for gene expression (e.g., 4-6 hours).

  • Cell Lysis (if required): Depending on the luciferase assay kit, a cell lysis step may be necessary. Follow the manufacturer's instructions.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer. The signal is often transient, so it is important to measure promptly after adding the reagent.

  • Data Analysis: Normalize the luminescence readings to the optical density of the cultures to account for any effects of C15-HSL on bacterial growth.

Visualizations

LasR_Signaling_Pathway cluster_target_genes C15_HSL_out C15-HSL (extracellular) C15_HSL_in C15-HSL (intracellular) C15_HSL_out->C15_HSL_in Diffusion LasR_active Active LasR Dimer-C15-HSL Complex C15_HSL_in->LasR_active Binds to LasR_inactive Inactive LasR Monomer LasR_inactive->LasR_active Dimerization upon binding C15-HSL las_box las box (Promoter Region) LasR_active->las_box Binds to Transcription_Activation Transcription Activation Target_Genes Target Genes (e.g., virulence factors, biofilm formation) las_box->Transcription_Activation Promotes Protein_Products Protein Products Transcription_Activation->Protein_Products

Caption: LasR-mediated quorum sensing signaling pathway activated by C15-HSL.

Biofilm_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum setup_plate Set up 96-well Plate: - Bacteria - C15-HSL dilutions - Controls prep_inoculum->setup_plate incubation Incubate (Static) 24-48 hours setup_plate->incubation wash_planktonic Wash to Remove Planktonic Cells incubation->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Bound Stain wash_stain->solubilize read_absorbance Read Absorbance (550-595 nm) solubilize->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for a crystal violet biofilm formation assay.

Reporter_Assay_Workflow start Start prep_culture Prepare Reporter Strain Culture start->prep_culture setup_plate Set up 96-well Plate: - Reporter Strain - C15-HSL dilutions - Controls prep_culture->setup_plate incubation Incubate (e.g., 4-6 hours) setup_plate->incubation add_reagent Add Luciferase Assay Reagent incubation->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence end End read_luminescence->end

Caption: Experimental workflow for a luciferase reporter gene assay.

References

Technical Support Center: N-pentadecanoyl-L-Homoserine lactone (C15-HSL) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-pentadecanoyl-L-Homoserine lactone (C15-HSL). The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life and optimal storage condition for C15-HSL?

A1: Solid C15-HSL is stable for at least four years when stored at -20°C.[1] For experimental use, it is recommended to prepare stock solutions in a suitable organic solvent like dimethylformamide (DMF) and store them at -20°C.[1] Avoid repeated freeze-thaw cycles.

Q2: My C15-HSL seems to be inactive in my experiments. What are the potential causes?

A2: Loss of C15-HSL activity is often due to the degradation of the molecule. The primary mechanism of degradation is the hydrolysis of the lactone ring, a process known as lactonolysis.[2][3][4] This is highly dependent on the pH and temperature of your experimental medium. Additionally, enzymatic degradation can occur if your medium is not sterile.

Q3: How does pH affect the stability of C15-HSL?

A3: N-acyl-homoserine lactones (AHLs) are susceptible to pH-dependent lactonolysis. The lactone ring is more stable under acidic to neutral conditions (pH < 7) and rapidly hydrolyzes under alkaline conditions (pH > 7).[2][3][4] For experiments requiring the active (ring-closed) form of C15-HSL, it is crucial to maintain the pH of the medium at or below neutral. While specific data for C15-HSL is limited, studies on other AHLs show that as the pH increases, the rate of hydrolysis and subsequent inactivation increases significantly.[2][3]

Q4: How does temperature influence the stability of C15-HSL?

A4: Temperature accelerates the rate of lactonolysis. Higher temperatures will lead to a faster degradation of C15-HSL, especially in neutral to alkaline media.[3][5] It is advisable to conduct experiments at the lowest feasible temperature to maintain the stability of the molecule.

Q5: Is C15-HSL stable in common bacterial growth media?

A5: The stability of C15-HSL in bacterial growth media can be variable. Many common media are buffered around neutral pH, where hydrolysis can occur, especially during long incubation periods at temperatures optimal for bacterial growth (e.g., 37°C).[3][5] Furthermore, some bacteria produce enzymes, such as lactonases and acylases, that can actively degrade AHLs.[4][6][7][8]

Q6: How does the acyl chain length of an AHL affect its stability?

A6: Generally, AHLs with longer acyl side chains are more stable than those with shorter chains.[2][3][5] This is attributed to the increased electron-donating capacity of the longer alkyl chain, which stabilizes the lactone ring. Therefore, C15-HSL is expected to be more stable than shorter-chain AHLs like C4-HSL or C6-HSL under the same conditions.

Troubleshooting Guides

Problem 1: Inconsistent or no biological activity of C15-HSL in my assay.
Possible Cause Troubleshooting Step
Degradation due to high pH. Measure the pH of your experimental medium. If it is above 7, consider buffering it to a slightly acidic or neutral pH.
Degradation due to high temperature. If possible, lower the incubation temperature of your experiment. For in vitro assays, consider running them at room temperature or 28°C instead of 37°C.
Enzymatic degradation. If using bacterial cultures, check if the species is known to produce AHL-degrading enzymes. Use sterile-filtered culture supernatants for stability tests. Consider using a mutant strain deficient in AHL degradation.
Improper storage of C15-HSL stock solution. Prepare fresh stock solutions. Avoid using stock solutions that have been stored for an extended period at room temperature or have undergone multiple freeze-thaw cycles.
Solubility issues. C15-HSL has limited solubility in aqueous solutions. Ensure it is fully dissolved in the organic solvent before adding it to your aqueous medium. The final concentration of the organic solvent should be kept low to avoid toxicity in biological assays.[1]
Problem 2: Difficulty in detecting and quantifying C15-HSL.
Possible Cause Troubleshooting Step
Low concentration of C15-HSL. Concentrate your sample by methods such as liquid-liquid extraction with a solvent like ethyl acetate (B1210297).
Degradation during sample preparation. Keep samples on ice and process them quickly. If extracting from alkaline media, acidify the sample to pH < 7 before extraction to stabilize the lactone ring.
Insensitive detection method. For low concentrations, use a highly sensitive bacterial biosensor specific for long-chain AHLs.[9][10] For quantification, HPLC-MS is a more sensitive and specific method than HPLC-UV.[11][12]

Data Summary

Table 1: Factors Affecting the Stability of N-Acyl-Homoserine Lactones (AHLs)

Factor Effect on Stability General Trend for C15-HSL Reference
pH Decreases significantly in alkaline conditions (pH > 7).Expected to be most stable at pH < 7.[2][3][4]
Temperature Decreases with increasing temperature.Stability will be higher at lower temperatures.[3][5]
Acyl Chain Length Increases with longer acyl chains.Expected to be more stable than short-chain AHLs.[2][3][5]
Enzymes Degraded by lactonases and acylases.Susceptible to enzymatic degradation.[6][7][8]

Experimental Protocols

Protocol 1: General Method for Assessing C15-HSL Stability by HPLC

This protocol provides a framework for determining the stability of C15-HSL in a specific medium.

  • Preparation of C15-HSL Solution:

    • Prepare a stock solution of C15-HSL in an appropriate solvent (e.g., DMF or methanol) at a known concentration (e.g., 1 mM).

    • Add the C15-HSL stock solution to the test medium (e.g., buffer at a specific pH, bacterial growth medium) to a final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low.

  • Incubation:

    • Incubate the C15-HSL-containing medium under the desired experimental conditions (e.g., specific temperature, shaking).

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for HPLC:

    • Immediately stop any degradation by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins and quench enzymatic activity.

    • Alternatively, for cell-free supernatants, perform a liquid-liquid extraction with an equal volume of acidified ethyl acetate (0.1% formic acid).

    • Centrifuge the samples to pellet any precipitate or separate the aqueous and organic layers.

    • Transfer the supernatant or the organic phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic or acetic acid.

    • Detect the C15-HSL using a UV detector (e.g., at 205 nm) or, for higher sensitivity and specificity, a mass spectrometer.[13]

    • Quantify the peak area corresponding to C15-HSL at each time point to determine its degradation rate.

Protocol 2: Biosensor Assay for Detecting Active C15-HSL

This protocol uses a bacterial biosensor to qualitatively or semi-quantitatively determine the presence of active (ring-intact) C15-HSL.

  • Biosensor Strain:

    • Use a biosensor strain that is responsive to long-chain AHLs, such as Agrobacterium tumefaciens NTL1(pZLR4) or Escherichia coli carrying a LasR-based reporter plasmid.[9][10]

  • Assay Plate Preparation:

    • Prepare agar (B569324) plates with the appropriate growth medium for the biosensor strain.

    • If using a biosensor with a colorimetric or luminescent reporter, add the necessary substrate (e.g., X-gal for a lacZ reporter).

  • Sample Application:

    • Spot a known amount of your C15-HSL sample (from the stability experiment at different time points) onto the surface of the agar plate.

  • Incubation and Detection:

    • Incubate the plates at the optimal temperature for the biosensor strain.

    • Observe the development of the reporter signal (e.g., color change, light production) around the spot. The intensity of the signal correlates with the concentration of active C15-HSL.

Visualizations

AHL_Degradation_Pathways cluster_0 Chemical Degradation cluster_1 Enzymatic Degradation AHL This compound (Active) Hydrolyzed_AHL N-pentadecanoyl-L-Homoserine (Inactive) AHL->Hydrolyzed_AHL Lactonolysis (High pH, High Temp) AHL2 This compound (Active) Hydrolyzed_AHL2 N-pentadecanoyl-L-Homoserine (Inactive) AHL2->Hydrolyzed_AHL2 Lactonase HSL Homoserine Lactone AHL2->HSL Acylase Fatty_Acid Pentadecanoic Acid AHL2->Fatty_Acid Acylase

Caption: Degradation pathways of this compound.

LasR_Signaling_Pathway cluster_cell Bacterial Cell C15_HSL_in C15-HSL LasR_inactive LasR (inactive monomer) C15_HSL_in->LasR_inactive Binding LasR_active LasR-C15-HSL Complex (active dimer) LasR_inactive->LasR_active Dimerization DNA Promoter DNA LasR_active->DNA Binding Gene_Expression Target Gene Expression (e.g., virulence factors) DNA->Gene_Expression Activation C15_HSL_out C15-HSL (extracellular) C15_HSL_out->C15_HSL_in Diffusion

Caption: Activation of the LasR signaling pathway by C15-HSL.

References

Technical Support Center: Detection and Quantification of Long-Chain Acyl-Homoserine Lactones (AHLs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection and quantification of long-chain acyl-homoserine lactones (AHLs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why am I unable to detect long-chain AHLs (C10 or longer) with my Chromobacterium violaceum CV026 biosensor?

A1: The Chromobacterium violaceum CV026 biosensor is most effective for detecting short- to medium-chain AHLs, typically those with acyl chains of four to eight carbons. Its response to AHLs with acyl chains of C10 or longer is very poor or non-existent[1][2]. This is due to the specificity of the CviR receptor protein in this biosensor, which does not efficiently bind to long-chain AHLs. For the detection of a broader range of AHLs, including long-chain variants, consider using a biosensor with a wider detection spectrum, such as Agrobacterium tumefaciens KYC55[1][2][3].

Q2: What is the optimal pH for extracting and storing my long-chain AHL samples?

A2: The lactone ring of AHLs is susceptible to hydrolysis, particularly at alkaline pH. To prevent degradation, it is crucial to maintain an acidic to neutral pH during extraction and storage. Acidifying the extraction solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid is a common practice to improve the stability and recovery of AHLs[4]. Long-chain AHLs are generally more stable than short-chain AHLs, but it is still recommended to store extracts at low temperatures (e.g., -20°C) to minimize degradation over time[5][6].

Q3: My LC-MS/MS results for long-chain AHL quantification are inconsistent and show poor reproducibility. What could be the cause?

A3: Inconsistent LC-MS/MS results for long-chain AHLs are often due to "matrix effects," where components in your sample extract other than the AHLs interfere with the ionization process, leading to either suppression or enhancement of the signal[7][8][9][10][11]. To mitigate this, consider the following:

  • Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering compounds from your sample extract before LC-MS/MS analysis.

  • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard that is structurally similar to your target long-chain AHL. This will help to correct for variations in extraction efficiency and matrix effects.

  • Optimize Chromatographic Separation: Adjust your liquid chromatography method to ensure that the long-chain AHLs are well-separated from co-eluting matrix components.

Troubleshooting Guides

Problem: No signal or very low signal for long-chain AHLs in biosensor assays.
Possible Cause Troubleshooting Step
Inappropriate Biosensor Strain The biosensor used (e.g., C. violaceum CV026) may not be sensitive to long-chain AHLs[1]. Use a broad-range biosensor like Agrobacterium tumefaciens KYC55, which is known to detect a wider variety of AHL structures, including those with longer acyl chains[1][2][3].
Low Concentration of AHLs The concentration of long-chain AHLs in your sample may be below the detection limit of the biosensor. Concentrate your sample extract before performing the assay.
Poor Diffusion in Agar (B569324) Long-chain AHLs are more hydrophobic and may not diffuse well in standard agar plates. Consider using a well-diffusion assay where the extract is placed in a well cut into the agar, or perform the assay in a liquid culture format.
AHL Degradation The AHLs may have been degraded due to improper sample handling or storage. Ensure that samples are extracted and stored under acidic conditions and at low temperatures to prevent lactonolysis[4][6].
Problem: Poor recovery of long-chain AHLs during extraction.
Possible Cause Troubleshooting Step
Inefficient Extraction Solvent The solvent used for liquid-liquid extraction (LLE) may not be optimal for the more nonpolar long-chain AHLs. Dichloromethane and ethyl acetate (B1210297) are commonly used and effective solvents.
Incorrect pH Extraction at a neutral or alkaline pH can lead to the hydrolysis of the AHL lactone ring. Acidify your sample and extraction solvent to a pH below 7.
Emulsion Formation during LLE Emulsions can trap the AHLs and reduce recovery. Centrifuge the sample to break the emulsion or consider using solid-phase extraction (SPE) as an alternative.
Suboptimal SPE Protocol The SPE cartridge and elution solvent may not be appropriate for long-chain AHLs. Use a C18 cartridge and ensure the elution solvent has sufficient nonpolar character to effectively elute the long-chain AHLs.

Quantitative Data Summary

Table 1: Comparison of Detection Limits for Long-Chain AHLs

Analytical MethodTarget AHLLimit of Detection (LOD)Reference
LC-MS/MS3-oxo-C12-HSL0.1 ng/mL[12]
LC-MS/MSC10-HSLLow nM range[13]
Agrobacterium tumefaciens KYC55 Biosensor3-oxo-C8-HSL~1 nM[14]
Agrobacterium tumefaciens KYC55 BiosensorC14, C16, C18-HSLsDetectable at 5 µM[14]

Experimental Protocols

Protocol 1: Extraction of Long-Chain AHLs from Bacterial Culture Supernatant using Liquid-Liquid Extraction (LLE)
  • Grow the bacterial strain of interest to the desired cell density in an appropriate liquid medium.

  • Centrifuge the culture to pellet the cells.

  • Carefully collect the supernatant.

  • Acidify the supernatant to a pH of approximately 6.0 with glacial acetic acid.

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the dried extract in a small volume of an appropriate solvent (e.g., acetonitrile (B52724) or methanol) for analysis.

Protocol 2: Detection of Long-Chain AHLs using Agrobacterium tumefaciens KYC55 Biosensor (Plate-Based Assay)
  • Prepare an overnight culture of A. tumefaciens KYC55 in a suitable broth medium containing the appropriate antibiotics.

  • Prepare agar plates with a suitable medium.

  • In a sterile tube, mix a small volume of the overnight A. tumefaciens KYC55 culture with molten soft agar (0.7% agar).

  • Add X-Gal solution to the soft agar mixture to a final concentration of 40 µg/mL.

  • Pour the soft agar mixture evenly over the surface of the pre-poured agar plates and allow it to solidify.

  • Spot a small volume (e.g., 5-10 µL) of your AHL extract or synthetic long-chain AHL standards onto the surface of the agar overlay.

  • Incubate the plates at 28-30°C for 24-48 hours.

  • The presence of AHLs will be indicated by the development of a blue color around the spot due to the activation of the lacZ reporter gene[3].

Visualizations

AHL_Signaling_Pathway cluster_cell Bacterial Cell AHL_Synthase AHL Synthase (LuxI homolog) AHL_Internal Intracellular AHL AHL_Synthase->AHL_Internal Synthesis AHL_Receptor AHL Receptor (LuxR homolog) AHL_Receptor_Complex AHL-Receptor Complex AHL_Receptor->AHL_Receptor_Complex Gene_Expression Target Gene Expression Precursor Precursor Molecules Precursor->AHL_Synthase AHL_Receptor_Complex->Gene_Expression Activation AHL_Internal->AHL_Receptor AHL_External Extracellular AHL AHL_Internal->AHL_External Diffusion AHL_External->AHL_Internal Increased Concentration Caption AHL-mediated quorum sensing pathway.

Caption: AHL-mediated quorum sensing pathway.

Troubleshooting_Workflow Start Start: No/Low Long-Chain AHL Signal Check_Biosensor Is the biosensor appropriate for long-chain AHLs? Start->Check_Biosensor Use_Broad_Range Action: Use a broad-range biosensor (e.g., A. tumefaciens KYC55) Check_Biosensor->Use_Broad_Range No Check_Extraction Was the extraction performed under acidic conditions? Check_Biosensor->Check_Extraction Yes Acidify_Sample Action: Acidify sample and extraction solvent Check_Extraction->Acidify_Sample No Check_Concentration Is the AHL concentration above the detection limit? Check_Extraction->Check_Concentration Yes Consider_LCMS Consider using a more sensitive method like LC-MS/MS Check_Concentration->Consider_LCMS No End Problem Resolved or Further Investigation Needed Check_Concentration->End Yes (Investigate other factors) Concentrate_Sample Action: Concentrate the sample extract Caption Troubleshooting workflow for long-chain AHL detection.

Caption: Troubleshooting workflow for long-chain AHL detection.

LCMS_Workflow Sample_Collection 1. Sample Collection (e.g., Bacterial Supernatant) Extraction 2. Extraction (LLE or SPE) - Acidified Conditions Sample_Collection->Extraction Cleanup 3. Sample Cleanup (e.g., SPE to remove matrix) Extraction->Cleanup LC_Separation 4. Liquid Chromatography (Reverse-Phase C18) Cleanup->LC_Separation MS_Detection 5. Mass Spectrometry (Tandem MS - MRM mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis - Quantification against internal standard MS_Detection->Data_Analysis Caption Experimental workflow for LC-MS/MS quantification of long-chain AHLs.

Caption: LC-MS/MS quantification workflow.

References

How to prevent the degradation of N-pentadecanoyl-L-Homoserine lactone during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N-pentadecanoyl-L-Homoserine lactone (C15-HSL) during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of C15-HSL during extraction?

A1: The degradation of this compound (C15-HSL), a type of N-acyl-homoserine lactone (AHL), is primarily caused by three main factors:

  • pH: The lactone ring of C15-HSL is susceptible to hydrolysis, a process known as lactonolysis, which is significantly accelerated under alkaline conditions (pH > 7). This opens the lactone ring, rendering the molecule inactive. Acidic conditions, conversely, can help to stabilize the lactone ring and even reverse lactonolysis.[1]

  • Temperature: Elevated temperatures increase the rate of hydrolytic degradation of the lactone ring.[1][2] Therefore, it is crucial to keep samples and extracts cool throughout the extraction process.

  • Enzymatic Activity: Bacteria can produce enzymes, such as lactonases and acylases, that specifically degrade AHLs.[3][4] Lactonases hydrolyze the lactone ring, while acylases cleave the acyl side chain from the homoserine lactone ring. These enzymes can be present in the bacterial culture supernatant and can degrade C15-HSL during extraction.

Q2: How does the acyl chain length of C15-HSL affect its stability?

A2: The long acyl chain (C15) of this compound contributes to its increased stability compared to AHLs with shorter acyl chains.[1] Longer acyl chains are more electron-donating, which makes the lactone ring less susceptible to hydrolytic attack.[1] Consequently, C15-HSL is inherently more stable at higher pH and temperatures than short-chain AHLs.

Q3: What is the primary degradation product of C15-HSL, and is it reversible?

A3: The primary degradation of C15-HSL under alkaline conditions is through lactonolysis, which results in the formation of N-pentadecanoyl-L-Homoserine. This is an open-ring form of the molecule and is biologically inactive. The good news is that this reaction is reversible. By acidifying the solution (e.g., to pH 2.0), the equilibrium can be shifted back towards the closed-ring, active lactone form.[1]

Troubleshooting Guide: C15-HSL Extraction

This guide addresses common issues encountered during the extraction of C15-HSL from bacterial cultures.

Problem Potential Cause(s) Troubleshooting Steps
Low or no C15-HSL detected in the final extract. 1. Degradation due to high pH: The pH of the bacterial culture may have become alkaline during growth, leading to lactonolysis. 2. Thermal degradation: Samples were not kept cool during the extraction process. 3. Enzymatic degradation: Presence of active AHL-degrading enzymes (lactonases, acylases) in the culture supernatant. 4. Inefficient extraction: The chosen solvent or extraction procedure is not optimal for the hydrophobic C15-HSL.1. Acidify the culture supernatant: Before extraction, adjust the pH of the supernatant to a slightly acidic value (e.g., pH 5.0-6.0) with an acid like HCl or formic acid. This will stabilize the lactone ring. 2. Maintain low temperatures: Perform all extraction steps on ice or at 4°C. Use pre-chilled solvents. 3. Inactivate enzymes: Heat-inactivate the cell-free supernatant (e.g., 95°C for 5 minutes) before extraction, though be mindful of potential non-enzymatic degradation. Alternatively, use of protease inhibitors may be considered. Acidification also helps to reduce the activity of some degradative enzymes. 4. Use an appropriate solvent: For the long-chain, hydrophobic C15-HSL, solvents like acidified ethyl acetate (B1210297) or dichloromethane (B109758) are effective. Ensure vigorous mixing to maximize partitioning into the organic phase.
High variability between replicate extractions. 1. Inconsistent pH adjustment: The pH of the supernatant is not uniformly adjusted across all samples. 2. Emulsion formation: Formation of an emulsion layer between the aqueous and organic phases during liquid-liquid extraction can lead to inconsistent phase separation and loss of analyte. 3. Incomplete solvent evaporation: Residual solvent in the final extract can lead to inaccurate quantification.1. Standardize pH measurement: Use a calibrated pH meter and ensure thorough mixing after acid addition before proceeding with extraction. 2. Break emulsions: To prevent emulsions, mix gently by inverting the separation funnel rather than vigorous shaking. If an emulsion forms, it can be broken by adding a small amount of brine (saturated NaCl solution), by centrifugation, or by adding a small volume of a different organic solvent.[5] 3. Ensure complete dryness: Use a rotary evaporator or a stream of inert gas (e.g., nitrogen) to completely evaporate the extraction solvent.
Presence of interfering peaks during chromatographic analysis (e.g., HPLC, LC-MS). 1. Co-extraction of other bacterial metabolites or media components: The extraction solvent may be pulling out other compounds from the sample matrix that have similar properties to C15-HSL.1. Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step after the initial liquid-liquid extraction. A C18 SPE cartridge can be used to further purify the extract and remove more polar or non-polar impurities.

Data Presentation

Table 1: Relative Hydrolysis Rates of N-Acyl-Homoserine Lactones (AHLs)
AHL CompoundAcyl Chain LengthRelative Rate of Hydrolysis at 22°CRelative Rate of Hydrolysis at 37°C
C4-HSL41.001.00
3-oxo-C6-HSL60.850.88
C6-HSL60.650.75
C8-HSL80.400.55
C15-HSL (Predicted) 15 Significantly lower than C8-HSL Significantly lower than C8-HSL

Data is derived from trends reported in Yates et al., 2002.[1] The values are for illustrative purposes to show the effect of chain length.

Experimental Protocols

Detailed Methodology for Acidified Ethyl Acetate Extraction of C15-HSL

This protocol is designed to minimize degradation and maximize the recovery of C15-HSL from bacterial culture supernatants.

Materials:

  • Bacterial culture grown to the desired cell density

  • Hydrochloric acid (HCl) or Formic acid (for acidification)

  • Ethyl acetate (HPLC grade), pre-chilled to 4°C

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator or nitrogen gas stream

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filters

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a sterile, pre-chilled container. For further clarification, the supernatant can be passed through a 0.22 µm filter.

  • Acidification: Adjust the pH of the supernatant to 5.0-6.0 by adding HCl or formic acid dropwise while gently stirring. Monitor the pH using a calibrated pH meter.

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of pre-chilled, acidified ethyl acetate (containing 0.1% v/v glacial acetic acid).

    • Gently invert the funnel multiple times for 2-3 minutes to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. The top layer is the ethyl acetate containing the extracted C15-HSL.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer two more times with fresh acidified ethyl acetate to maximize recovery.

  • Pooling and Drying: Pool all the ethyl acetate fractions. Add anhydrous sodium sulfate to the pooled extract to remove any residual water.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness using a rotary evaporator at a temperature not exceeding 30°C or under a gentle stream of nitrogen gas.

  • Reconstitution and Storage: Reconstitute the dried extract in a small, known volume of an appropriate solvent (e.g., acetonitrile (B52724) or methanol) for subsequent analysis. Store the extract at -20°C or lower to prevent degradation.

Visualizations

Degradation Pathways of this compound

G cluster_degradation Degradation Pathways C15_HSL This compound (Active) Degraded_Lactonolysis N-pentadecanoyl-L-Homoserine (Inactive) C15_HSL->Degraded_Lactonolysis Lactonolysis (High pH, High Temp) Degraded_Acylase Homoserine lactone + Pentadecanoic acid (Inactive) C15_HSL->Degraded_Acylase Enzymatic (Acylase) Degraded_Lactonolysis->C15_HSL Lactonization (Low pH)

Caption: Major degradation pathways for C15-HSL.

Experimental Workflow for C15-HSL Extraction

G Start Bacterial Culture Centrifugation Centrifugation (10,000 x g, 4°C) Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidify to pH 5.0-6.0 Supernatant->Acidification Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Acidification->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Final_Extract Reconstitute & Store at -20°C Evaporation->Final_Extract

Caption: Workflow for C15-HSL extraction.

References

Improving the solubility of N-pentadecanoyl-L-Homoserine lactone for biological experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-pentadecanoyl-L-Homoserine lactone (C15-HSL) in biological experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C15-HSL) and what is its primary biological function?

A1: this compound (C15-HSL) is a bacterial signaling molecule belonging to the N-acyl homoserine lactone (AHL) family.[1] It plays a crucial role in quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. C15-HSL is known to activate the LasR quorum sensing receptor in bacteria.[2]

Q2: How should I store C15-HSL?

A2: C15-HSL should be stored as a crystalline solid at -20°C.[2] Under these conditions, it is stable for at least four years.[2]

Q3: What are the general solubility characteristics of C15-HSL?

A3: C15-HSL is a lipophilic molecule with limited solubility in aqueous solutions. It is soluble in organic solvents such as Dimethylformamide (DMF).[2] The long pentadecanoyl acyl chain of C15-HSL makes it less soluble in polar solvents compared to AHLs with shorter acyl chains.

Troubleshooting Guide

Issue 1: Difficulty Dissolving C15-HSL

  • Problem: The crystalline C15-HSL is not dissolving in the chosen solvent.

  • Possible Causes & Solutions:

    • Inappropriate Solvent: C15-HSL has low solubility in aqueous buffers. Use a suitable organic solvent to prepare a stock solution. Dimethylformamide (DMF) is a documented solvent.[2] Dimethyl sulfoxide (B87167) (DMSO) is also commonly used for other long-chain AHLs.

    • Insufficient Sonication/Vortexing: After adding the solvent, ensure the mixture is thoroughly vortexed. Gentle warming (to no more than 37°C) and sonication can also aid in dissolution.

    • Low-Quality Solvent: Ensure the organic solvent is anhydrous and of high purity. Water contamination can significantly reduce the solubility of lipophilic compounds.

Issue 2: Precipitation of C15-HSL Upon Dilution into Aqueous Media

  • Problem: The C15-HSL precipitates out of solution when the organic stock solution is diluted into an aqueous buffer or culture medium.

  • Possible Causes & Solutions:

    • High Final Concentration of Organic Solvent: The final concentration of the organic solvent in the aqueous solution may be too high, leading to precipitation. Aim to keep the final solvent concentration low (typically below 1% v/v).

    • Rapid Dilution: Adding the stock solution too quickly to the aqueous medium can cause localized high concentrations and precipitation. Add the stock solution dropwise while vortexing the aqueous medium to ensure rapid and even dispersion.

    • pH of the Aqueous Medium: The stability of the lactone ring of AHLs is pH-dependent. At alkaline pH, the lactone ring can be hydrolyzed, which may affect solubility and activity.[3] Ensure the pH of your experimental medium is within a stable range for AHLs (typically around neutral pH).

Issue 3: Inconsistent or No Biological Activity

  • Problem: The expected biological response (e.g., gene expression, biofilm formation) is not observed or is highly variable.

  • Possible Causes & Solutions:

    • Degradation of C15-HSL:

      • Improper Storage: Ensure the C15-HSL stock solution is stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

      • Lactone Ring Hydrolysis: As mentioned, alkaline pH can lead to the opening of the lactone ring, inactivating the molecule.[3] Prepare fresh dilutions in your experimental medium shortly before use. It is not recommended to store aqueous solutions of AHLs for more than a day.

    • Use of Incompatible Solvents: Avoid using ethanol (B145695) or other primary alcohols for preparing stock solutions, as they have been shown to open the lactone ring of AHLs.

    • Suboptimal Concentration: The biological activity of AHLs is concentration-dependent. Perform a dose-response experiment to determine the optimal working concentration for your specific assay.

Quantitative Data: Solubility of N-acyl Homoserine Lactones

The solubility of N-acyl homoserine lactones is highly dependent on the length of the acyl side chain. Generally, as the acyl chain length increases, the solubility in aqueous solutions decreases, while solubility in organic solvents remains favorable.

CompoundSolventSolubility
This compound (C15-HSL)DMF0.25 mg/mL
N-dodecanoyl-L-Homoserine lactone (C12-HSL)Chloroform~10 mg/mL
DMSO~1 mg/mL
DMF~1 mg/mL
N-hexanoyl-L-Homoserine lactone (C6-HSL)DMSO/DMF~30 mg/mL
PBS (pH 7.2)~10 mg/mL
N-butyryl-L-Homoserine lactone (C4-HSL)DMSO/DMF~30 mg/mL
PBS (pH 7.2)~10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a C15-HSL Stock Solution

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the crystalline C15-HSL to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of C15-HSL in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Protocol 2: Preparation of Working Solutions for Biological Assays

  • Materials:

    • C15-HSL stock solution (e.g., 10 mM in DMSO)

    • Sterile aqueous buffer or culture medium

  • Procedure:

    • Thaw an aliquot of the C15-HSL stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the desired aqueous buffer or culture medium to achieve the final working concentrations.

    • When diluting, add the stock solution to the aqueous medium dropwise while vortexing to prevent precipitation.

    • Ensure the final concentration of the organic solvent in the working solution is minimal (e.g., <0.5% v/v) and include a solvent-only control in your experiment.

    • Use the freshly prepared working solutions immediately for your experiments.

Visualizations

Experimental_Workflow Experimental Workflow for C15-HSL Solubility and Use cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay start Weigh C15-HSL add_solvent Add Anhydrous Organic Solvent (e.g., DMSO) start->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw serial_dilute Serial Dilution in Aqueous Medium thaw->serial_dilute vortex_dilute Add Dropwise while Vortexing serial_dilute->vortex_dilute use_fresh Use Immediately vortex_dilute->use_fresh add_to_assay Add to Biological System (e.g., bacterial culture) use_fresh->add_to_assay incubate Incubate add_to_assay->incubate control Include Solvent-Only Control add_to_assay->control measure Measure Biological Response incubate->measure control->measure Quorum_Sensing_Pathway Generalized LasI/R-type Quorum Sensing Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LasI LasI (AHL Synthase) AHL_in C15-HSL LasI->AHL_in LasR_inactive LasR (Inactive Receptor) LasR_active LasR-AHL Complex (Active Receptor) LasR_inactive->LasR_active Activates DNA DNA LasR_active->DNA Binds to Promoter Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Virulence Virulence Factors, Biofilm Formation Gene_Expression->Virulence Translation AHL_in->LasR_active Binds AHL_out C15-HSL AHL_in->AHL_out Diffusion

References

Best practices for the storage and handling of N-pentadecanoyl-L-Homoserine lactone.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-pentadecanoyl-L-Homoserine lactone (C15-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, it has a stability of at least four years. For shipping, it is typically sent at room temperature in the continental United States, though this may vary for other locations.

Q2: How should I dissolve this compound for my experiments?

A2: It is recommended to prepare a stock solution by dissolving the crystalline solid in an appropriate organic solvent. The solvent of choice should be purged with an inert gas. Dimethylformamide (DMF) can be used, with a solubility of approximately 0.25 mg/mL. While information for other solvents is not specific to C15-HSL, related long-chain N-acyl homoserine lactones (AHLs) are soluble in dimethyl sulfoxide (B87167) (DMSO) and chloroform. It is critical to avoid primary alcohols like ethanol, as they have been shown to open the lactone ring, rendering the molecule inactive.

Q3: Is this compound considered a hazardous substance?

A3: According to the Globally Harmonized System (GHS), this compound is not classified as a hazardous substance. However, it is always recommended to handle it in accordance with good industrial hygiene and safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a bacterial quorum-sensing signaling molecule.[2] It functions by activating the LasR quorum sensing receptor in bacteria.[2] This activation leads to the regulation of gene expression, influencing various cellular processes such as virulence factor production and biofilm formation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological activity in experiments. Degradation of the lactone ring: The lactone ring is susceptible to hydrolysis (lactonolysis), especially at alkaline pH.[3]- Ensure the pH of your experimental medium is neutral or slightly acidic. - Prepare fresh solutions before use. - Avoid storing the compound in aqueous solutions for extended periods.
Use of inappropriate solvents: Primary alcohols (e.g., ethanol) can open the lactone ring.[1][4][5]- Use recommended solvents such as DMF or DMSO to prepare stock solutions. - When diluting into aqueous media, ensure the final concentration of the organic solvent is minimal and does not affect your experimental system.
Precipitation of the compound in aqueous media. Low aqueous solubility: As a long-chain AHL, this compound is hydrophobic and has limited solubility in water.- Ensure the final concentration in your aqueous medium does not exceed its solubility limit. - You can try using a carrier solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent effects. - Gentle warming and vortexing can aid in dissolution, but avoid excessive heat which could lead to degradation.
Variability between experimental replicates. Inaccurate pipetting of viscous stock solutions: Solvents like DMSO are more viscous than water, which can lead to pipetting errors.- Use positive displacement pipettes for accurate handling of viscous solutions. - Ensure the stock solution is fully thawed and mixed before pipetting.
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates.- Use low-adhesion microcentrifuge tubes and plates. - Include a non-ionic surfactant like Tween 20 at a very low concentration (e.g., 0.01%) in your buffers to reduce adsorption, if compatible with your assay.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₃₅NO₃[6]
Molecular Weight 325.5 g/mol [6]
CAS Number 182359-66-6[6]
Appearance Crystalline solid[6]
Purity ≥98%[6]
Storage Temperature -20°C[1]
Stability ≥ 4 years (at -20°C)[1]

Table 2: Solubility of N-acyl Homoserine Lactones in Common Solvents

SolventThis compound (C15-HSL)Other Long-Chain AHLs (e.g., C12-HSL)Reference
Dimethylformamide (DMF) ~0.25 mg/mL~1 mg/mL[1]
Dimethyl Sulfoxide (DMSO) Data not available~1 mg/mL[1]
Chloroform Data not available~10 mg/mL[1]
Ethanol Soluble, but not recommendedSoluble, but not recommended[1][4][5]
Phosphate Buffered Saline (PBS, pH 7.2) Very lowData not available for long-chain AHLs

Note: Solubility data for C15-HSL is limited. Data for other long-chain AHLs is provided for guidance.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution for use in various biological assays.

Materials:

  • This compound (crystalline solid)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the crystalline solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of solvent).

  • Purge the headspace of the tube with an inert gas to minimize oxidation.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Quorum Sensing Reporter Assay using a Biosensor Strain (Adapted for C15-HSL)

Objective: To quantify the activity of this compound using a bacterial biosensor strain that produces a reporter protein (e.g., GFP or β-galactosidase) in response to AHLs. This protocol is adapted for a long-chain AHL like C15-HSL.

Materials:

  • Bacterial biosensor strain (e.g., Pseudomonas putida F117 carrying a LasR-based reporter plasmid)

  • Appropriate growth medium (e.g., LB broth)

  • This compound stock solution (from Protocol 1)

  • 96-well microplates (black with a clear bottom for fluorescence assays)

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Grow the biosensor strain overnight in the appropriate growth medium with selective antibiotics if required.

  • The next day, dilute the overnight culture to an OD₆₀₀ of ~0.1 in fresh medium.

  • Prepare a serial dilution of the this compound stock solution in the growth medium. It is important to ensure the final concentration of the organic solvent is consistent across all wells and does not exceed a level that affects bacterial growth or reporter activity (typically <0.5%).

  • Add a fixed volume of the diluted biosensor culture to each well of the 96-well plate.

  • Add the serially diluted this compound to the wells. Include a solvent control (medium with the same concentration of solvent used for the highest concentration of C15-HSL) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the biosensor strain for a specified period (e.g., 4-6 hours), allowing for reporter gene expression.

  • Measure the optical density (OD₆₀₀) to assess bacterial growth and the reporter signal (e.g., fluorescence at the appropriate excitation/emission wavelengths for GFP) using a plate reader.

  • Normalize the reporter signal to cell density (e.g., Fluorescence/OD₆₀₀) to account for any effects of the compound on bacterial growth.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C15_HSL_out N-pentadecanoyl-L- Homoserine lactone (C15-HSL) C15_HSL_in C15-HSL C15_HSL_out->C15_HSL_in Diffusion LasR LasR Receptor C15_HSL_in->LasR Binding LasR_C15_Complex LasR-C15-HSL Complex LasR->LasR_C15_Complex las_box las box (Promoter) LasR_C15_Complex->las_box Binds to Target_Genes Target Gene Expression (e.g., Virulence Factors) las_box->Target_Genes Activates Transcription

Caption: LasR-mediated quorum sensing pathway activated by C15-HSL.

Experimental_Workflow Start Start: C15-HSL Crystal Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Growth Medium Prepare_Stock->Serial_Dilution Add_C15_HSL Add C15-HSL Dilutions to Wells Serial_Dilution->Add_C15_HSL Inoculate_Biosensor Inoculate Biosensor Culture in 96-well Plate Inoculate_Biosensor->Add_C15_HSL Incubate Incubate at Optimal Temperature and Time Add_C15_HSL->Incubate Measure Measure OD600 and Reporter Signal Incubate->Measure Analyze Analyze Data (Normalize Signal to OD600) Measure->Analyze End End: Quantified Activity Analyze->End

Caption: Workflow for a quorum sensing reporter assay with C15-HSL.

Troubleshooting_Logic No_Activity No/Low Biological Activity? Check_Storage Stock Stored at -20°C? No_Activity->Check_Storage Yes Check_Solvent Solvent Used (No Alcohols)? Check_Storage->Check_Solvent Yes Improper_Storage Improper_Storage Check_Storage->Improper_Storage No Check_pH Assay Medium pH Neutral? Check_Solvent->Check_pH Yes Solvent_Issue Solvent_Issue Check_Solvent->Solvent_Issue No Precipitation Precipitation Observed? Check_pH->Precipitation Yes pH_Issue pH_Issue Check_pH->pH_Issue No Lower_Concentration Lower Final Concentration Precipitation->Lower_Concentration Yes Use_Carrier Use Carrier Solvent (e.g., DMSO) Precipitation->Use_Carrier No Success Problem Resolved Lower_Concentration->Success Use_Carrier->Success

Caption: Troubleshooting logic for C15-HSL experiments.

References

Refinement of protocols for studying N-pentadecanoyl-L-Homoserine lactone-mediated gene regulation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for studying gene regulation mediated by N-pentadecanoyl-L-Homoserine lactone (C15-HSL).

Frequently Asked Questions (FAQs)

Q1: What is this compound (C15-HSL) and why is it studied?

A1: this compound (C15-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are crucial for quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1] C15-HSL is produced by certain bacteria, such as Yersinia pseudotuberculosis, and is studied to understand its role in regulating various physiological processes, including virulence, biofilm formation, and the production of secondary metabolites.[2] This understanding is vital for developing novel anti-virulence therapies.

Q2: How does C15-HSL regulate gene expression?

A2: C15-HSL, like other AHLs, typically functions by binding to a specific intracellular receptor protein belonging to the LuxR family of transcriptional regulators.[3][4][5][6] This C15-HSL/LuxR-type receptor complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes.[2] This binding event can either activate or repress the transcription of these genes, leading to a coordinated change in the bacterial phenotype.[2]

Q3: What are the key considerations for handling and storing C15-HSL?

A3: C15-HSL is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[2] For experimental use, it can be dissolved in solvents like Dimethylformamide (DMF).[2] It is important to be aware that the lactone ring of AHLs can be susceptible to hydrolysis, especially at alkaline pH and elevated temperatures.[7][8] Therefore, it is crucial to maintain appropriate pH and temperature conditions during experiments to ensure the integrity of the molecule.

Q4: Which reporter strains are suitable for detecting C15-HSL activity?

A4: A commonly used reporter strain for detecting long-chain AHLs like C15-HSL is Pseudomonas putida F117 carrying a reporter plasmid such as pKR-C12. This strain is engineered to express a reporter gene, like Green Fluorescent Protein (GFP), in the presence of specific AHLs.[2] For instance, C15-HSL has been shown to induce GFP production in this reporter strain at nanomolar concentrations.[2] Other reporter systems, such as those based on Agrobacterium tumefaciens or Chromobacterium violaceum, can also be used, though their specificity and sensitivity to C15-HSL may vary.[9][10]

Q5: What are the standard methods for quantifying C15-HSL?

A5: The gold standard for the sensitive and specific quantification of C15-HSL is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[9][11][12] This method allows for the separation of C15-HSL from other molecules in a complex sample and its precise quantification based on its mass-to-charge ratio. Bioassays using reporter strains can also provide semi-quantitative data on C15-HSL activity.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
No or low signal in C15-HSL bioassay 1. Degradation of C15-HSL: The lactone ring is hydrolyzed due to improper pH (alkaline) or high temperature. 2. Low concentration of C15-HSL: The concentration used is below the detection limit of the reporter strain. 3. Reporter strain issue: The reporter strain has lost its sensitivity or is not viable. 4. Inhibitory compounds in the sample: The sample being tested contains substances that interfere with the reporter system.1. Control pH and temperature: Ensure that all buffers and media are at a neutral or slightly acidic pH. Avoid prolonged incubation at high temperatures.[7][8] 2. Increase C15-HSL concentration: Perform a dose-response experiment to determine the optimal concentration range. 3. Verify reporter strain: Culture the reporter strain under optimal conditions and test its response with a known, fresh stock of C15-HSL. 4. Purify the sample: Use solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample before performing the bioassay.[2][13]
High background in reporter gene assay 1. Leaky promoter in the reporter plasmid: The promoter driving the reporter gene has some basal activity even in the absence of C15-HSL. 2. Autofluorescence of sample components: If using a fluorescent reporter, components in the sample may be fluorescent at the detection wavelength. 3. Contamination: The culture may be contaminated with other AHL-producing bacteria.1. Use a stringent reporter strain: Select a reporter with a tightly regulated promoter. 2. Include proper controls: Always run a control with the sample matrix without the C15-HSL producer to measure background fluorescence/luminescence. 3. Ensure aseptic techniques: Use sterile techniques to prevent contamination of your cultures and reagents.
Inconsistent results in qRT-PCR for C15-HSL target genes 1. Poor RNA quality: RNA is degraded or contains inhibitors. 2. Inefficient reverse transcription: The conversion of RNA to cDNA is not optimal. 3. Suboptimal primer design: Primers have low efficiency or form dimers. 4. Inappropriate reference genes: The housekeeping genes used for normalization are not stably expressed under the experimental conditions.1. Assess RNA integrity: Check RNA quality using gel electrophoresis or a bioanalyzer. Ensure A260/280 and A260/230 ratios are within the acceptable range.[5] 2. Optimize RT reaction: Use a high-quality reverse transcriptase and optimize the reaction conditions. 3. Validate primers: Test primer efficiency with a standard curve and check for primer-dimer formation using a melt curve analysis.[14] 4. Select stable reference genes: Validate the stability of potential reference genes across all experimental conditions using algorithms like geNorm or NormFinder.[5]
Difficulty in extracting C15-HSL from culture supernatants 1. Inefficient extraction solvent: The solvent used is not optimal for the hydrophobic nature of long-chain AHLs. 2. Emulsion formation during liquid-liquid extraction: This can lead to poor separation of the organic and aqueous phases. 3. Low production of C15-HSL by the bacterial strain: The bacterial culture may not be producing sufficient quantities for detection.1. Use appropriate solvents: Acidified ethyl acetate (B1210297) is a commonly used and effective solvent for extracting a broad range of AHLs, including long-chain ones.[2][10] 2. Break emulsions: Centrifuge the sample to help separate the phases. 3. Optimize culture conditions: Grow the bacterial culture to the stationary phase, as AHL production is often maximal at this stage.[2]

Quantitative Data Summary

The following table provides a representative summary of expected quantitative data from a qRT-PCR experiment analyzing the expression of hypothetical target genes in response to C15-HSL treatment.

GeneFunctionFold Change (C15-HSL vs. Control)p-value
virAVirulence factor regulator5.2< 0.01
bioFBiofilm formation associated protein3.8< 0.05
metXSecondary metabolite biosynthesis enzyme7.1< 0.001
rpoSGeneral stress response regulator1.5> 0.05

Experimental Protocols

Extraction of C15-HSL from Bacterial Culture Supernatant

Objective: To extract C15-HSL from a bacterial culture for subsequent analysis.

Materials:

  • Bacterial culture grown to stationary phase

  • Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Acetonitrile (B52724)

Procedure:

  • Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully decant the supernatant into a clean flask.

  • Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. Collect the upper organic layer.

  • Repeat the extraction of the aqueous layer with another volume of acidified ethyl acetate.

  • Pool the organic layers and evaporate the solvent using a rotary evaporator at 40°C.[2]

  • Resuspend the dried extract in a small volume of acetonitrile (e.g., 1 mL) for analysis by LC-MS or for use in bioassays.[2]

  • Store the extract at -20°C.

Quantification of C15-HSL-mediated Gene Expression by qRT-PCR

Objective: To quantify the change in expression of target genes in response to C15-HSL.

Materials:

  • Bacterial culture

  • C15-HSL

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • Real-time PCR instrument

Procedure:

  • Treatment: Grow the bacterial culture to the mid-logarithmic phase. Divide the culture into two flasks: one control (vehicle only) and one treated with a specific concentration of C15-HSL. Incubate for the desired time.

  • RNA Extraction: Harvest the bacterial cells by centrifugation. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reactions in triplicate for each target and reference gene for both control and treated samples. The reaction should contain the qPCR master mix, forward and reverse primers, and cDNA template.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to the geometric mean of at least two validated reference genes. Calculate the fold change in gene expression in the C15-HSL-treated sample relative to the control.

Visualizations

C15_HSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C15_HSL_out C15-HSL C15_HSL_in C15-HSL C15_HSL_out->C15_HSL_in Diffusion membrane LuxR LuxR-type Receptor C15_HSL_in->LuxR Binds to Complex C15-HSL-LuxR Complex DNA lux box Complex->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates Phenotype Phenotypic Response (e.g., Virulence) Gene_Expression->Phenotype Leads to

Caption: C15-HSL Signaling Pathway.

Experimental_Workflow_Gene_Expression start Start: Bacterial Culture treatment Treatment: - Control (Vehicle) - C15-HSL start->treatment harvest Harvest Cells treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction dnase DNase I Treatment rna_extraction->dnase cdna_synthesis cDNA Synthesis dnase->cdna_synthesis qprc qRT-PCR Analysis cdna_synthesis->qprc data_analysis Data Analysis (ΔΔCt) qprc->data_analysis end End: Gene Expression Fold Change data_analysis->end

Caption: Gene Expression Analysis Workflow.

Troubleshooting_Logic start Problem: Inconsistent Results check_reagents Check Reagent Stability (e.g., C15-HSL, enzymes) start->check_reagents check_protocol Review Protocol for Errors start->check_protocol check_equipment Calibrate and Check Equipment (e.g., Pipettes, PCR machine) start->check_equipment run_controls Run Positive and Negative Controls check_reagents->run_controls check_protocol->run_controls check_equipment->run_controls analyze_controls Analyze Control Results run_controls->analyze_controls isolate_variable Isolate and Test One Variable at a Time analyze_controls->isolate_variable solution Solution Identified isolate_variable->solution

Caption: Troubleshooting Logic Flow.

References

Technical Support Center: Addressing Variability in Biofilm Formation Assays with N-pentadecanoyl-L-Homoserine lactone (C15-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-pentadecanoyl-L-Homoserine lactone (C15-HSL) in biofilm formation assays, particularly with Yersinia pseudotuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C15-HSL) and what is its role in biofilm formation?

A1: this compound (C15-HSL) is a member of the N-acyl homoserine lactone (AHL) family of quorum sensing signal molecules. In Gram-negative bacteria like Yersinia pseudotuberculosis, AHLs are crucial for cell-to-cell communication, allowing bacteria to coordinate gene expression in a population-density-dependent manner. C15-HSL can act as a signaling molecule that, upon reaching a certain concentration, binds to and activates transcriptional regulators (like YpsR and YtbR in Yersinia), leading to the expression of genes involved in various processes, including biofilm formation.

Q2: Which bacterial species are known to produce or respond to C15-HSL?

A2: Yersinia pseudotuberculosis is known to produce a range of AHLs, including those with acyl chains up to C15. It possesses two pairs of LuxRI homologues, YpsRI and YtbRI, which are responsible for the synthesis and detection of these AHLs. While C15-HSL is one of the AHLs produced, the most abundant signaling molecules in this species are typically those with shorter acyl chains (C6, C7, and C8).

Q3: What are the key genetic regulators of biofilm formation in Yersinia pseudotuberculosis that are influenced by quorum sensing?

A3: Quorum sensing in Yersinia pseudotuberculosis has been shown to regulate the hms locus, which is essential for the production of the extracellular polysaccharide poly-N-acetylglucosamine (poly-GlcNAc), a key component of the biofilm matrix. The AHL synthases (YpsI and YtbI) and their cognate receptors (YpsR and YtbR) form a regulatory circuit that influences the expression of these biofilm-associated genes. Additionally, there is a reciprocal regulatory relationship between the quorum sensing systems and other regulators like NagC, which is involved in GlcNAc metabolism and also impacts biofilm formation.

Q4: Can environmental factors affect the outcome of my C15-HSL biofilm assay with Yersinia?

A4: Yes, biofilm formation in Yersinia species is highly sensitive to environmental conditions. Factors such as temperature, the presence of calcium, and the composition of the growth medium can significantly impact the extent of biofilm formation. For instance, some Yersinia strains form more robust biofilms at lower temperatures (e.g., 26°C) compared to host physiological temperatures (37°C). It is crucial to standardize these conditions across experiments to ensure reproducibility.

Troubleshooting Guide

Issue 1: High variability in biofilm quantification (OD readings) between replicate wells.

  • Possible Cause 1: Inconsistent Inoculum.

    • Solution: Ensure the starting bacterial culture is in the same growth phase (e.g., mid-logarithmic) for every experiment. Vortex the culture thoroughly before dilution and inoculation to prevent cell clumping and ensure a homogenous cell suspension.

  • Possible Cause 2: Pipetting Inaccuracies.

    • Solution: Use calibrated pipettes and be consistent with your pipetting technique, especially when adding the bacterial culture and C15-HSL solutions to the microtiter plate. When washing the plates, do so gently to avoid dislodging the biofilm. A multichannel pipette can improve consistency for washing steps.

  • Possible Cause 3: Edge Effects in the Microtiter Plate.

    • Solution: Evaporation can be more pronounced in the outer wells of a 96-well plate, leading to variability. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or water to create a humidity barrier.

  • Possible Cause 4: Inconsistent Staining or Washing.

    • Solution: Ensure that the crystal violet solution is added for the same duration to all wells. During the washing steps, be gentle but thorough to remove all unbound stain without disrupting the biofilm. Ensure the plate is completely dry before adding the solubilizing agent.

Issue 2: Poor or no biofilm formation in the positive control group (bacteria without C15-HSL).

  • Possible Cause 1: Suboptimal Growth Conditions.

    • Solution: Verify that the growth medium, temperature, and incubation time are optimal for biofilm formation by your specific bacterial strain. Yersinia pseudotuberculosis biofilm formation can be sensitive to these parameters.

  • Possible Cause 2: Bacterial Strain Variation.

    • Solution: The ability to form biofilms can vary significantly even between different isolates of the same species. Confirm that the strain you are using is a known biofilm former under the conditions of your assay.

  • Possible Cause 3: Plasmid Loss.

    • Solution: In some Yersinia species, the presence of virulence plasmids can influence biofilm formation. Ensure that your bacterial stock has not lost any essential plasmids during subculturing.

Issue 3: No discernible effect of C15-HSL on biofilm formation.

  • Possible Cause 1: Inactive C15-HSL.

    • Solution: Ensure the C15-HSL is properly stored and handled to maintain its activity. Prepare fresh stock solutions and protect them from degradation.

  • Possible Cause 2: Inappropriate Concentration Range.

    • Solution: The effective concentration of AHLs can be narrow. Perform a dose-response experiment with a wide range of C15-HSL concentrations to identify the optimal concentration for inducing or inhibiting biofilm formation in your system.

  • Possible Cause 3: Redundancy in Quorum Sensing Systems.

    • Solution: Yersinia pseudotuberculosis has multiple AHL synthases and receptors. The effect of exogenously added C15-HSL might be masked by the endogenous production of other AHLs. Consider using a mutant strain deficient in AHL production (a luxI homolog knockout) to better characterize the specific effect of C15-HSL.

Data Presentation

The following table summarizes hypothetical quantitative data on the effect of varying concentrations of a long-chain AHL, such as C15-HSL, on biofilm formation by Yersinia pseudotuberculosis. This data is illustrative and should be replaced with experimental results.

C15-HSL Concentration (µM)Mean OD595Standard DeviationFold Change vs. Control
0 (Control)0.450.051.0
0.10.520.061.16
10.780.081.73
101.250.122.78
501.350.153.00
1001.100.132.44

Experimental Protocols

Crystal Violet Biofilm Formation Assay

This protocol is adapted for assessing the effect of C15-HSL on biofilm formation in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of Yersinia pseudotuberculosis into 5 mL of appropriate growth medium (e.g., Luria-Bertani broth).

    • Incubate overnight at 26°C with shaking.

    • The next day, dilute the overnight culture 1:100 in fresh medium and grow to an OD600 of approximately 0.5.

  • Assay Setup:

    • Prepare serial dilutions of C15-HSL in the growth medium to achieve the desired final concentrations. Include a solvent control (medium with the same concentration of the solvent used to dissolve C15-HSL, e.g., DMSO) and a negative control (medium only).

    • In a 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well.

    • Add 100 µL of the C15-HSL dilutions or control solutions to the respective wells. It is recommended to perform each treatment in at least triplicate.

  • Incubation:

    • Cover the plate and incubate under static conditions at 26°C for 24-48 hours. To minimize evaporation, place the plate in a humidified container.

  • Staining:

    • Carefully discard the planktonic cells from the wells by inverting the plate and gently tapping it on a paper towel.

    • Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Quantification:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

    • Air dry the plate completely.

    • Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15-20 minutes at room temperature with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader.

Mandatory Visualization

Quorum_Sensing_Biofilm_Regulation cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C15_HSL_out C15-HSL C15_HSL_in C15-HSL C15_HSL_out->C15_HSL_in Diffusion (High Cell Density) YpsR_YtbR YpsR / YtbR (Transcriptional Regulators) C15_HSL_in->YpsR_YtbR Binding & Activation YpsR_YtbR_active Active YpsR/YtbR-C15-HSL Complex YpsI_YtbI YpsI / YtbI (AHL Synthases) YpsI_YtbI->C15_HSL_out Synthesis & Secretion hms_genes hms genes (e.g., hmsHFRS) YpsR_YtbR_active->hms_genes Upregulation Biofilm_matrix Biofilm Matrix Production (Poly-GlcNAc) hms_genes->Biofilm_matrix Leads to

Caption: Quorum sensing signaling pathway for biofilm formation in Yersinia pseudotuberculosis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Culture Overnight Bacterial Culture Dilution Dilution & Growth to OD600 ~0.5 Culture->Dilution Inoculation Inoculate 96-well Plate Dilution->Inoculation AHL_prep Prepare C15-HSL Serial Dilutions AHL_prep->Inoculation Incubation Incubate 24-48h at 26°C Inoculation->Incubation Washing1 Wash to Remove Planktonic Cells Incubation->Washing1 Staining Stain with Crystal Violet Washing1->Staining Washing2 Wash to Remove Excess Stain Staining->Washing2 Solubilization Solubilize Stain with Acetic Acid Washing2->Solubilization Measurement Measure OD595 Solubilization->Measurement

Caption: Workflow for the crystal violet biofilm assay.

Validation & Comparative

Validating the Biological Activity of Synthetic N-pentadecanoyl-L-Homoserine Lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of synthetic N-pentadecanoyl-L-Homoserine lactone (C15-HSL). It offers a comparative analysis of its performance against other commercially available N-acyl-homoserine lactone (AHL) alternatives, supported by established experimental protocols and quantitative data from peer-reviewed literature. This document is intended to serve as a practical resource for researchers investigating quorum sensing (QS) mechanisms and developing novel modulators of bacterial communication.

Introduction to this compound and Quorum Sensing

N-acyl-homoserine lactones are a class of signaling molecules utilized by a wide range of Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1] This intricate communication system orchestrates various collective behaviors, including biofilm formation, virulence factor production, and bioluminescence.[1] this compound (C15-HSL) is a long-chain AHL primarily associated with the human pathogen Yersinia pseudotuberculosis. It is a known activator of the LasR quorum sensing receptor in Pseudomonas aeruginosa. The validation of synthetic C15-HSL's biological activity is crucial for its use in research applications, ranging from fundamental studies of bacterial signaling to the screening of potential quorum sensing inhibitors.

Comparative Analysis of AHL Biological Activity

The biological activity of AHLs is typically quantified by their ability to activate specific LuxR-type receptors, such as LasR in Pseudomonas aeruginosa. The potency of an AHL is often expressed as its half-maximal effective concentration (EC50), which represents the concentration of the molecule required to elicit 50% of the maximum response in a given bioassay. Lower EC50 values indicate higher potency.

The following table summarizes the reported EC50 values for various AHLs in activating the LasR receptor, providing a basis for comparing the expected activity of synthetic C15-HSL.

N-Acyl-Homoserine Lactone (AHL)Acyl Chain3-oxo GroupEC50 on LasR (in E. coli reporter)Commercial Availability
N-Butyryl-L-homoserine lactone (C4-HSL)C4No~1 µM[2]Sigma-Aldrich, Cayman Chemical[3]
N-Hexanoyl-L-homoserine lactone (C6-HSL)C6No>10 µM[2]Sigma-Aldrich, Cayman Chemical
N-Octanoyl-L-homoserine lactone (C8-HSL)C8No>10 µM[2]Sigma-Aldrich, Cayman Chemical
N-Decanoyl-L-homoserine lactone (C10-HSL)C10NoNot ReportedCayman Chemical[4]
N-Dodecanoyl-L-homoserine lactone (C12-HSL)C12NoNot ReportedSigma-Aldrich
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)C6Yes~10 nM[2]Sigma-Aldrich, Cayman Chemical[5]
N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)C8Yes~3 nM[2]Cayman Chemical[6]
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)C12Yes~3 nM[2]Sigma-Aldrich, Cayman Chemical
This compound (C15-HSL) C15 No Activity demonstrated, but EC50 not widely reported Available from specialized vendors

Experimental Protocols for Biological Activity Validation

The following are detailed protocols for two common biosensor assays used to validate the biological activity of AHLs. These assays utilize bacterial strains that produce a detectable signal (e.g., color change or luminescence) in response to the presence of active AHL molecules.

Agrobacterium tumefaciens Reporter Strain Assay for General AHL Detection

This assay utilizes a genetically engineered strain of Agrobacterium tumefaciens (e.g., A136 or KYC55) that carries a lacZ reporter gene fused to an AHL-inducible promoter.[7][8] The presence of AHLs activates the transcription of lacZ, leading to the production of β-galactosidase, which can be quantified using a colorimetric substrate like X-gal.

Materials:

  • Agrobacterium tumefaciens reporter strain (e.g., A136 containing pCF218 and pCF372, or KYC55)

  • Luria-Bertani (LB) agar (B569324) and broth, supplemented with appropriate antibiotics for plasmid maintenance

  • X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution

  • Synthetic C15-HSL and other AHL standards

  • Test samples containing synthetic C15-HSL

  • Sterile petri dishes, microtubes, and pipettes

Procedure:

  • Prepare Reporter Strain Plates: Prepare LB agar plates containing the appropriate antibiotics and X-gal.

  • Inoculate Reporter Strain: Streak the A. tumefaciens reporter strain onto the plates and incubate at 28°C until a lawn of growth is visible.

  • Spot AHLs: Once the bacterial lawn is established, spot 5-10 µL of the synthetic C15-HSL, control AHLs (at various concentrations), and test samples onto the surface of the agar.

  • Incubation: Incubate the plates at 28°C for 24-48 hours.

  • Observation: A blue color will develop around the spots where active AHLs have diffused into the agar and induced β-galactosidase activity. The intensity of the blue color is proportional to the concentration of the AHL.

  • Quantitative Analysis (Optional): For a more quantitative measure, a liquid culture assay can be performed. Grow the reporter strain in LB broth to a specific optical density. Aliquot the culture into a 96-well plate and add different concentrations of the AHLs. After incubation, measure the β-galactosidase activity using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) and a spectrophotometer.

Chromobacterium violaceum CV026 Violacein (B1683560) Production Assay for Short-Chain AHLs

Chromobacterium violaceum is a bacterium that produces a purple pigment called violacein in response to the presence of short- to medium-chain AHLs (C4-C8).[9] The mutant strain CV026 is unable to produce its own AHLs but will produce violacein when exogenous AHLs are provided.[9] This assay is particularly useful for screening for AHLs and for identifying potential inhibitors of QS.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar and broth

  • Synthetic C15-HSL and other AHL standards (positive controls like C6-HSL and negative controls like C12-HSL)

  • Test samples containing synthetic C15-HSL

  • Sterile petri dishes, microtubes, and 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare Overnight Culture: Inoculate C. violaceum CV026 into LB broth and grow overnight at 30°C with shaking.

  • Prepare Assay Plates/Tubes:

    • Qualitative Assay (Agar Plate): Prepare LB agar plates. Spot the test compounds onto the surface of the agar. Overlay with a soft agar (0.7%) seeded with the overnight culture of C. violaceum CV026. Incubate at 30°C for 24-48 hours. A purple halo will form around spots containing active short-chain AHLs.

    • Quantitative Assay (Liquid Culture): In a 96-well plate or in test tubes, add LB broth and different concentrations of the synthetic C15-HSL and control AHLs.

  • Inoculation: Inoculate each well or tube with the overnight culture of C. violaceum CV026 (e.g., a 1:100 dilution).

  • Incubation: Incubate the plate or tubes at 30°C for 24 hours with shaking.

  • Quantification of Violacein:

    • After incubation, add a solvent (e.g., DMSO or butanol) to each well or tube to lyse the cells and extract the violacein pigment.[10]

    • Centrifuge to pellet the cell debris.

    • Transfer the supernatant containing the violacein to a new 96-well plate.

    • Measure the absorbance of the violacein at a wavelength of 585 nm using a spectrophotometer.[10] The intensity of the purple color is proportional to the amount of violacein produced, which in turn reflects the activity of the AHL.

Signaling Pathways and Experimental Workflows

Visualizing the underlying molecular mechanisms and experimental procedures is essential for a clear understanding of the validation process. The following diagrams, generated using the DOT language for Graphviz, illustrate the LasR signaling pathway and the workflows for the biosensor assays.

LasR_Signaling_Pathway AHL N-pentadecanoyl-L- Homoserine lactone (C15-HSL) LasR_inactive Inactive LasR Monomer AHL->LasR_inactive Binds to LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization las_box las box (Promoter Region) LasR_active->las_box Binds to Target_Genes Target Genes (e.g., virulence factors) LasR_active->Target_Genes Activates Transcription Transcription Transcription & Translation Virulence Virulence Phenotypes Target_Genes->Virulence Leads to

Caption: LasR Signaling Pathway Activation by C15-HSL.

Biosensor_Assay_Workflow cluster_agrobacterium Agrobacterium tumefaciens Assay cluster_chromobacterium Chromobacterium violaceum Assay A_start Prepare A. tumefaciens reporter plates with X-gal A_spot Spot C15-HSL and controls onto bacterial lawn A_start->A_spot A_incubate Incubate at 28°C for 24-48 hours A_spot->A_incubate A_observe Observe for blue color development A_incubate->A_observe C_start Prepare C. violaceum CV026 liquid culture C_treat Treat with C15-HSL and controls in 96-well plate C_start->C_treat C_incubate Incubate at 30°C for 24 hours C_treat->C_incubate C_extract Extract violacein with solvent C_incubate->C_extract C_quantify Quantify absorbance at 585 nm C_extract->C_quantify

Caption: Experimental Workflows for Biosensor Assays.

Conclusion

Validating the biological activity of synthetic this compound is a critical step for its reliable use in quorum sensing research. By employing standardized biosensor assays with Agrobacterium tumefaciens and Chromobacterium violaceum, researchers can effectively quantify its activity and compare it to other known AHLs. The provided protocols and comparative data serve as a valuable resource for designing and interpreting these validation experiments. A thorough characterization of synthetic C15-HSL will enable more precise and reproducible studies into the complex world of bacterial communication and facilitate the development of novel strategies to combat bacterial infections.

References

A Comparative Analysis of N-pentadecanoyl-L-Homoserine Lactone and Other N-acyl Homoserine Lactones in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative analysis of N-pentadecanoyl-L-Homoserine lactone (C15-HSL) with other critical N-acyl homoserine lactones (AHLs) reveals nuances in the regulation of bacterial quorum sensing, biofilm formation, and virulence. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed methodologies, to better understand the structure-function relationships of these signaling molecules.

N-acyl homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression in a population-density-dependent manner. The specificity of this communication is largely determined by the structure of the AHL molecule, particularly the length and modification of the N-acyl chain. While short-chain AHLs are generally diffusible across the bacterial membrane, long-chain AHLs, including this compound (C15-HSL), often exhibit different physicochemical properties that may necessitate active transport. This comparative analysis focuses on C15-HSL in relation to other well-studied short- and long-chain AHLs, providing insights into their differential activities.

Comparative Biological Activity of N-acyl Homoserine Lactones

The biological activity of AHLs is intrinsically linked to their acyl chain length. While direct quantitative comparative data for C15-HSL is limited in published literature, we can infer its activity based on studies of other long-chain AHLs. The following tables summarize the known activities of various AHLs, providing a framework for understanding the potential role of C15-HSL.

Quorum Sensing Activation

The activation of LuxR-type transcriptional regulators is a primary function of AHLs. The efficacy of activation is often dependent on the binding affinity between the AHL and its cognate receptor. For instance, in Pseudomonas aeruginosa, the LasR receptor is preferentially activated by long-chain 3-oxo-AHLs.

N-acyl Homoserine Lactone Acyl Chain Length Target Receptor (Organism) Relative Activation (%) Reference
N-Butyryl-L-homoserine lactone (C4-HSL) 4 RhlR (P. aeruginosa) 100
N-Hexanoyl-L-homoserine lactone (C6-HSL) 6 LuxR (Vibrio fischeri) 100
N-Octanoyl-L-homoserine lactone (C8-HSL) 8 TraR (Agrobacterium tumefaciens) High
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) 12 (with 3-oxo group) LasR (P. aeruginosa) 100
N-Tetradecanoyl-L-homoserine lactone (C14-HSL) 14 LasR (P. aeruginosa) Moderate Inferred from long-chain AHL studies
This compound (C15-HSL) 15 YpsR/YtbR (Yersinia pseudotuberculosis) Presumed High
N-Hexadecanoyl-L-homoserine lactone (C16-HSL) 16 LasR (P. aeruginosa) Moderate Inferred from long-chain AHL studies

Note: Relative activation is normalized to the cognate ligand for each receptor system. Data for C15-HSL is inferred based on its role in Yersinia pseudotuberculosis quorum sensing.

Biofilm Formation

Biofilm formation is a key QS-regulated phenotype. The influence of different AHLs on biofilm development can vary significantly between bacterial species. Long-chain AHLs are often implicated in the maturation of biofilms.

N-acyl Homoserine Lactone Concentration Organism Effect on Biofilm Formation Reference
N-Butyryl-L-homoserine lactone (C4-HSL) 10 µM Pseudomonas aeruginosa Significant role in biofilm formation
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) 10 µM Pseudomonas aeruginosa Promotes biofilm formation
N-Tetradecanoyl-L-homoserine lactone (C14-HSL) 1 µM Oral Biofilm Decreased CFU in periodontal biofilm models
This compound (C15-HSL) N/A Yersinia pseudotuberculosis Facilitates biofilm development on surfaces
N-Hexadecanoyl-L-homoserine lactone (C16-HSL) 1 µM Oral Biofilm No significant effect on cariogenic biofilm CFU

Note: CFU refers to Colony Forming Units. The effect of C15-HSL is based on its established role in Yersinia pseudotuberculosis.

Virulence Factor Production

The expression of virulence factors such as elastase and pyocyanin (B1662382) in P. aeruginosa is tightly regulated by the Las and Rhl quorum sensing systems.

N-acyl Homoserine Lactone Concentration Organism Effect on Virulence Factor Reference
N-Butyryl-L-homoserine lactone (C4-HSL) N/A Pseudomonas aeruginosa Induces elastase and pyocyanin production
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) 100 µM Pseudomonas aeruginosa Induces elastase and pyocyanin production
This compound (C15-HSL) N/A Yersinia pseudotuberculosis Regulates motility and cell aggregation

Note: While C15-HSL is a known QS molecule in Yersinia pseudotuberculosis, its direct comparative effect on P. aeruginosa virulence factors is not well-documented.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms underlying AHL-mediated quorum sensing and the experimental approaches used to study them, the following diagrams illustrate key signaling pathways and workflows.

AHL_Signaling_Pathway General AHL-mediated Quorum Sensing Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL AHL LuxI->AHL Synthesis Acyl_ACP Acyl-ACP Acyl_ACP->LuxI SAM S-Adenosyl- methionine SAM->LuxI LuxR_inactive Inactive LuxR-type Receptor AHL->LuxR_inactive Binding AHL_ext Extracellular AHL AHL->AHL_ext Diffusion/ Transport LuxR_active Active AHL-LuxR Complex LuxR_inactive->LuxR_active DNA Promoter DNA LuxR_active->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Phenotype QS-controlled Phenotypes (Biofilm, Virulence) Gene_Expression->Phenotype Leads to AHL_ext->AHL Diffusion/ Transport

A generalized signaling pathway for AHL-mediated quorum sensing.

Biofilm_Quantification_Workflow Crystal Violet Biofilm Quantification Workflow start Start culture Bacterial Culture + AHLs start->culture incubate Incubate (e.g., 24h, 37°C) in 96-well plate culture->incubate wash1 Wash with PBS to remove planktonic cells incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize stain with Ethanol/Acetic Acid wash2->solubilize measure Measure Absorbance (e.g., OD590) solubilize->measure end End measure->end

Workflow for quantifying biofilm formation using the crystal violet assay.

Experimental Protocols

LasR Reporter Gene Assay for AHL Activity

This assay quantifies the ability of an AHL to activate the LasR receptor, typically in a heterologous E. coli host.

Materials:

  • E. coli reporter strain (e.g., carrying a plasmid with lasR and a lasB-gfp fusion)

  • Luria-Bertani (LB) medium

  • AHLs of interest (including C15-HSL and controls) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates (black, clear bottom for fluorescence reading)

  • Plate reader capable of measuring fluorescence (e.g., excitation at 485 nm, emission at 520 nm) and optical density (OD600).

Protocol:

  • Grow the E. coli reporter strain overnight in LB medium with appropriate antibiotics at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB medium.

  • Add 180 µL of the diluted culture to the wells of a 96-well plate.

  • Add 20 µL of AHL solution at various concentrations to the respective wells. Include a solvent-only control.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Measure the fluorescence intensity.

  • Calculate the relative fluorescence units (RFU) by dividing the fluorescence reading by the OD600 to normalize for cell density.

  • Plot RFU against AHL concentration to determine the dose-response curve and EC50 value.

Crystal Violet Biofilm Formation Assay

This method is used to quantify the total biofilm biomass.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • AHLs of interest

  • 96-well polystyrene microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader capable of measuring absorbance at 590 nm.

Protocol:

  • Grow the bacterial strain overnight.

  • Adjust the culture to a specific OD600 (e.g., 0.1) in fresh medium.

  • Add 180 µL of the adjusted culture to the wells of a 96-well plate.

  • Add 20 µL of AHL solution at the desired concentration. Include a no-AHL control.

  • Incubate the plate statically at the optimal growth temperature for 24-48 hours.

  • Carefully discard the culture medium and wash the wells gently with PBS to remove non-adherent cells.

  • Add 200 µL of 0.1% Crystal Violet to each well and incubate at room temperature for 15 minutes.

  • Discard the stain and wash the wells thoroughly with water.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound stain.

  • Measure the absorbance at 590 nm.

Quantification of Virulence Factors (Elastase and Pyocyanin)

These assays measure the production of key virulence factors in P. aeruginosa.

Elastase Assay (Elastin-Congo Red method):

  • Grow P. aeruginosa in the presence of different AHLs.

  • Centrifuge the cultures to obtain cell-free supernatants.

  • Mix the supernatant with Elastin-Congo Red (ECR) substrate in a reaction buffer.

  • Incubate at 37°C for a defined period (e.g., 3 hours).

  • Stop the reaction by adding sodium phosphate (B84403) buffer and centrifuge to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant at 495 nm.

Pyocyanin Assay:

  • Grow P. aeruginosa in the presence of different AHLs.

  • Extract pyocyanin from the culture supernatant with chloroform (B151607).

  • Back-extract the pyocyanin from the chloroform phase into an acidic solution (0.2 N HCl), which turns pink.

  • Measure the absorbance of the acidic solution at 520 nm.

Conclusion

This compound, as a long-chain AHL, is an important signaling molecule in bacteria such as Yersinia pseudotuberculosis. While direct comparative studies with a wide range of other AHLs are not extensively available, its structure suggests it likely shares characteristics with other long-chain AHLs, including a potential requirement for active transport and a role in regulating phenotypes associated with chronic infections and biofilm formation. The provided experimental protocols offer a standardized approach to further investigate the specific activities of C15-HSL and other AHLs, enabling a more comprehensive understanding of their roles in bacterial communication and pathogenesis. This knowledge is crucial for the development of novel anti-quorum sensing strategies to combat bacterial infections.

A Comparative Analysis of N-pentadecanoyl-L-Homoserine lactone (C15-HSL) and N-tetradecanoyl-L-Homoserine lactone (C14-HSL) in Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed comparison of two long-chain N-acyl-homoserine lactones (AHLs), N-pentadecanoyl-L-Homoserine lactone (C15-HSL) and N-tetradecanoyl-L-Homoserine lactone (C14-HSL), reveals nuances in their ability to activate bacterial quorum sensing receptors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their receptor activation profiles, supported by available experimental data and detailed methodologies.

N-acyl-homoserine lactones are a class of signaling molecules pivotal to bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression with population density. The length of the acyl side chain of these molecules is a key determinant of their binding specificity and activation potency for their cognate LuxR-type receptors. This guide focuses on the comparative analysis of two long-chain AHLs, C15-HSL and C14-HSL.

Quantitative Comparison of Receptor Activation

While direct comparative studies measuring the head-to-head receptor activation of C15-HSL and C14-HSL are not extensively available in the public domain, analysis of existing literature allows for an indirect comparison of their potencies, particularly concerning the well-characterized LasR receptor from Pseudomonas aeruginosa.

MoleculeProducing Organism (Example)Receptor Activated (Example)Reporter StrainEffective ConcentrationReference
This compound (C15-HSL) Yersinia pseudotuberculosisLasRPseudomonas putida F117 (pKR-C12)Induces GFP production at 0.094 nM--INVALID-LINK--
N-tetradecanoyl-L-Homoserine lactone (C14-HSL) Not definitively established in literature for a specific bacteriumLuxR-type receptors (e.g., AfeR in Acidithiobacillus ferrooxidans)Acidithiobacillus ferrooxidansPromotes bioleaching at 0.5 µM--INVALID-LINK--

Note on Yersinia pseudotuberculosis AHL Profile: While C15-HSL is reported to be produced by Yersinia pseudotuberculosis, other studies on the AHL profile of this bacterium have primarily identified shorter-chain AHLs such as N-hexanoyl-HSL (C6-HSL), N-(3-oxohexanoyl)-HSL (3-oxo-C6-HSL), and N-octanoyl-HSL (C8-HSL)[1][2][3]. This suggests that the production of C15-HSL might be strain-specific or occur under particular environmental conditions.

Signaling Pathways and Experimental Workflow

The activation of a LuxR-type receptor by an AHL molecule typically follows a conserved signaling pathway, leading to the regulation of target gene expression. The experimental workflow to assess this activation often involves the use of a reporter strain.

Generalized AHL-Mediated Quorum Sensing Pathway

AHL_Signaling_Pathway cluster_cytoplasm Cytoplasm AHL AHL (C14-HSL or C15-HSL) CellMembrane Cell Membrane AHL->CellMembrane Diffusion LuxR_inactive Inactive LuxR Receptor AHL->LuxR_inactive Binding LuxR_active Active LuxR-AHL Complex LuxR_inactive->LuxR_active Conformational Change Promoter lux Box (Promoter Region) LuxR_active->Promoter Binding Gene_Expression Target Gene Expression Promoter->Gene_Expression Activation Experimental_Workflow Start Start Culture_Reporter Culture Reporter Strain (e.g., P. putida F117 pKR-C12) Start->Culture_Reporter Add_AHL Add Test AHL (C14-HSL or C15-HSL) Culture_Reporter->Add_AHL Incubate Incubate Add_AHL->Incubate Measure_Signal Measure Reporter Signal (e.g., GFP Fluorescence) Incubate->Measure_Signal Analyze_Data Analyze Data (e.g., Dose-Response Curve) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for an AHL reporter gene assay.

Experimental Protocols

A common method for quantifying the activation of LuxR-type receptors by AHLs is the use of a bacterial reporter strain. The following is a generalized protocol based on the use of the Pseudomonas putida F117(pKR-C12) reporter strain, which is sensitive to long-chain AHLs and contains the LasR receptor.

Protocol: AHL Reporter Gene Assay using Pseudomonas putida F117(pKR-C12)

1. Preparation of Reporter Strain Culture:

  • Inoculate a single colony of P. putida F117(pKR-C12) into a suitable liquid medium (e.g., LB broth) supplemented with the appropriate antibiotics for plasmid maintenance.

  • Incubate the culture overnight at 30°C with shaking.

  • The following day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1.

  • Grow the culture at 30°C with shaking until it reaches the early exponential phase (OD600 of ~0.2-0.4).

2. Assay Setup:

  • In a 96-well microtiter plate, add a defined volume of the exponentially growing reporter strain culture to each well.

  • Add serial dilutions of the test AHLs (C15-HSL and C14-HSL, typically dissolved in a suitable solvent like DMSO or ethyl acetate) to the wells. Include a solvent-only control.

  • For antagonist assays, a known concentration of a cognate AHL (e.g., 3-oxo-C12-HSL) is added to the wells along with the test compound.

3. Incubation:

  • Incubate the microtiter plate at 30°C for a specified period (e.g., 4-6 hours) with shaking.

4. Data Acquisition:

  • After incubation, measure the reporter signal. For the P. putida F117(pKR-C12) strain, this involves measuring the green fluorescent protein (GFP) signal using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission).

  • Measure the optical density (OD600) of the cultures in each well to normalize the fluorescence signal to cell density.

5. Data Analysis:

  • Calculate the specific fluorescence by dividing the raw fluorescence units by the OD600 value for each well.

  • Plot the specific fluorescence against the concentration of the AHL to generate a dose-response curve.

  • From the dose-response curve, determine key parameters such as the half-maximal effective concentration (EC50), which is the concentration of the AHL that elicits 50% of the maximum response.

Discussion of Differences in Receptor Activation

The available data, although not from a direct comparative study, suggests a significant difference in the potency of C15-HSL and C14-HSL in activating the LasR receptor. C15-HSL demonstrates activity at a very low nanomolar concentration (0.094 nM) in the P. putida F117(pKR-C12) reporter system. In contrast, C14-HSL has been shown to be effective in promoting bioleaching by Acidithiobacillus ferrooxidans at a much higher concentration of 0.5 µM, where it is presumed to interact with the AfeR receptor. [4] This difference in potency could be attributed to several factors:

  • Acyl Chain Length: The additional methylene (B1212753) group in the acyl chain of C15-HSL compared to C14-HSL can lead to altered hydrophobic interactions within the ligand-binding pocket of the receptor. For some LuxR-type receptors, this subtle change in length can significantly impact binding affinity and subsequent conformational changes required for receptor activation.

  • Receptor Specificity: The data for C14-HSL is from a system with the AfeR receptor, while the data for C15-HSL is from a LasR-based system. LuxR-type receptors exhibit a degree of specificity for the acyl chain length of their cognate AHLs. It is possible that LasR has a higher affinity for C15-HSL than C14-HSL, while AfeR may have a different preference.

  • Experimental System: The different experimental setups (a GFP reporter assay versus a bioleaching assay) and organisms used make a direct comparison of the effective concentrations challenging.

Conclusion

Based on the currently available data, this compound (C15-HSL) appears to be a more potent activator of the LasR receptor than N-tetradecanoyl-L-Homoserine lactone (C14-HSL). The single additional carbon in the acyl chain of C15-HSL likely plays a significant role in its interaction with the LasR binding pocket. However, to definitively conclude on the relative potencies and to fully understand the structure-activity relationship, a direct comparative study employing a standardized assay with purified receptors or a single reporter strain is warranted. Such studies would provide valuable insights for the design of synthetic quorum sensing modulators for applications in medicine and biotechnology.

References

Comparing the efficacy of different biosensors for N-pentadecanoyl-L-Homoserine lactone detection.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of quorum sensing, the precise detection of N-acyl homoserine lactones (AHLs) is paramount. This guide offers a comparative analysis of different biosensor technologies for the detection of the long-chain AHL, N-pentadecanoyl-L-Homoserine lactone (C15-HSL), a key signaling molecule in various Gram-negative bacteria. We delve into the efficacy of whole-cell, optical, and electrochemical biosensors, presenting available experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable detection platform.

This compound (C15-HSL) is a crucial molecule in bacterial quorum sensing, a cell-to-cell communication system that regulates gene expression based on population density. The ability to accurately detect and quantify C15-HSL is vital for understanding bacterial behavior and developing novel anti-virulence strategies. This comparison focuses on the three primary types of biosensors employed for this purpose: whole-cell biosensors, optical biosensors, and electrochemical biosensors.

Comparative Analysis of Biosensor Performance

The efficacy of a biosensor is determined by several key performance metrics, including its limit of detection (LOD), sensitivity, specificity, and response time. While direct comparative studies on C15-HSL are limited, data from studies on other long-chain AHLs provide valuable insights into the expected performance of these biosensor platforms.

Biosensor TypeBiorecognition ElementSignal TransductionTypical Limit of Detection (for long-chain AHLs)SpecificityResponse TimeKey AdvantagesKey Limitations
Whole-Cell Genetically engineered bacteria (e.g., Agrobacterium tumefaciens, Chromobacterium violaceum)Reporter gene expression (e.g., β-galactosidase, luciferase, GFP)1 nM - 1 µMModerate to HighHours to DaysCost-effective, high sensitivity to a broad range of AHLs.Slow response time, potential for interference from other compounds, requires cell culture maintenance.
Optical Purified LuxR-type proteins, antibodies, or aptamersChanges in optical properties (e.g., fluorescence, surface plasmon resonance)10 nM - 100 nMHighMinutes to HoursReal-time monitoring, high specificity, potential for multiplexing.Can be expensive, may require labeling, susceptible to environmental interference.
Electrochemical Enzymes (e.g., lactonase), antibodies, or aptamers immobilized on an electrode surfaceChanges in electrochemical signals (e.g., current, potential, impedance)0.5 µM - 10 µMHighMinutesRapid detection, high sensitivity, potential for miniaturization and portability.Susceptible to electrode fouling, matrix effects in complex samples can be a challenge.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling_Pathway_Whole_Cell_Biosensor C15_HSL C15-HSL Cell_Membrane Bacterial Cell Membrane C15_HSL->Cell_Membrane Diffusion LuxR_type_protein LuxR-type Receptor Protein Complex C15-HSL-Receptor Complex LuxR_type_protein->Complex Binding Promoter Promoter Region Complex->Promoter Activation Reporter_Gene Reporter Gene (e.g., lacZ, lux) Promoter->Reporter_Gene Transcription & Translation Signal Detectable Signal (Color, Light) Reporter_Gene->Signal

Figure 1: Signaling pathway of a whole-cell biosensor for C15-HSL detection.

Experimental_Workflow_Optical_Biosensor cluster_0 Preparation cluster_1 Detection cluster_2 Analysis Immobilization 1. Immobilize LuxR-type protein on sensor surface Sample_Addition 2. Introduce sample containing C15-HSL Immobilization->Sample_Addition Binding 3. C15-HSL binds to receptor protein Sample_Addition->Binding Signal_Generation 4. Conformational change induces optical signal change Binding->Signal_Generation Measurement 5. Measure change in optical signal (e.g., SPR angle) Signal_Generation->Measurement Quantification 6. Correlate signal change to C15-HSL concentration Measurement->Quantification Experimental_Workflow_Electrochemical_Biosensor cluster_0 Preparation cluster_1 Detection cluster_2 Analysis Electrode_Modification 1. Modify electrode with biorecognition element (e.g., lactonase) Sample_Introduction 2. Introduce sample containing C15-HSL Electrode_Modification->Sample_Introduction Enzymatic_Reaction 3. Lactonase hydrolyzes C15-HSL lactone ring Sample_Introduction->Enzymatic_Reaction Signal_Change 4. Reaction causes change in electrochemical properties Enzymatic_Reaction->Signal_Change Electrochemical_Measurement 5. Measure change in current/ potential/impedance Signal_Change->Electrochemical_Measurement Concentration_Determination 6. Relate electrochemical signal to C15-HSL concentration Electrochemical_Measurement->Concentration_Determination

Quantitative Comparison of N-pentadecanoyl-L-Homoserine Lactone (C15-HSL) Production: Wild-Type vs. Mutant Strains

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of N-pentadecanoyl-L-Homoserine lactone (C15-HSL) production reveals significant variations between wild-type bacterial strains and their genetically modified counterparts. This guide synthesizes available data to provide a clear comparison, outlines the experimental protocols for quantification, and visualizes the underlying molecular pathways.

This compound is a signaling molecule involved in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. The synthesis of C15-HSL is primarily catalyzed by enzymes belonging to the LuxI family of N-acyl-homoserine lactone (AHL) synthases. Genetic mutations in the genes encoding these synthases can dramatically alter or eliminate the production of specific AHLs, including C15-HSL.

While Yersinia pseudotuberculosis has been commercially reported as a source of C15-HSL, detailed academic studies on its acyl-homoserine lactone profile predominantly identify shorter-chain AHLs such as N-hexanoyl-L-homoserine lactone (C6-HSL), N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), and N-octanoyl-L-homoserine lactone (C8-HSL). The quorum sensing systems in this bacterium are primarily controlled by the YpsR/YpsI and YtbR/YtbI protein pairs, which are responsible for the synthesis of these shorter-chain AHLs.

For the purpose of this comparative guide, we will present a hypothetical data set based on typical findings in AHL research where a specific AHL synthase is responsible for the production of a particular AHL. Let us consider a hypothetical bacterium, Organism X, which is a known producer of C15-HSL, and its AHL synthase is designated as c15I. A knockout mutant, Organism X Δc15I, has been generated.

Data Presentation: C15-HSL Production

StrainGenotypeC15-HSL Concentration (µM)Method of QuantificationReference
Organism XWild-Type2.5 ± 0.3LC-MS/MSHypothetical Data
Organism X Δc15Ic15I knockout mutantNot DetectedLC-MS/MSHypothetical Data

This table illustrates a typical outcome where the wild-type strain shows detectable levels of C15-HSL, while the mutant with a knockout of the responsible synthase gene shows no detectable production.

Experimental Protocols

The quantification of C15-HSL in bacterial cultures is a multi-step process involving bacterial cultivation, extraction of the AHLs, and subsequent analysis using highly sensitive analytical techniques.

Bacterial Culture and Supernatant Collection
  • Strains and Growth Conditions: Wild-type and mutant strains of the bacterium are cultured in an appropriate growth medium (e.g., Luria-Bertani broth) at a specific temperature (e.g., 28-37°C) with shaking until the cultures reach a certain cell density, typically the late exponential or early stationary phase, where AHL production is often maximal.

  • Supernatant Collection: The bacterial cultures are centrifuged to pellet the cells. The supernatant, which contains the secreted AHLs, is carefully collected.

Extraction of N-acyl-Homoserine Lactones
  • Liquid-Liquid Extraction: The collected supernatant is typically subjected to liquid-liquid extraction. An equal volume of an organic solvent, such as acidified ethyl acetate, is added to the supernatant. The mixture is vigorously shaken and then allowed to separate into aqueous and organic phases. The AHLs partition into the organic phase.

  • Drying and Reconstitution: The organic phase is collected and evaporated to dryness under a stream of nitrogen or using a rotary evaporator. The dried extract is then reconstituted in a small, precise volume of a suitable solvent, such as methanol (B129727) or acetonitrile, for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: The reconstituted extract is injected into a high-performance liquid chromatography (HPLC) system. The different components of the extract are separated based on their chemical properties as they pass through a chromatography column (e.g., a C18 reversed-phase column).

  • Mass Spectrometric Detection: The separated molecules are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio. For quantification, tandem mass spectrometry (MS/MS) is often employed. In MS/MS, a specific parent ion corresponding to the mass of C15-HSL is selected and fragmented, and a specific daughter ion is monitored. This provides a high degree of specificity and sensitivity.

  • Standard Curve: To quantify the concentration of C15-HSL in the samples, a standard curve is generated using known concentrations of a pure C15-HSL standard. The peak area of the C15-HSL in the bacterial extract is then compared to the standard curve to determine its concentration.

Visualization of the Signaling Pathway

The biosynthesis of N-acyl-homoserine lactones is a fundamental process in bacterial quorum sensing. The following diagram illustrates the general pathway for AHL synthesis and its role in gene regulation.

AHL_Signaling_Pathway cluster_synthesis AHL Synthesis cluster_regulation Gene Regulation Acyl-ACP Acyl-ACP (Fatty Acid Precursor) AHL_Synthase AHL Synthase (e.g., LuxI family) Acyl-ACP->AHL_Synthase SAM S-adenosylmethionine (SAM) SAM->AHL_Synthase AHL N-acyl-homoserine lactone (AHL) AHL_Synthase->AHL AHL_out Extracellular AHL AHL->AHL_out Diffusion AHL_in Intracellular AHL AHL_out->AHL_in LuxR_protein LuxR-type Receptor Protein AHL_LuxR_complex AHL-Receptor Complex Target_Genes Target Genes AHL_LuxR_complex->Target_Genes Binds to DNA Response Quorum Sensing Response Target_Genes->Response Transcription & Translation AHL_inLuxR_protein AHL_inLuxR_protein AHL_inLuxR_protein->AHL_LuxR_complex

AHL Synthesis and Quorum Sensing Pathway.

The diagram above illustrates the synthesis of AHLs from acyl-ACP and SAM by an AHL synthase. Once a threshold concentration is reached, AHLs bind to a LuxR-type receptor protein, which then activates the transcription of target genes, leading to a coordinated population-level response. In the case of a mutant lacking the functional AHL synthase, this signaling cascade is disrupted.

A Comparative Guide to the Validation of LC-MS Methods for N-pentadecanoyl-L-Homoserine Lactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of N-pentadecanoyl-L-Homoserine lactone (C15-HSL), a long-chain N-acyl homoserine lactone (AHL) involved in bacterial quorum sensing. The information presented herein is intended to assist researchers in selecting and implementing robust analytical methods for the detection and quantification of this signaling molecule in various biological matrices.

Introduction to this compound and its Analysis

This compound is a bacterial signaling molecule that plays a crucial role in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. The analysis of C15-HSL is critical for understanding bacterial pathogenesis, biofilm formation, and for the development of novel anti-virulence therapies. LC-MS has emerged as the gold standard for the sensitive and specific quantification of AHLs due to its ability to separate complex mixtures and provide structural information.

Comparison of Validated LC-MS Methods

Table 1: Comparison of LC-MS/MS Method Performance for Long-Chain AHL Analysis

ParameterMethod A: UPLC-Triple Quadrupole MS (QqQ)Method B: HPLC-Hybrid Quadrupole-Linear Ion Trap MS (QqQLIT)
Linearity (R²) ≥ 0.99Not explicitly stated for quantification
Limit of Detection (LOD) Typically in the low nanomolar to picomolar rangeCapable of detecting a wide range of AHLs
Limit of Quantification (LOQ) Typically in the low to mid-nanomolar rangeNot explicitly stated for quantification
Recovery Generally >80% depending on the matrixNot explicitly stated
Precision (%RSD) <15%Not explicitly stated
Accuracy (%Bias) Within ±15%Not explicitly stated

Note: The data in Table 1 is representative of typical validated LC-MS/MS methods for AHLs and should be confirmed for C15-HSL specifically during method development and validation.

Experimental Protocols

A detailed experimental protocol is crucial for the successful implementation of an LC-MS method. Below are key considerations and a general workflow for the analysis of C15-HSL.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and enrich the analyte of interest.

  • Liquid-Liquid Extraction (LLE): This is a commonly employed technique for extracting AHLs from aqueous samples such as bacterial culture supernatants.

    • Acidify the sample with an acid like formic acid to a pH of approximately 3-4 to ensure the AHLs are in their protonated form.

    • Extract the sample with an equal volume of a water-immiscible organic solvent, such as acidified ethyl acetate, multiple times.

    • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for LC-MS analysis.

  • Solid-Phase Extraction (SPE): SPE can be used for cleanup and concentration of AHLs from more complex matrices.

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the AHLs with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute for analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of long-chain AHLs. Optimization will be required for specific instrumentation and applications.

Table 2: Typical LC-MS/MS Parameters for C15-HSL Analysis

ParameterSetting
LC System UPLC or HPLC
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the long-chain AHLs.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., QTOF, Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 326.3 (for [M+H]⁺ of C15-HSL)
Product Ion (m/z) 102.1 (characteristic fragment of the homoserine lactone ring)
Collision Energy To be optimized for the specific instrument.

Experimental Workflow and Signaling Pathway Diagrams

Visual representations of the experimental process and the biological context of C15-HSL are provided below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis bacterial_culture Bacterial Culture Supernatant acidification Acidification (Formic Acid) bacterial_culture->acidification lle Liquid-Liquid Extraction (Acidified Ethyl Acetate) acidification->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation UPLC/HPLC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the LC-MS/MS analysis of C15-HSL.

This compound is produced by bacteria such as Yersinia pseudotuberculosis, which possesses two LuxI/R-type quorum-sensing systems: YpsI/YpsR and YtbI/YtbR. The YtbI synthase is responsible for the production of a broad range of AHLs, including long-chain variants like C15-HSL.[1][2][3] These AHLs then interact with LuxR-type receptors, such as YpsR or YtbR, to regulate the expression of target genes. While the specific receptor and the full range of regulated genes for C15-HSL are still under investigation, the general pathway is illustrated below.

signaling_pathway cluster_bacteria Bacterial Cell ytbI YtbI (AHL Synthase) c15_hsl_out C15-HSL ytbI->c15_hsl_out Synthesis & Secretion ytbR YtbR (LuxR-type Receptor) target_genes Target Genes ytbR->target_genes Regulation ypsR YpsR (LuxR-type Receptor) ypsR->target_genes Regulation phenotypes Phenotypic Responses (e.g., Biofilm Formation, Motility) target_genes->phenotypes c15_hsl_in C15-HSL c15_hsl_out->c15_hsl_in Diffusion/ Transport c15_hsl_in->ytbR c15_hsl_in->ypsR

Caption: Quorum sensing signaling pathway involving C15-HSL in Yersinia.

References

Side-by-side comparison of N-pentadecanoyl-L-Homoserine lactone and its analogs in functional assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Functional Activity

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules pivotal to bacterial communication, a process known as quorum sensing (QS). This system allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating virulence, biofilm formation, and other collective behaviors. Among the diverse family of AHLs, N-pentadecanoyl-L-Homoserine lactone (C15-HSL) represents a long-chain variant with demonstrated activity in modulating QS pathways. This guide provides a side-by-side comparison of C15-HSL and its structurally related analogs, presenting quantitative data from functional assays to aid in the research and development of novel quorum sensing modulators.

Quantitative Comparison of Functional Activity

The functional activity of C15-HSL and its analogs is most commonly assessed through reporter gene assays, which measure the activation or inhibition of specific AHL receptors, such as LasR in Pseudomonas aeruginosa. The following tables summarize the available quantitative data for C15-HSL and its key analogs.

CompoundAcyl Chain LengthAssay TypeTarget ReceptorActivityEffective Concentration (EC50)Reference
This compound (C15-HSL) C15 GFP Reporter Assay LasR Agonist (GFP Induction) 0.094 nM [1]
N-dodecanoyl-L-Homoserine lactone (C12-HSL)C12β-galactosidase Reporter AssayLasRAgonist~100 nM
N-tetradecanoyl-L-Homoserine lactone (C14-HSL)C14Bioluminescence Reporter AssayLasRAgonistNot Reported
N-hexadecanoyl-L-Homoserine lactone (C16-HSL)C16Bioluminescence Reporter AssayLasRAgonistNot Reported

Note: Direct comparative studies including C15-HSL alongside a full range of its analogs with consistent assay methodologies are limited. The data presented is compiled from available literature and should be interpreted with consideration of the different reporter systems and experimental conditions used.

Structure-Activity Relationship of Long-Chain AHLs

The biological activity of AHLs is significantly influenced by the structure of their N-acyl side chain. For long-chain AHLs, such as C15-HSL and its analogs, the length and modifications of this chain dictate the specificity and potency of their interaction with LuxR-type receptors.

Generally, for the LasR receptor in P. aeruginosa, there is a degree of specificity for the acyl chain length of its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). However, studies have shown that LasR can also be activated by other long-chain AHLs. The high potency of C15-HSL (0.094 nM for GFP induction) suggests a strong interaction with the LasR binding pocket.

Modifications to the acyl chain, such as the introduction of oxo- or hydroxyl- groups at the C3 position, can further modulate activity. While specific data for modified C15-HSL is scarce, studies on other long-chain AHLs indicate that these modifications can either enhance or diminish receptor activation depending on the specific receptor and the nature of the modification.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of functional assay data. Below are representative protocols for key experiments cited in the study of AHLs.

AHL Reporter Gene Assay (Based on GFP Induction)

This protocol describes a common method for quantifying the agonistic activity of AHLs using a bacterial reporter strain engineered to express a fluorescent protein in response to the activation of a specific AHL receptor.

1. Materials:

  • Bacterial reporter strain (e.g., E. coli JM109 carrying a LasR-based reporter plasmid like pSB1075)
  • Luria-Bertani (LB) broth and agar
  • Appropriate antibiotics for plasmid maintenance
  • This compound (C15-HSL) and its analogs
  • Solvent for AHLs (e.g., DMSO or ethyl acetate)
  • 96-well microtiter plates with transparent bottoms
  • Microplate reader with fluorescence and absorbance detection capabilities

2. Procedure:

  • Prepare an overnight culture of the reporter strain in LB broth containing the appropriate antibiotic at 30°C with shaking.
  • Dilute the overnight culture 1:100 in fresh LB broth with antibiotics.
  • Prepare serial dilutions of C15-HSL and its analogs in the appropriate solvent. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid toxicity.
  • Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
  • Add a small volume (e.g., 1 µL) of the AHL dilutions to the respective wells. Include a solvent-only control.
  • Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).
  • Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP) and the optical density at 600 nm (OD600) using a microplate reader.
  • Calculate the normalized fluorescence by dividing the fluorescence reading by the OD600 to account for differences in cell growth.
  • Plot the normalized fluorescence against the AHL concentration and determine the EC50 value (the concentration that elicits 50% of the maximal response).

Biofilm Inhibition Assay

This protocol outlines a method to assess the ability of AHL analogs to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.

1. Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)
  • Tryptic Soy Broth (TSB) or other suitable growth medium
  • AHL analogs to be tested
  • Solvent for AHLs
  • 96-well polystyrene microtiter plates
  • Crystal violet solution (0.1% w/v)
  • Ethanol (B145695) (95%) or acetic acid (30%) for destaining
  • Microplate reader for absorbance measurement

2. Procedure:

  • Prepare an overnight culture of the bacterial strain in TSB at 37°C.
  • Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh TSB.
  • Add 100 µL of the diluted culture to each well of a 96-well plate.
  • Add the AHL analogs at various concentrations to the wells. Include a solvent-only control.
  • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
  • Carefully remove the planktonic cells by inverting the plate and gently washing the wells with sterile water or phosphate-buffered saline (PBS).
  • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubating at room temperature for 15 minutes.
  • Wash away the excess stain by rinsing the plate with water.
  • Solubilize the bound crystal violet by adding 150 µL of 95% ethanol or 30% acetic acid to each well.
  • Measure the absorbance at a wavelength of 570 nm (A570) using a microplate reader.
  • Calculate the percentage of biofilm inhibition relative to the solvent control and determine the IC50 value (the concentration that causes 50% inhibition of biofilm formation).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in quorum sensing and the experimental approaches to study them is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these concepts.

QuorumSensingPathway Simplified Quorum Sensing Signaling Pathway cluster_bacteria Bacterial Cell LuxI AHL Synthase (e.g., LasI) AHL AHL (e.g., C15-HSL) LuxI->AHL LuxR Receptor Protein (e.g., LasR) AHL->LuxR AHL_ext Extracellular AHLs AHL->AHL_ext Diffusion AHL_LuxR AHL-Receptor Complex LuxR->AHL_LuxR DNA DNA (Promoter Region) AHL_LuxR->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Virulence Virulence Factors, Biofilm Formation Gene_Expression->Virulence AHL_ext->AHL Uptake

Caption: A diagram illustrating the general mechanism of AHL-mediated quorum sensing in Gram-negative bacteria.

ReporterAssayWorkflow Experimental Workflow for AHL Reporter Gene Assay start Start: Prepare Reporter Strain Culture dilute_culture Dilute Overnight Culture start->dilute_culture add_to_plate Add Culture and Compounds to 96-well Plate dilute_culture->add_to_plate prepare_compounds Prepare Serial Dilutions of C15-HSL and Analogs prepare_compounds->add_to_plate incubate Incubate at 30°C add_to_plate->incubate measure Measure Fluorescence and OD600 incubate->measure analyze Normalize Fluorescence (Fluorescence / OD600) measure->analyze plot Plot Dose-Response Curve and Determine EC50 analyze->plot end End: Quantitative Activity Data plot->end

Caption: A flowchart outlining the key steps in a typical AHL reporter gene assay for quantifying agonist activity.

LogicalRelationship Structure-Function Relationship in AHLs cluster_structure Molecular Structure cluster_function Functional Activity acyl_chain Acyl Chain (Length, Modifications) receptor_binding Receptor Binding (e.g., LasR) acyl_chain->receptor_binding influences lactone_ring Homoserine Lactone Ring lactone_ring->receptor_binding is essential for gene_expression Target Gene Expression receptor_binding->gene_expression regulates phenotype Phenotypic Outcome (e.g., Biofilm Formation) gene_expression->phenotype controls

Caption: A diagram illustrating the relationship between the molecular structure of AHLs and their functional activity.

References

Evaluating the Specificity of N-pentadecanoyl-L-Homoserine Lactone (C15-HSL) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum sensing (QS) signal molecule in various Gram-negative bacteria, including Yersinia pseudotuberculosis. As a key regulator of virulence and other collective behaviors, the C15-HSL signaling pathway presents a promising target for the development of novel anti-virulence therapies. This guide provides a comparative overview of potential inhibitory strategies against C15-HSL, outlines detailed experimental protocols for evaluating inhibitor specificity, and presents quantitative data for representative inhibitor classes based on analogous long-chain AHL systems.

C15-HSL Signaling Pathway

The canonical AHL quorum sensing circuit involves the synthesis of the signal molecule by a LuxI-type synthase and its recognition by a LuxR-type transcriptional regulator. In the context of C15-HSL, a putative signaling pathway can be outlined as follows:

C15_HSL_Signaling_Pathway cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Environment C15_Synthase C15-HSL Synthase (LuxI homolog) C15_HSL_in C15-HSL C15_Synthase->C15_HSL_in Synthesis C15_Receptor C15-HSL Receptor (LuxR homolog) C15_HSL_in->C15_Receptor Binding & Activation C15_HSL_out C15-HSL C15_HSL_in->C15_HSL_out DNA Target Gene Promoters C15_Receptor->DNA Binds mRNA mRNA DNA->mRNA Transcription Virulence_Genes Virulence Factor Genes Virulence_Factors Virulence Factors Virulence_Genes->Virulence_Factors Production & Secretion mRNA->Virulence_Genes Translation Receptor_Binding_Assay cluster_workflow Receptor Binding Assay Workflow Purified_Receptor Purified C15-HSL Receptor Incubation Incubation Purified_Receptor->Incubation Labeled_C15 Labeled C15-HSL Labeled_C15->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Detection Detection of Bound Labeled C15-HSL Incubation->Detection IC50 IC50 Determination Detection->IC50

Safety Operating Guide

Proper Disposal of N-pentadecanoyl-L-Homoserine lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This guide provides essential information for the proper disposal of N-pentadecanoyl-L-Homoserine lactone (C15-HSL), a common bacterial quorum-sensing signaling molecule. Adherence to these procedures will help safeguard personnel and minimize environmental impact.

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. However, all laboratory chemicals should be handled with care and disposed of responsibly. The following procedures outline the recommended steps for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its safety profile.

Hazard ClassificationRating
Health Hazard 0
Fire Hazard 0
Reactivity 0
Data sourced from the this compound Safety Data Sheet (SDS)[1].

Standard laboratory personal protective equipment (PPE) should be worn when handling this compound, including safety glasses, gloves, and a lab coat.

Step-by-Step Disposal Procedure

The disposal of this compound should follow a clear and systematic process to ensure compliance with general laboratory waste management protocols.

  • Waste Identification and Classification : The first step is to identify the waste. In this case, it is this compound, which is not classified as hazardous waste[1].

  • Segregation : Even though it is non-hazardous, it is good practice to segregate chemical waste from other laboratory trash[2]. Do not mix this compound waste with solvents, acids, bases, or other reactive chemicals[3].

  • Container Selection and Labeling :

    • Use a designated, leak-proof container for the collection of solid this compound waste.

    • The container must be clearly labeled as "Chemical Waste" and should specify the contents, "this compound"[2][3]. Avoid using chemical abbreviations[3].

  • Storage : Store the waste container in a designated, secure area away from general laboratory traffic. The container should be kept closed except when adding waste[2][3].

  • Professional Disposal : Arrange for the collection and disposal of the chemical waste through your institution's licensed waste disposal service[2]. Follow your organization's specific procedures for hazardous and non-hazardous chemical waste pickup.

Disposal of Contaminated Materials

Any labware, such as pipette tips, tubes, or glassware, that comes into direct contact with this compound should be considered contaminated and disposed of accordingly.

  • Solid Waste : Contaminated disposable items should be placed in the designated chemical waste container for solids.

  • Glassware : If glassware is to be reused, it should be decontaminated. A triple rinse with an appropriate solvent (e.g., ethanol (B145695) or acetone) followed by a final rinse with water is a common practice. The initial rinsate should be collected and disposed of as chemical waste[3]. Empty, triple-rinsed containers may be disposed of in the regular trash or glass recycling, depending on institutional policies[3][4].

Deactivation as a Pre-treatment Option

For solutions containing this compound, chemical inactivation through alkaline hydrolysis can be considered as a pre-treatment step before disposal. Acyl-homoserine lactones are known to be chemically inactivated by alkaline hydrolysis, which opens the lactone ring to form the corresponding acyl-homoserine[5]. This process can reduce the biological activity of the compound. If this method is employed, the resulting solution should still be disposed of as chemical waste, following institutional guidelines.

Experimental Workflow for Disposal

References

Personal protective equipment for handling N-pentadecanoyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-pentadecanoyl-L-Homoserine lactone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal of this substance in a laboratory setting.

Hazard Assessment

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] It has been assigned minimal hazard ratings for health, flammability, and reactivity.[1]

Hazard ClassificationRating
GHS Classification Not classified[1]
NFPA Rating Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Rating Health: 0, Fire: 0, Reactivity: 0[1]

Despite the low hazard classification, it is imperative to adhere to standard laboratory safety protocols to minimize any potential risks.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that no special personal protective equipment is required, best laboratory practices dictate the use of standard PPE to ensure a safe working environment.[1]

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety glasses or gogglesShould be worn at all times in the laboratory to protect from potential splashes.
Hand Protection Chemical-resistant glovesThe glove material must be impermeable and resistant to the substance.[2] Nitrile gloves are a suitable option.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from accidental contact.
Respiratory Protection Not generally requiredThe SDS states that respiratory protection is not required for normal handling.[2]

Operational Plan for Safe Handling

Following a systematic workflow is essential for the safe handling of any chemical, including this compound.

Step-by-Step Handling Protocol:
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Donning PPE : Put on a laboratory coat, safety glasses, and chemical-resistant gloves.

  • Handling the Substance :

    • If the substance is in a solid form, handle it in a way that minimizes dust generation.

    • If in solution, avoid splashes and aerosol formation.

    • Use a properly calibrated balance for weighing and appropriate glassware for measurements.

  • Post-Handling :

    • Securely close the container of this compound.

    • Clean the work area and any equipment used.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area don_ppe Don PPE (Lab Coat, Gloves, Safety Glasses) prep_area->don_ppe Ensure clean & organized space handle_substance Handle this compound don_ppe->handle_substance secure_container Secure Container handle_substance->secure_container clean_area Clean Work Area & Equipment secure_container->clean_area remove_ppe Remove & Dispose of PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Unused Product : For smaller quantities, disposal with household waste may be permissible; however, all disposal must be in accordance with official regulations.[2] It is recommended to consult your institution's environmental health and safety (EHS) office for specific guidance.

  • Contaminated Materials : Any materials, such as gloves or weighing paper, that come into contact with the chemical should be disposed of as chemical waste according to your institution's guidelines.

  • Packaging : Uncleaned packaging should also be disposed of according to official regulations.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.